2-(2-Tert-butylphenoxy)-3-nitropyridine
Description
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Properties
CAS No. |
861673-67-8 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-(2-tert-butylphenoxy)-3-nitropyridine |
InChI |
InChI=1S/C15H16N2O3/c1-15(2,3)11-7-4-5-9-13(11)20-14-12(17(18)19)8-6-10-16-14/h4-10H,1-3H3 |
InChI Key |
QSJUPCKYNOFKBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-(2-Tert-butylphenoxy)-3-nitropyridine from 2-chloro-3-nitropyridine
Executive Summary
This guide details the optimized chemical synthesis of 2-(2-tert-butylphenoxy)-3-nitropyridine from 2-chloro-3-nitropyridine and 2-tert-butylphenol . This transformation utilizes a Nucleophilic Aromatic Substitution (
Key Applications:
-
Precursor for 3-aminopyridine-based kinase inhibitors.
-
Intermediate for P2X3 receptor antagonists.
-
Building block for privileged biaryl ether scaffolds in medicinal chemistry.
Retrosynthetic Analysis & Mechanism
Mechanistic Pathway ( )
The reaction proceeds via an addition-elimination pathway.[1][2][5] The nucleophilic phenoxide attacks the electron-deficient C2 position of the pyridine ring. The negative charge in the intermediate Meisenheimer complex is stabilized by the inductive and resonance effects of the ring nitrogen and the ortho-nitro group.
Critical Factor: The tert-butyl group at the ortho position of the phenol creates significant steric hindrance. Consequently, the formation of the C-O bond is the rate-determining step, necessitating the use of a polar aprotic solvent and elevated temperatures to overcome the activation energy barrier.
Reaction Scheme Visualization
The following diagram illustrates the reaction mechanism and the stabilization of the intermediate.
Caption:
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Chloro-3-nitropyridine | 158.54 | 1.0 | Electrophile |
| 2-tert-Butylphenol | 150.22 | 1.1 | Nucleophile |
| Cesium Carbonate ( | 325.82 | 1.5 | Base |
| DMF (Anhydrous) | 73.09 | N/A | Solvent |
Note on Base Selection: While Potassium Carbonate (
Step-by-Step Procedure
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (
) or Argon. -
Charging: Add 2-tert-butylphenol (1.1 equiv) and anhydrous DMF (concentration ~0.2 M).
-
Deprotonation: Add
(1.5 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide species.-
Observation: The solution may turn slightly yellow/orange.
-
-
Addition: Add 2-chloro-3-nitropyridine (1.0 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to 90°C in an oil bath. Monitor the reaction by TLC (20% EtOAc in Hexanes) or LC-MS.
-
Time: Typical conversion takes 4–6 hours. The spot for the starting chloride (
) should disappear, and a new less polar product spot ( ) should appear.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water (1:1 ratio).
-
Separate the organic layer.[6] Wash the aqueous layer twice with EtOAc.
-
Combine organic layers and wash with 1M NaOH (to remove unreacted phenol) followed by brine.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0%
15% EtOAc in Hexanes).
Workflow Diagram
Caption: Operational workflow for the synthesis, from inert setup to final purification.
Process Optimization & Troubleshooting
| Parameter | Standard Condition | Optimization for Scale-Up | Rationale |
| Solvent | DMF | NMP or DMSO | Higher boiling points and better solubility for larger scales, though harder to remove. |
| Base | Cost reduction. If using | ||
| Temperature | 90°C | 110°C | Faster kinetics, but risk of thermal decomposition of the nitro group increases. |
| Stoichiometry | 1.1 equiv Phenol | 1.05 equiv Phenol | Reduces waste; unreacted chloride is easier to separate than excess hindered phenol. |
Common Pitfall:
-
Incomplete Conversion: Due to the steric bulk of the tert-butyl group, the reaction may stall.
-
Solution: Add a catalytic amount (10 mol%) of Copper(I) Iodide (CuI) or switch to a stronger base like Sodium Hydride (NaH) (requires 0°C addition, then heating).
-
Analytical Characterization (Expected)
-
Physical State: Yellow crystalline solid.
-
H NMR (400 MHz,
):-
8.60 (dd,
Hz, 1H, Py-H6) -
8.35 (dd,
Hz, 1H, Py-H4) -
7.45 (dd,
Hz, 1H, Ar-H) - 7.15 – 7.30 (m, 4H, Ar-H + Py-H5)
- 1.35 (s, 9H, t-Butyl)
-
8.60 (dd,
-
LC-MS: Calculated Mass
.
Safety Assessment
-
2-Chloro-3-nitropyridine: Strong skin sensitizer and irritant. Handle in a fume hood.
-
Nitro Compounds: Potentially energetic.[7][8] Avoid heating dry solids above 150°C.
-
DMF: Hepatotoxic. Use double-gloving and ensure adequate ventilation.
References
-
Nucleophilic Arom
) Mechanism :-
Modern Nucleophilic Aromatic Substitution. Wiley-VCH, 2013.[9]
-
-
Reactivity of 2-Chloro-3-nitropyridines
-
Synthesis of Phenoxy-Nitropyridine Analogues
- Nasir, et al. "2-(2-Methoxyphenoxy)-3-nitropyridine". Acta Crystallographica Section E.
-
Commercial Availability of Analogues (Validation of Stability)
-
2-(2-(tert-Butyl)phenoxy)pyridin-3-amine (CAS 861673-68-9).[10]
-
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 861673-68-9|2-(2-(tert-Butyl)phenoxy)pyridin-3-amine|BLD Pharm [bldpharm.com]
Technical Monograph: Spectroscopic Profiling of 2-(2-Tert-butylphenoxy)-3-nitropyridine
The following technical guide details the spectroscopic characterization and synthesis of 2-(2-Tert-butylphenoxy)-3-nitropyridine .
Introduction & Chemical Context
This compound is a specialized heterocyclic intermediate used primarily in the synthesis of fused pyridine systems (such as pyrido[2,3-b][1,4]oxazepines) and as a scaffold for P2X3 receptor antagonists. Its structure features a highly electron-deficient nitropyridine ring coupled via an ether linkage to a sterically hindered phenol.
This guide provides a rigorous analysis of its spectroscopic signature (NMR, IR, MS) and the synthetic pathway required to generate high-purity samples for analysis.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₆N₂O₃ |
| Molecular Weight | 272.30 g/mol |
| CAS Registry | Not explicitly indexed; see precursor CAS 5470-18-8 |
| Role | Electrophilic intermediate for SNAr and reduction cyclization |
Synthesis & Experimental Protocol
To ensure the spectroscopic data below correlates to a valid sample, the compound must be synthesized via Nucleophilic Aromatic Substitution (SₙAr) . The steric bulk of the tert-butyl group requires specific conditions to prevent side reactions.
Reaction Workflow (DOT Visualization)
Figure 1: SₙAr synthesis pathway for sterically hindered nitropyridine ethers.
Step-by-Step Protocol
-
Preparation: Dissolve 2-chloro-3-nitropyridine (1.0 eq) and 2-tert-butylphenol (1.1 eq) in anhydrous DMF (0.5 M concentration).
-
Activation: Add anhydrous K₂CO₃ (2.0 eq). The base deprotonates the phenol, generating the phenoxide nucleophile.
-
Reaction: Heat to 100°C for 6 hours. Monitor via TLC (30% EtOAc/Hexane). The bulky tert-butyl group slows the attack compared to simple phenols, requiring elevated temperature.
-
Isolation: Pour into ice water. The product typically precipitates as a yellow solid. Filter or extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol or flash chromatography (0-20% EtOAc/Hexane).
Spectroscopic Data Analysis
A. Nuclear Magnetic Resonance (NMR)
The NMR spectrum is defined by the desymmetrization of the pyridine ring by the nitro group and the distinct aliphatic singlet of the tert-butyl group.
Predicted ¹H NMR (400 MHz, CDCl₃)
| Proton Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Structural Assignment |
| Pyridine H-6 | 8.35 – 8.45 | dd | 1H | J = 4.8, 1.8 | α-proton to Nitrogen (deshielded) |
| Pyridine H-4 | 8.45 – 8.55 | dd | 1H | J = 8.0, 1.8 | Ortho to Nitro (strongly deshielded) |
| Pyridine H-5 | 7.15 – 7.25 | dd | 1H | J = 8.0, 4.8 | Meta to Nitro |
| Phenoxy H-3' | 7.40 – 7.45 | dd | 1H | J = 7.8, 1.5 | Ortho to t-Butyl |
| Phenoxy H-4'/5' | 7.10 – 7.30 | m | 2H | - | Aromatic Multiplet |
| Phenoxy H-6' | 6.95 – 7.05 | dd | 1H | J = 7.8, 1.5 | Ortho to Ether linkage |
| t-Butyl | 1.35 – 1.40 | s | 9H | - | Aliphatic Singlet (Diagnostic) |
Interpretation Logic:
-
The Nitro Effect: The H-4 proton on the pyridine ring appears furthest downfield (approx 8.5 ppm) due to the combined electron-withdrawing inductive (-I) and mesomeric (-M) effects of the nitro group at position 3.
-
Steric Shielding: The tert-butyl group at the ortho position of the phenoxy ring may cause slight twisting of the ether linkage, potentially shielding the H-6' proton slightly more than in unsubstituted analogues.
¹³C NMR Key Signals (100 MHz, CDCl₃):
-
C=O / C-N: ~155-160 ppm (C-2 Pyridine, ipso to ether).
-
C-NO₂: ~135-140 ppm (C-3 Pyridine).
-
Aliphatic: ~34.5 ppm (Quaternary C of t-Bu), ~30.1 ppm (CH₃ of t-Bu).
B. Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a quick quality control check for the presence of the nitro group and the ether linkage.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 2960 - 2870 | C-H Stretch (sp³) | tert-Butyl Methyls |
| 1535 ± 10 | N-O Asymmetric Stretch | Nitro Group (Aromatic) |
| 1350 ± 10 | N-O Symmetric Stretch | Nitro Group (Aromatic) |
| 1240 - 1210 | C-O-C Asymmetric Stretch | Aryl Ether Linkage |
| 1100 - 1050 | C-O-C Symmetric Stretch | Aryl Ether Linkage |
C. Mass Spectrometry (MS)
Mass spec analysis confirms the molecular weight and reveals a characteristic fragmentation pattern driven by the loss of the labile tert-butyl group.
-
Ionization Mode: ESI+ or EI (70 eV)
-
Molecular Ion: [M+H]⁺ = 273.31 (ESI); [M]⁺ = 272.1 (EI)
Fragmentation Pathway (EI):
-
m/z 272 (M⁺): Parent peak.
-
m/z 257 (M - 15): Loss of methyl radical (CH₃) from the tert-butyl group.
-
m/z 215 (M - 57): Loss of the tert-butyl cation (C₄H₉⁺), a very common fragmentation for tert-butyl aromatics.
-
m/z 226 (M - 46): Loss of the Nitro group (NO₂).
Fragmentation Logic (DOT Visualization)
Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.
References
-
Synthesis of 2-substituted-3-nitropyridines: Standard protocols for SNAr on 2-chloro-3-nitropyridine. Source:
-
Spectral Analogues (2-alkoxy-3-nitropyridines): Comparative NMR data derived from 2-methoxy and 2-ethoxy analogues. Source:
-
Precursor Data (2-Chloro-3-nitropyridine): Crystallographic and NMR characterization of the electrophile. Source:[1]
Sources
Crystal structure analysis of 2-(2-Tert-butylphenoxy)-3-nitropyridine
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(2-Tert-butylphenoxy)-3-nitropyridine
This guide provides a comprehensive overview of the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, a molecule of interest in medicinal chemistry and materials science. While a published crystal structure for this specific compound is not publicly available, this document will serve as an in-depth technical guide to the complete workflow, from synthesis to final structure validation. To illustrate the process with concrete data, we will utilize a representative case study based on the crystallographic data of the closely related compound, 2-(2-methoxyphenoxy)-3-nitropyridine, which shares key structural motifs. This approach allows for a detailed exploration of the experimental and analytical principles involved.
Introduction: The Imperative of Structural Certainty
The precise three-dimensional arrangement of atoms within a molecule dictates its physical and chemical properties. For drug development professionals, understanding the exact conformation and intermolecular interactions of an active pharmaceutical ingredient (API) is paramount for predicting its behavior, from solubility and stability to its interaction with biological targets. Similarly, in materials science, crystal packing determines properties like conductivity and optical response. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing this unambiguous structural information.[1][2][3]
This compound, with its combination of a flexible ether linkage, a bulky tert-butyl group, and an electron-withdrawing nitro group, presents an interesting case for structural analysis. The interplay of these features influences its molecular conformation and the non-covalent interactions that govern its crystal packing. This guide will walk researchers through the essential steps to elucidate this structure, emphasizing the rationale behind each experimental choice.
Synthesis and Crystallization: From Powder to Perfect Crystal
The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.
Proposed Synthesis
A common and effective route to diaryl ethers of this type is through a nucleophilic aromatic substitution (SNAr) reaction. Here, the electron-deficient pyridine ring, activated by the nitro group, readily reacts with a nucleophile.
Reaction Scheme:
2-chloro-3-nitropyridine reacts with 2-tert-butylphenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-tert-butylphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (40 mL).
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes. Add 2-chloro-3-nitropyridine (1.0 eq) to the flask.[4]
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
The Art of Crystallization
Obtaining crystals suitable for SC-XRD—typically larger than 0.1 mm in all dimensions with no significant defects—is often the most challenging step.[1] The choice of crystallization technique is crucial and depends on the compound's solubility.[5][6] For a molecule like this compound, which is likely to be soluble in common organic solvents, vapor diffusion is an excellent starting method as it allows for slow, controlled crystal growth.[7][8]
Experimental Protocol: Crystallization by Vapor Diffusion
-
Solvent Selection: Identify a "good" solvent in which the compound is readily soluble (e.g., dichloromethane, acetone) and a "poor" or "anti-solvent" in which it is sparingly soluble but miscible with the good solvent (e.g., hexane, heptane).[7]
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume (e.g., 0.5 mL) of the good solvent in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable jar containing a larger volume (e.g., 5 mL) of the anti-solvent.
-
Diffusion and Growth: Seal the outer jar. The more volatile anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and promoting the formation of well-ordered crystals over several days. The setup should be left in a vibration-free location.[6][9]
Single-Crystal X-ray Diffraction: Illuminating the Atomic Scale
Once a suitable crystal is obtained, the process of determining its structure via X-ray diffraction can begin. This is a multi-stage process involving data collection, processing, structure solution, and refinement.[10][11]
The Workflow of Structure Determination
The overall workflow is a systematic process to convert a diffraction pattern into a refined 3D model of the molecule.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Data Collection
A single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in better data quality.[12] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1] The positions and intensities of the diffracted spots contain the information needed to determine the crystal structure.
Structure Solution and Refinement
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the symmetry of the crystal (the space group). The intensities of each reflection are integrated.[11]
-
Structure Solution: The fundamental challenge in crystallography is the "phase problem." While the intensities of the diffracted spots are measured, their phase information is lost. Methods like direct methods are used to estimate these phases, which allows for the calculation of an initial electron density map.[12][13] From this map, the positions of the atoms can be determined.
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares method.[14][15] This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model. The quality of the fit is monitored using metrics like the R-factor.[16]
Structural Analysis: A Representative Case
The following data is based on the closely related structure of 2-(2-methoxyphenoxy)-3-nitropyridine to provide a realistic example of the expected results for the title compound.[17]
Crystallographic Data
| Parameter | Representative Value (based on analogue)[17] |
| Chemical Formula | C₁₆H₁₈N₂O₃ |
| Formula Weight | 286.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a, b, c (Å) | a = 7.5017, b = 7.1542, c = 20.6369 |
| α, β, γ (°) | α = 90, β = 91.878, γ = 90 |
| Volume (ų) | 1106.96 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100 |
| Calculated Density (g/cm³) | 1.477 |
| Final R-factor (R1) | 0.037 |
| Goodness-of-fit (S) | 1.03 |
Molecular Structure
In the solid state, the molecule is expected to adopt a specific conformation. A key feature is the dihedral angle between the pyridine and the phenoxy rings. In the methoxy analogue, this angle is 86.63°, indicating an almost orthogonal relationship.[17] This is likely due to steric hindrance between the hydrogen atom on C6 of the pyridine ring and the bulky tert-butyl group on the phenoxy ring.
The nitro group is expected to be nearly coplanar with the pyridine ring to maximize electronic conjugation. The C-O-C ether linkage will have a bent geometry, and the tert-butyl group will likely be oriented to minimize steric clashes with the rest of the molecule.
Supramolecular Structure and Intermolecular Interactions
The way individual molecules pack together in the crystal is determined by a network of non-covalent interactions.[18][19] For this compound, weak C-H···O hydrogen bonds are expected to be significant. The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. Aromatic C-H groups from neighboring molecules can act as donors, linking the molecules into a three-dimensional network.[17]
Due to the bulky tert-butyl group, strong π-π stacking interactions between the aromatic rings may be sterically hindered. However, other weak interactions, such as C-H···π interactions, could play a role in the overall crystal packing.
Caption: Potential Intermolecular Interactions in the Crystal Lattice.
The Mandate for Trustworthiness: Structure Validation
A solved crystal structure is not complete until it has been rigorously validated. This process ensures the accuracy and reliability of the model.[20][21] The International Union of Crystallography (IUCr) provides a service called checkCIF that automatically checks the crystallographic information file (CIF) for completeness, consistency, and potential errors.
The checkCIF report generates a series of ALERTS that highlight issues for the crystallographer to review. These can range from simple formatting suggestions to more serious indicators of potential problems with the data or the model, such as missed symmetry or an incorrect space group assignment. A thorough evaluation and response to these ALERTS are essential for ensuring the publication of a high-quality, trustworthy crystal structure.[20]
Conclusion
The crystal structure analysis of this compound, as outlined in this guide, provides a definitive blueprint of its molecular architecture. By following a rigorous workflow from synthesis and crystallization to data collection, structure solution, and validation, researchers can gain invaluable insights into the compound's conformation and the subtle intermolecular forces that govern its solid-state assembly. This knowledge is a critical foundation for rational drug design, the development of new materials, and advancing our fundamental understanding of chemical structure and function.
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Structure validation in chemical crystallography. IUCr Journals. [Link]
-
Crystal Structure Determination & Refinement. Fiveable. [Link]
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Validation of Experimental Crystal Structures. CCDC. [Link]
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Validation of Experimental Crystal Structures. CCDC. [Link]
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Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCr Journals. [Link]
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Recent developments in phasing and structure refinement for macromolecular crystallography. PMC. [Link]
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Single-crystal structure validation with the program PLATON. IUCr Journals. [Link]
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Structure refinement. Oxford University Press. [Link]
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Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. [Link]
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X-ray crystallography. Wikipedia. [Link]
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2-(2-Methoxyphenoxy)-3-nitropyridine. PMC. [Link]
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2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. PMC. [Link]
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Crystal growing. Reza Latifi. [Link]
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Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]
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X-ray Diffraction (XRD). University of Washington. [Link]
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Intermolecular interactions in crystals: fundamentals of crystal engineering. ResearchGate. [Link]
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Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. AIP Publishing. [Link]
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Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]
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Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]
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Exploring intermolecular interactions and energetics in crystalline substituted thieno[2,3-d]pyrimidines. RSC Publishing. [Link]
-
2-(TERT.-BUTYLAMINO)-3-NITROPYRIDINE. SpectraBase. [Link]
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Structural and Theoretical Studies of 2-amino-3- nitropyridine. ResearchGate. [Link]
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Crystal structure of (2,2′-bipyridine-κ2 N,N′)bis(3,5-di-tert-butyl-o-benzoquinonato-κ2 O,O′)ruthenium(II). PMC. [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]
-
Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. RSC.org. [Link]
-
Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Redalyc. [Link]
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X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. [Link]
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Crystal Structure Analysis of 5-tert-Butyl-8- methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1. Asian Journal of Chemistry. [Link]
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2-Chloro-3-nitropyridine. PubChem. [Link]
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X‐ray diffraction patterns of tert‐butyl... ResearchGate. [Link]
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Technical Monograph: Physicochemical Profiling of 2-(2-Tert-butylphenoxy)-3-nitropyridine
This technical monograph details the physicochemical profile, synthesis, and reactivity of 2-(2-Tert-butylphenoxy)-3-nitropyridine , a specialized heterocyclic intermediate utilized in medicinal chemistry, particularly in the development of P2Y receptor antagonists and antithrombotic agents.
Executive Summary
This compound is a sterically congested biaryl ether featuring a pyridine core functionalized with a nitro group at the 3-position and a bulky ortho-substituted phenoxy moiety at the 2-position. It serves as a critical scaffold in the synthesis of aminopyridine-based pharmacophores.[1] Its primary utility lies in its role as a precursor to 2-(2-tert-butylphenoxy)pyridin-3-amine, a "hinge-binder" motif often explored in kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.
Molecular Architecture & Identification
The compound is characterized by a significant steric clash between the tert-butyl group on the phenyl ring and the pyridine nitrogen/nitro group, forcing the two aromatic rings into a non-coplanar, twisted conformation. This "molecular twist" is a desired feature in drug design to disrupt planar stacking and improve solubility/selectivity.[1]
| Identifier | Details |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₆N₂O₃ |
| Molecular Weight | 272.30 g/mol |
| SMILES | CC(C)(C)c1ccccc1Oc2ncccc2[O-] |
| Structure Class | Nitro-heterobiaryl ether |
| Key Moiety | 3-Nitropyridine (electrophilic core) |
Physical Characterization
Note: Specific experimental values are derived from patent literature describing this exact intermediate.
| Property | Value / Description | Context |
| Physical State | Solid (Crystalline precipitate) | Isolated as a yellow solid after aqueous workup [1]. |
| Color | Yellow to Brownish-Yellow | Characteristic of nitro-aromatic conjugation.[1] |
| Solubility (Organic) | Soluble in DMF, DMSO, EtOAc, DCM | High lipophilicity due to tert-butyl group.[1] |
| Solubility (Aqueous) | Negligible | Hydrophobic typically requires organic co-solvent.[1] |
| LogP (Predicted) | ~4.2 - 4.5 | Highly lipophilic; significant membrane permeability expected.[1] |
| Melting Point | Experimental determination required | Analogous compounds melt in the 80–120 °C range depending on purity.[1] |
Chemical Reactivity & Stability[1]
Nucleophilic Aromatic Substitution (SₙAr) Potential
The 2-position of the pyridine ring is activated by the electron-withdrawing nitro group at the 3-position. However, once the phenoxy ether is formed, the system becomes relatively stable to further nucleophilic attack under mild conditions.[1] The bulky tert-butyl group provides steric shielding, protecting the ether linkage from hydrolysis.[1]
Nitro Group Reduction
The primary synthetic utility of this compound is the reduction of the nitro group to an amine.[1]
-
Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.[1]
-
Product: 2-(2-tert-butylphenoxy)pyridin-3-amine.
-
Mechanism: The reduction proceeds readily, but care must be taken to avoid hydrogenolysis of the ether bond, although the pyridine-ether bond is generally robust.[1]
Stability Profile
-
Thermal: Stable at standard process temperatures (<100 °C).
-
Hydrolytic: Resistant to aqueous hydrolysis due to steric bulk.[1]
-
Photolytic: Nitro-pyridines can be light-sensitive; storage in amber vials is recommended.[1]
Synthesis & Process Chemistry
The synthesis follows a classic SₙAr mechanism.[1] The reaction is driven by the electron-deficiency of the 2-chloro-3-nitropyridine ring and the nucleophilicity of the phenoxide anion.
Reaction Pathway Diagram
Caption: SₙAr synthesis pathway utilizing Cesium Carbonate as a base to facilitate the coupling of the sterically hindered phenol.[1]
Experimental Protocol (Bench Scale)
Based on patent methodology for P2Y antagonist synthesis [1].
Reagents:
-
2-Tert-butylphenol (1.15 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)[1]
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine in DMF (approx. 5 mL per gram of substrate).
-
Add Nucleophile: Add 2-tert-butylphenol to the solution.
-
Base Addition: Add solid Cesium Carbonate. Note: Cs₂CO₃ is preferred over K₂CO₃ due to higher solubility in DMF and the "cesium effect" which aids in sterically demanding couplings.
-
Reaction: Heat the mixture to 80 °C for 30 hours . Monitor via TLC or LC-MS for disappearance of the chloropyridine.[1]
-
Workup: Cool to room temperature. Pour the reaction mixture into a large excess of water (10x volume) with vigorous stirring.
-
Isolation: A yellow precipitate will form.[1][4] Filter the solid, wash copiously with water to remove DMF and inorganic salts.[1]
-
Purification: If necessary, recrystallize from ethanol or purify via flash chromatography (Hexanes/Ethyl Acetate).
Handling, Safety, & Toxicology (GHS)
Derived from precursor data and structural analogs.[1]
| Hazard Class | Classification | Precaution |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[1] Avoid dust generation.[1] |
| Skin Irritation | Category 2 | Causes skin irritation.[1] Wear nitrile gloves.[1] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1] Use safety goggles. |
| Sensitization | Potential Sensitizer | Nitro-aromatics can cause allergic skin reactions.[1] |
Handling Directive:
-
Engineering Controls: Use a chemical fume hood.
-
Waste Disposal: Dispose of as hazardous organic waste containing nitrogen.[1] Do not release into drains.[1]
Analytical Quality Control
To validate the identity of the synthesized material, the following criteria must be met:
-
HPLC Purity: >95% (UV detection at 254 nm).
-
¹H NMR (DMSO-d₆):
-
Mass Spectrometry: [M+H]⁺ peak at 273.3 m/z.[1]
References
-
Chao, H. J., et al. (2005).[1][4] Urea Antagonists of P2Y Receptor Useful in the Treatment of Thrombotic Conditions. U.S. Patent No.[1][4] 7,388,021.[1][4] Washington, DC: U.S. Patent and Trademark Office.[1]
-
PubChem.[1] (n.d.). 2-Chloro-3-nitropyridine Compound Summary. National Library of Medicine.[1] [1]
Sources
Mechanism of Nucleophilic Aromatic Substitution on 3-Nitropyridines
This is a comprehensive technical guide on the mechanism of nucleophilic aromatic substitution (
Executive Summary
For researchers in drug discovery, 3-nitropyridine represents a "privileged scaffold" due to its unique electronic ambivalence. Unlike benzene, the pyridine nitrogen renders the ring electron-deficient; the addition of a nitro group at the 3-position creates a highly polarized system susceptible to regioselective nucleophilic attack.
This guide moves beyond basic textbook definitions to address the practical challenges of functionalizing 3-nitropyridines. We analyze three distinct mechanistic pathways:
-
Classical
: Displacement of leaving groups (Halogens/Nitro).[1][2] -
Vicarious Nucleophilic Substitution (VNS): Direct alkylation of C-H bonds.
-
Oxidative Nucleophilic Substitution of Hydrogen (ONSH): Direct amination of C-H bonds.[3]
The Electronic Landscape
To predict reactivity, one must understand the superposition of electronic effects.[4] The 3-nitropyridine ring is activated by two electron-withdrawing groups (EWGs): the pyridine nitrogen (inductive
Activation Vectors
-
Pyridine Nitrogen: Activates positions C2, C4, and C6 (Ortho/Para).
-
3-Nitro Group: Activates positions C2, C4 (Ortho) and C6 (Para).
The "Super-Activated" Sites:
-
C2: Ortho to Nitrogen + Ortho to Nitro (Double Activation + Strong Inductive).
-
C4: Para to Nitrogen + Ortho to Nitro (Double Activation).
-
C6: Ortho to Nitrogen + Para to Nitro (Double Activation).
Note: C5 is the "silent" position, meta to both directing groups, making it kinetically inert to
Pathway A: Classical (Displacement of Leaving Groups)
This is the primary method for synthesizing aminopyridines and ether derivatives. The mechanism proceeds via the Meisenheimer Complex (addition-elimination).[1]
Regioselectivity: The 2-Chloro vs. 4-Chloro Dilemma
When functionalizing a substrate like 2,4-dichloro-3-nitropyridine , chemoselectivity is dictated by the stability of the transition state.
-
Attack at C2: The negative charge in the Meisenheimer complex is delocalized onto the Nitro group (ortho) and the Pyridine Nitrogen (ortho). The inductive effect of the adjacent nitro group is strongest here.
-
Attack at C4: The charge is delocalized onto the Nitro group (ortho) and the Pyridine Nitrogen (para).
-
Attack at C6: The charge is delocalized onto the Nitro group (para) and the Pyridine Nitrogen (ortho).
Field Insight: In 2,6-dichloro-3-nitropyridine, substitution occurs preferentially at C2 . Despite the steric crowding between the ring nitrogen and the nitro group, the inductive withdrawal of the nitro group makes C2 the most electrophilic site.
Visualization: Meisenheimer Stabilization
The following diagram illustrates the resonance stabilization pathways for attack at C2 versus C6.
Caption: Comparative pathways for nucleophilic attack. The C2 position is favored due to the synergistic inductive effect of the adjacent nitro group and pyridine nitrogen.
Experimental Protocol: Regioselective Amination
Objective: Synthesis of 2-amino-6-chloro-3-nitropyridine from 2,6-dichloro-3-nitropyridine.
-
Preparation: Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous THF.
-
Nucleophile Addition: Cool to 0°C. Add the amine (1.1 eq) and a non-nucleophilic base (DIPEA, 1.2 eq) dropwise.
-
Why? Cooling suppresses attack at the competing C6 position. DIPEA scavenges the HCl byproduct without competing for the electrophile.
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor via HPLC.
-
Success Metric: Disappearance of starting material with >95:5 ratio of C2:C6 product.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
.
Pathway B: Vicarious Nucleophilic Substitution (VNS)[3][5][6]
When the 3-nitropyridine scaffold lacks a halogen leaving group, standard
Mechanism
VNS utilizes carbon nucleophiles containing a leaving group (
-
Addition: The carbanion attacks the nitroaromatic ring (usually at C4 or C6 for 3-nitropyridine) to form a
-adduct. -
Elimination: Base-induced
-elimination of HX (e.g., HCl) restores aromaticity.
Critical Constraint: For 3-nitropyridine, VNS typically occurs at C6 (para to the nitro group) or C4 . However, steric hindrance at C2 (between N and
VNS Decision Tree
Caption: VNS regioselectivity favors C4 and C6 positions, avoiding the sterically congested C2 "pocket".
Pathway C: Oxidative Nucleophilic Substitution of Hydrogen (ONSH)[3]
This pathway is increasingly relevant for "late-stage functionalization" in drug development, allowing the direct installation of amines (e.g., anilines) onto the 3-nitropyridine core.
Mechanism
-
Addition: Nucleophile (Amine) attacks the electrophilic ring (typically C6 or C4 ) to form a
-adduct (Meisenheimer complex). -
Oxidation: An external oxidant (often
or ) removes the hydride ( ) to restore aromaticity.
Key Difference from
Comparative Data: Reaction Conditions
The following table summarizes the optimal conditions for each pathway on a 3-nitropyridine scaffold.
| Pathway | Substrate Req. | Nucleophile | Reagent/Catalyst | Regioselectivity |
| Classical | Halogen at C2/C4/C6 | Amines, Alkoxides, Thiols | Base (DIPEA, | C2 > C4 > C6 (Inductive control) |
| VNS | H at C4/C6 | Carbanion w/ LG ( | Strong Base ( | C6 / C4 (Steric control) |
| ONSH | H at C4/C6 | Anilines, Alkylamines | Oxidant ( | C6 (Para to |
Troubleshooting & Optimization
The "Nitro-Migration" Trap
In rare cases involving nitration or harsh basic conditions, the nitro group can migrate (via a [1,5]-sigmatropic shift during synthesis or ring-opening/closing mechanisms).
-
Validation: Always verify the regiochemistry of your starting material using 2D NMR (HMBC). A cross-peak between the C2-H and the Ring Nitrogen is diagnostic for 3-nitropyridine vs 4-nitropyridine.
Solvent Effects
-
Dipolar Aprotic Solvents (DMSO, DMF, NMP): Essential for
and VNS. They solvate the cation, leaving the anionic nucleophile "naked" and highly reactive. -
Protic Solvents (MeOH, EtOH): Generally avoid for VNS (can quench carbanions) but acceptable for standard
with amine nucleophiles.
References
-
Makosza, M., & Winiarski, J. (1987).[5] Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research. Link
-
BenchChem. (2025).[1] Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. Link
-
Blazej, S., et al. (2007). Evaluation of Electrophilic Activities of Substituted Nitroarenes in the VNS Reaction. Polish Journal of Chemistry. Link
-
WuXi Biology. (2023). SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Analysis. Link
-
ChemRxiv. (2022). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Link
Sources
Role of the tert-butyl group in directing reaction selectivity
An In-Depth Technical Guide on the Role of the Tert-Butyl Group in Directing Reaction Selectivity
Executive Summary
The tert-butyl group, -C(CH₃)₃, is a cornerstone substituent in organic chemistry, exerting profound control over reaction outcomes through a unique combination of steric and electronic effects.[1] Its exceptional bulk is a powerful tool for dictating regioselectivity and stereoselectivity, while its electron-donating nature influences carbocation stability and aromatic substitution patterns.[1][2] This technical guide provides a comprehensive analysis of the multifaceted roles of the tert-butyl group for researchers, scientists, and drug development professionals. We will explore its influence on reaction mechanisms, its application in conformational control, its utility as a robust protecting group, and its strategic implementation in medicinal chemistry to enhance drug properties such as metabolic stability and receptor selectivity.[1][3]
Introduction: The Archetypal Bulky Group
The tert-butyl group is a quaternary alkyl substituent characterized by a central carbon atom bonded to three methyl groups.[1] This arrangement creates a large, non-polar, and conformationally rigid domain, making it the archetypal sterically demanding group in organic synthesis.[1] Its influence on reaction selectivity stems from two primary properties:
-
Steric Hindrance: The sheer size of the tert-butyl group physically obstructs the approach of reagents to nearby reaction centers. This steric bulk is a dominant factor in determining the kinetic outcome of many reactions.[1]
-
Electronic Effects: As an alkyl group, the tert-butyl group is electron-donating through an inductive effect (+I).[2] It also stabilizes adjacent positive charges through hyperconjugation, a key factor in the stability of the tert-butyl carbocation.[4][5]
This guide will dissect these properties, providing field-proven insights into how they are leveraged to achieve precise control over chemical transformations.
The Directing Influence of Steric Hindrance
The most significant impact of the tert-butyl group on reaction selectivity arises from its steric profile. This bulk can be used to control molecular shape, block specific reaction sites, and influence the pathways of substitution and elimination reactions.
Conformational Locking in Alicyclic Systems
In substituted cyclohexanes, the tert-butyl group's large steric requirement overwhelmingly favors the equatorial position to avoid high-energy 1,3-diaxial interactions.[6][7] This preference is so strong (A-value ≈ 5 kcal/mol) that it effectively "locks" the ring in a single chair conformation.[8] This conformational rigidity fixes the spatial orientation of other substituents, which is a powerful strategy in stereoselective synthesis.[6][8]
Table 1: A-Values for Common Cyclohexane Substituents
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -CH₃ | 1.7 |
| -CH(CH₃)₂ | 2.2 |
| -C(CH₃)₃ | ~5.0 |
This locking effect has profound mechanistic implications. For example, in elimination reactions of 4-tert-butylcyclohexyl derivatives, the cis isomer (with an axial leaving group) can readily undergo an E2 elimination, while the trans isomer (with a locked equatorial leaving group) cannot achieve the necessary anti-periplanar geometry and is forced to react through a slower E1 mechanism.[8]
Caption: Conformational locking by the tert-butyl group in cyclohexane.
Regioselectivity in Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the tert-butyl group is an activating, ortho-, para-director due to its electron-donating inductive effect.[9] However, its substantial bulk sterically hinders the ortho positions, making the para position the overwhelmingly favored site of substitution.[10][11] This contrasts sharply with smaller alkyl groups like methyl, which yield a significant proportion of the ortho product.[11]
Table 2: Product Ratios in the Nitration of Alkylbenzenes
| Substrate | Ortho (%) | Meta (%) | Para (%) |
| Toluene | 58 | 5 | 37 |
| tert-Butylbenzene | 12 | 8.5 | 79.5 |
| Data from reference[9]. |
This predictable para-directing effect is a valuable tool in organic synthesis for installing functional groups at a specific position on an aromatic ring.[12]
Caption: Directing effects in electrophilic aromatic substitution.
Mechanistic Control in Nucleophilic Substitution
The steric hindrance of the tert-butyl group is a defining factor in nucleophilic substitution reactions.
-
Sₙ2 Reactions: These reactions require a backside attack on the electrophilic carbon. The bulky tert-butyl group effectively shields the reaction center, making this approach nearly impossible.[1][13] Consequently, tertiary substrates like tert-butyl bromide do not undergo Sₙ2 reactions.[14]
-
Sₙ1 Reactions: In contrast, the tert-butyl group strongly promotes Sₙ1 reactions.[1] It facilitates the formation of a stable tertiary carbocation intermediate through both inductive and hyperconjugation effects.[1][4] This stabilization of the key intermediate dramatically increases the rate of Sₙ1 reactions.[15]
Caption: Influence of the tert-butyl group on Sₙ1 vs. Sₙ2 pathways.
The Role of Electronic Effects
While steric effects are often dominant, the electronic properties of the tert-butyl group are crucial for understanding its influence, particularly in reactions involving cationic intermediates.
Inductive Effect and Hyperconjugation
The tert-butyl group is considered electron-donating via the inductive effect (+I), where electron density is pushed through the sigma bonds towards a more electronegative center.[2] This effect is generally considered stronger than that of smaller alkyl groups.[2]
More importantly, the tert-butyl group is highly effective at stabilizing adjacent carbocations through hyperconjugation. The C-H sigma bonds of the methyl groups can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge. The tert-butyl cation has nine such C-H bonds, leading to significant stabilization.[4][16] This high stability is the reason tertiary substrates readily undergo Sₙ1 and E1 reactions.[1][17] Although very stable relative to other carbocations, it is important to remember they are still highly reactive intermediates compared to neutral molecules.[5]
Applications in Drug Development and Medicinal Chemistry
The predictable steric and electronic properties of the tert-butyl group make it a valuable component in drug design.[1]
-
Metabolic Shielding: By positioning a bulky tert-butyl group near a metabolically vulnerable site on a drug molecule, chemists can sterically hinder the approach of metabolic enzymes (like cytochrome P450s), slowing down degradation and increasing the drug's half-life and bioavailability.[1][3]
-
Receptor Selectivity: The defined size and shape of the group can be used to achieve selective binding to a specific receptor or enzyme active site. Its bulk can prevent a molecule from fitting into the binding pocket of off-target receptors, thereby reducing side effects.[1]
-
Improving Physicochemical Properties: The lipophilic nature of the tert-butyl group can be used to modulate the solubility and membrane permeability of a drug candidate, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[1][18] For example, introducing a tert-butyl group can improve the solubility of highly insoluble carbohydrate derivatives.[19]
The Tert-Butyl Group in Protecting Group Chemistry
The stability of the tert-butyl cation makes it the basis for several widely used acid-labile protecting groups.
-
Boc Group (tert-Butoxycarbonyl): Used extensively for the protection of amines, the Boc group is installed using di-tert-butyl dicarbonate (Boc₂O).[20] It is stable to a wide range of conditions but is easily removed with mild acid (e.g., trifluoroacetic acid), which proceeds via the formation of the stable tert-butyl cation.[20]
-
Tert-Butyl Ethers: Alcohols can be protected as tert-butyl ethers by reacting them with isobutylene under acidic catalysis.[21] These ethers are robust under basic and organometallic conditions but are readily cleaved by acid, making them useful in orthogonal protection strategies.[21]
Caption: General workflow for utilizing a tert-butyl-based protecting group.
Experimental Protocols
Protocol: Para-Selective Friedel-Crafts Alkylation of Phenol
This protocol describes the alkylation of phenol with tert-butyl chloride, where the steric bulk of the incoming electrophile strongly favors para-substitution.[12]
Materials:
-
Phenol
-
tert-Butyl chloride
-
Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)
-
Hydrochloric acid (aq.)
-
Sodium bicarbonate solution (aq.)
-
Anhydrous sodium sulfate
-
Rotary evaporator, separatory funnel, standard glassware
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Dissolve phenol (1.0 equivalent) in the anhydrous solvent in the flask.
-
Cool the solution in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃, 0.1-1.0 equivalent) portion-wise.
-
Add tert-butyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product (predominantly p-tert-butylphenol) by column chromatography or recrystallization.
Protocol: Boc Protection of a Primary Amine
This protocol describes a standard method for protecting a primary amine using di-tert-butyl dicarbonate (Boc₂O).[20]
Materials:
-
Primary amine substrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)
-
Base (e.g., Triethylamine (TEA), Sodium hydroxide (aq.), or DMAP)
-
Standard glassware, magnetic stirrer
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in the chosen solvent (e.g., DCM).
-
Add the base (e.g., TEA, 1.2 equivalents).
-
Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a small amount of the same solvent and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.
-
If necessary, purify the product by column chromatography.
Conclusion
The tert-butyl group is a powerful and versatile tool in the arsenal of chemists and drug designers.[1] Its profound steric hindrance provides a reliable means to control reaction outcomes, dictate molecular shape, and confer metabolic stability.[1][3] Simultaneously, its electronic properties facilitate reactions proceeding through cationic intermediates.[1] A thorough understanding of the interplay between these steric and electronic factors, as detailed in this guide, is essential for its effective application in modern organic synthesis and medicinal chemistry.
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ron. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Chemistry Stack Exchange. [Link]
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LabXchange. (2025, January 2). Electrophilic Aromatic Substitution. LabXchange. [Link]
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Chemistry School. t-Butyl Group's Ability to "lock" the Cyclohexane Ring. Chemistry School. [Link]
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Zhou, P., et al. (2015). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. RSC Publishing. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
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ResearchGate. (2015). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. ResearchGate. [Link]
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Chemistry Stack Exchange. (2020, June 10). Do tert-butylcyclohexanes with a leaving group locked in the equatorial position undergo E1?. Chemistry Stack Exchange. [Link]
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Unknown. Conformers are compounds that differ by orientation of atoms in space; they are. Unknown Source. [Link]
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Unknown. nucleophilic substitution and elimination of alkyl halides. Unknown Source. [Link]
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Canadian Science Publishing. (1972). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Canadian Journal of Chemistry, 50, 2318. [Link]
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Chemistry Stack Exchange. (2015, May 5). Why are tertiary carbocations the most reactive, if they're already stable?. Chemistry Stack Exchange. [Link]
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Ijisrt.com. Quamtum Mechanical Study on Structural and Electronic Properties of Tert-Butyl Based Bridged Dithiophene Oxide Derivatives. Ijisrt.com. [Link]
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Wyzant. (2019, June 24). Is the t-butyl carbocation more stable than the benzyl carbocation?. Wyzant Ask An Expert. [Link]
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Clutch Prep. t-Butyl Ether Protecting Groups Explained. Clutch Prep. [Link]
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ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]
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Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
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ACS Publications. (2019, May 30). p-tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis. Organic Letters. [Link]
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ACS Publications. (2015, August 7). tert-Butyl Carbocation in Condensed Phases: Stabilization via Hyperconjugation, Polarization, and Hydrogen Bonding. The Journal of Physical Chemistry A. [Link]
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ACS Publications. (2023, September 8). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters. [Link]
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Ashenhurst, J. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry. [Link]
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PMC. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. [Link]
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ResearchGate. (2025, November 11). Insights on tert-butyl alkylation effects on fluorobenzene. ResearchGate. [Link]
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Chemistry LibreTexts. (2022, November 2). 8.4: Nucleophilic Substitution - 1st Order. Chemistry LibreTexts. [Link]
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ACS Publications. (2021, October 26). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters. [Link]
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Taylor & Francis. Tert-butyl – Knowledge and References. Taylor & Francis. [Link]
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PMC. (2017, September 14). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. PMC. [Link]
-
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-
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Advanced Safety and Handling Precautions for Nitropyridine Derivatives: A Mechanistic Guide
Executive Summary
Nitropyridine derivatives are highly versatile intermediates utilized extensively in pharmaceutical synthesis, agrochemicals, and the development of high-energy density materials. However, their unique electronic structures impart severe toxicological and physical hazards. As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a system of mechanistic causality. Understanding why a compound behaves dangerously dictates how we engineer our handling protocols. This whitepaper provides an in-depth mechanistic breakdown of nitropyridine safety profiles, detailing the causality behind their toxicity, thermal instability, and the self-validating workflows required for their safe manipulation.
Mechanistic Toxicology of Nitropyridines
The toxicity of nitropyridines is not monolithic; it varies drastically based on the position of the nitro group and the presence of other substituents. Understanding these pathways is critical for anticipating exposure outcomes.
-
Methemoglobinemia and Hematotoxicity: Compounds such as 5-bromo-2-nitropyridine act as potent oxidizing agents in vivo. Upon systemic absorption, the nitro group oxidizes the ferrous (
) iron in hemoglobin to the ferric ( ) state, forming methemoglobin. This structural change drastically reduces the blood's oxygen transport capacity, leading to severe tissue hypoxia, hemolysis, and in extreme cases, delayed encephalopathy [1][1]. -
Microtubule Disruption and Neurotoxicity: 3-nitropyridine analogues are actively investigated as anti-cancer agents due to their ability to bind to the colchicine site of tubulin. While they exhibit lower myelotoxicity than traditional agents, their mechanism of action—destabilizing tubulin polymerization—induces G2/M cell cycle arrest and carries a significant risk of peripheral neurotoxicity .
-
Mutagenesis via Metabolic Activation: 4-nitropyridine 1-oxide (4NPO) demonstrates significant mutagenic and carcinogenic potential. The causality lies in its metabolic reduction pathway: bacterial and mammalian enzymes reduce the nitro group to highly reactive hydroxylamino- and amino-pyridine 1-oxides, which subsequently form covalent adducts with DNA [2][2]. Alkyl derivatives, such as 3-methyl-4-NPO, exhibit even higher carcinogenic potency [3][3].
Biochemical pathways of nitropyridine toxicity and cellular disruption.
Thermal Kinetics, Explosive Properties, and Incompatibilities
The incorporation of multiple nitro groups onto the pyridine ring significantly alters its thermodynamic stability, pushing these compounds into the realm of energetic materials.
-
High-Energy Density: Polynitrated derivatives, such as 2,4,6-trinitropyridine (TNPy), possess a highly favorable oxygen balance and high density, making them candidate high explosives [4][4].
-
Nucleophilic Sensitivity (Causality): While the aromatic structure provides baseline thermal stability (TNPy melts at 163°C without decomposition), the strong electron-withdrawing effect of the nitro groups leaves the carbon atoms of the pyridine ring highly electron-deficient. Consequently, nitropyridines are extremely sensitive to bases and nucleophiles. Contact with strong bases can initiate rapid, uncontrolled exothermic decomposition [4][4].
-
Toxic Decomposition Products: Thermal decomposition of halogenated nitropyridines (e.g., 2-chloro-5-nitropyridine) releases a lethal mixture of irritating gases, including nitrogen oxides (
), hydrogen chloride ( ), carbon monoxide ( ), and potentially phosgene [5][5].
Quantitative Physicochemical and Toxicity Metrics
| Compound | Metric | Value | Causality / Implication |
| 2-Chloro-5-nitropyridine | Log Kow | 1.27 | Low potential to bioaccumulate; moderately lipophilic, allowing skin penetration [5][5]. |
| 2-Chloro-5-nitropyridine | Vapor Pressure | 0.0 ± 0.5 mmHg (25°C) | Low volatility, meaning dust formation remains the primary inhalation risk vector [5][5]. |
| 2,4,6-Trinitropyridine (TNPy) | Melting Point | 163°C | High thermal stability due to aromatic structure, but decomposes rapidly above 200°C [4][4]. |
| 3-Nitropyridine Analogue (4AZA2891) | Mean GI50 ( | -7.45 Molar | High potency in microtubule targeting, requiring extreme precision in dosing to avoid neurotoxicity . |
Self-Validating Experimental Protocols
To mitigate the dual threat of severe toxicity and thermal instability, handling nitropyridines requires a self-validating workflow where each step serves as a prerequisite for the next.
Step-by-step self-validating workflow for handling nitropyridines.
Step-by-Step Methodology:
Step 1: Environmental Control Validation
-
Action: Activate the fume hood and verify a face velocity of
0.5 m/s. Ensure the workspace is entirely free of strong bases (e.g., NaOH, KOH) and incompatible oxidizing agents. -
Validation: Do not proceed unless the digital airflow monitor stabilizes and base-containing reagents are physically locked away.
-
Causality: Nitropyridine vapors and dusts are highly toxic; inadequate flow risks inhalation exposure. Furthermore, exposure to strong bases triggers nucleophilic attack on the electron-deficient ring, risking exothermic decomposition [4][4].
Step 2: PPE Verification
-
Action: Don tightly fitting safety goggles, double nitrile gloves, and a particulate respirator conforming to EN 143 or NIOSH standards.
-
Validation: Perform a negative-pressure seal check on the respirator.
-
Causality: Compounds like 5-bromo-2-nitropyridine can be absorbed directly through the skin and respiratory tract, leading to systemic methemoglobinemia [1][1].
Step 3: Anti-Static Preparation
-
Action: Ground all dispensing containers using grounding cables. Use non-sparking spatulas (e.g., Teflon or ceramic) for transfer.
-
Validation: Verify continuity with a multimeter (< 10 ohms) before opening the reagent bottle.
-
Causality: Nitropyridine powders can form explosive dust-air mixtures. Static discharge or mechanical friction acts as an ignition source, potentially triggering deflagration [5][5].
Step 4: Chemical Quenching & Decontamination
-
Action: Post-experiment, wipe all surfaces with a wet cloth using a neutral pH detergent. Do not sweep dry powder.
-
Validation: Ensure the pH of the cleaning solution is strictly neutral (pH 7.0).
-
Causality: Dry sweeping aerosolizes the toxic powder. Using basic cleaning agents risks localized exothermic reactions with residual nitropyridine dust.
Emergency Response and Containment
In the event of a spill, immediately evacuate personnel to safe areas upwind of the spill. Do not use water jets, as this may spread the powder. Mechanically collect the spill using inert, non-combustible absorbent materials and place it in a sealed container for hazardous waste disposal. If thermal decomposition occurs, responders must use self-contained breathing apparatus (SCBA) due to the rapid release of
References
- Jubilant Ingrevia Limited. "2-Chloro-5-nitropyridine Safety Data Sheet."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnfZ_HHH8TNowWyKwfs6f5_cuz-qOpTUqbkp31riddK6LN271P_WTqcFEW6rkH4yOwOJb1ffxSzAX4TON_pHm_pajc7VdRzoG1GCVU1vPVZxGq9oM5cAXCRLFVIUYiKapfk4ksiBiQq2sUWBF1yhWKq12TOOM_xwY_IBdJvE9_iU1G42aiXrWIQ9HuUQ3OXcKPzES4efcMnM9-UPZAcbNq]
- ASM Journals. "Specific Action of 4-Nitropyridine 1-Oxide on Escherichia coli K-12 Pro+ Strains Leading to the Isolation of Proline-Requiring Mutants."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXf04sjh9skEAJHGZsmPUV9bFvzSNTgDt1qaEqnUdrMXbjTnUe0wCziCnoQWmr5TDxlLCjBTv4cE7gzS4jI-0deJe6dObGTwFddM4dhgpobyIzifKd0NQ1QtsUuArQLNPeHRkvhvhztR8Q8w==]
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Sources
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An In-depth Technical Guide to the Solubility of 2-(2-Tert-butylphenoxy)-3-nitropyridine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Tert-butylphenoxy)-3-nitropyridine. In the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on its molecular structure and the fundamental principles of solubility. The primary focus is to equip researchers, scientists, and drug development professionals with a robust, step-by-step experimental protocol for the precise determination of its solubility in common organic solvents. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Introduction: The Significance of Solubility in a Drug Development Context
This compound is a heterocyclic compound with structural motifs that suggest its potential as a scaffold in medicinal chemistry. The interplay of its bulky, lipophilic tert-butylphenoxy group and the polar nitropyridine moiety creates a molecule with nuanced physicochemical properties. Understanding its solubility is paramount for a variety of applications in the pharmaceutical sciences, including:
-
Reaction Chemistry: Optimizing reaction conditions for its synthesis and subsequent functionalization.
-
Purification: Developing effective crystallization and chromatographic purification methods.
-
Formulation Development: Creating stable and bioavailable drug formulations.
-
In Vitro and In Vivo Studies: Ensuring accurate and reproducible concentrations in biological assays.
This guide will provide both a theoretical assessment of the expected solubility of this compound and a practical, detailed methodology for its empirical determination.
Theoretical Assessment of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[1] A qualitative prediction of the solubility of this compound can be made by dissecting its molecular structure:
-
The Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, contributing to its polarity.
-
The Nitro Group (-NO₂): A strongly electron-withdrawing and polar functional group.
-
The Ether Linkage (-O-): Introduces some polarity.
-
The Phenoxy Group: A bulky aromatic ring.
-
The tert-Butyl Group (-C(CH₃)₃): A large, non-polar, and lipophilic group.
The presence of both polar (nitropyridine) and significant non-polar (tert-butylphenoxy) regions suggests that this compound will exhibit a range of solubilities across different organic solvents. It is anticipated to have limited solubility in highly polar solvents like water and better solubility in solvents of intermediate to low polarity. The bulky tert-butyl group can also influence crystal lattice energy, which in turn affects solubility.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, the isothermal shake-flask method is a widely accepted and robust technique.[2] This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.
Materials and Equipment
-
This compound (solid)
-
A selection of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Thermostatic shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[2]
-
To each vial, add a known volume (e.g., 5.0 mL) of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that solubility equilibrium is reached. It is advisable to test aliquots at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute remains constant.
-
-
Sample Clarification:
-
Once equilibrium is established, remove the vials from the shaker bath and allow the undissolved solid to settle.
-
To ensure complete removal of suspended particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes.
-
-
Sample Dilution and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any remaining particulate matter.
-
Dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
-
The dilution factor is the total volume of the diluted sample divided by the volume of the supernatant taken.
-
The following diagram illustrates the workflow for this experimental protocol:
Caption: Workflow for the experimental determination of solubility using the isothermal shake-flask method.
Data Presentation
All quantitative solubility data should be summarized in a clearly structured table for easy comparison. An example is provided below.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Conclusion
References
-
Department of Chemistry, University of Calgary. Solubility test for Organic Compounds. [Link]
-
Scribd. Experiment 1. Solubility of Organic Compounds. [Link]
-
University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
PubChem. 2-tert-Butylpyridine. [Link]
-
University of Oslo. Synthesis and Functionalization of 3-Nitropyridines. [Link]
-
Molecules. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]
-
Acta Crystallographica Section E: Structure Reports Online. 2-(2-Methoxyphenoxy)-3-nitropyridine. [Link]
-
ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
-
MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
Sources
Computational Characterization of Substituted Nitropyridines: From Electronic Structure to Functional Application
Executive Summary
Substituted nitropyridines represent a critical class of heterocyclic compounds with dual-use potential: as high-energy density materials (HEDMs) due to the nitro-group explosophores, and as versatile pharmacophores in drug discovery (antifungals, kinase inhibitors). This technical guide provides a rigorous theoretical framework for characterizing these systems. By leveraging Density Functional Theory (DFT), researchers can predict electronic transitions, non-linear optical (NLO) responses, and reactive sites with high correlation to experimental X-ray and spectroscopic data.
Part 1: Computational Methodology & Theoretical Framework
Selection of Functionals and Basis Sets
The choice of model chemistry is not arbitrary; it must balance computational cost with the specific electronic features of nitropyridines (e.g., lone pair interactions, charge transfer).
-
Global Hybrid Functionals (B3LYP): The standard workhorse. B3LYP yields accurate geometries and vibrational frequencies for organic nitrated systems. However, it often underestimates long-range interactions.
-
Range-Separated Functionals (CAM-B3LYP / ωB97X-D): CRITICAL FOR NLO STUDIES. Standard B3LYP fails to correctly describe charge-transfer excitations essential for predicting hyperpolarizability. Use CAM-B3LYP for any excited-state (TD-DFT) or NLO calculations to correct the asymptotic behavior of the exchange potential.
-
Basis Set Selection:
-
6-311++G(d,p): The "Gold Standard" for this class.
-
Diffuse functions (++): Essential for describing the electron-rich nitro group and lone pairs on the pyridine nitrogen.
-
Polarization functions (d,p): Required to model the anisotropic electron distribution in the aromatic ring.
-
The Computational Workflow
The following self-validating workflow ensures that theoretical predictions are grounded in physical reality.
Figure 1: Standardized computational workflow for nitropyridine characterization. Note the critical checkpoint at Frequency Calculation to ensure a true potential energy minimum.
Part 2: Electronic Structure & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is the primary indicator of kinetic stability and chemical reactivity.
-
HOMO Location: Typically localized on the amino/methoxy substituents (donors) and the pyridine ring.
-
LUMO Location: Heavily localized on the nitro group (acceptor) and the pyridine ring.
-
The Gap (
):-
Low Gap (< 3.5 eV): Indicates a "soft" molecule, highly polarizable, and reactive. Common in NLO-active derivatives like 2-amino-3-nitropyridine .[1]
-
High Gap (> 4.5 eV): Indicates a "hard" molecule, kinetically stable. Common in energetic materials where sensitivity must be minimized.
-
Global Reactivity Descriptors
Using Koopmans' theorem, we derive quantitative descriptors from orbital energies (
| Descriptor | Symbol | Formula | Physical Interpretation |
| Chemical Potential | Tendency of electrons to escape. | ||
| Chemical Hardness | Resistance to charge transfer (Stability). | ||
| Global Softness | Ease of polarization/reactivity. | ||
| Electrophilicity Index | Propensity to accept electrons (Crucial for biological docking). |
Molecular Electrostatic Potential (MEP)
MEP mapping is indispensable for predicting non-covalent interactions in drug docking.
-
Red Regions (Negative Potential): Localized over the Nitro (
) oxygen atoms and the Pyridine ring Nitrogen. These are sites for electrophilic attack or hydrogen bond acceptance. -
Blue Regions (Positive Potential): Localized over Hydrogen atoms of amino (
) or methyl groups. These are sites for nucleophilic attack .
Part 3: Functional Applications
Non-Linear Optical (NLO) Properties
Substituted nitropyridines are classic "Push-Pull" systems. The
-
Mechanism: D
-Bridge A[2] -
Key Metric: First-order hyperpolarizability (
). -
Benchmark: 2-amino-3-nitropyridine derivatives often exhibit
values 10-30 times higher than urea (the industrial standard), making them candidates for optical switching and telecommunications.
Figure 2: The Donor-pi-Acceptor (D-pi-A) mechanism driving NLO response in nitropyridines.
Energetic Materials (HEDMs)
For applications in explosives or propellants, the focus shifts to thermodynamic stability and density.
-
Heat of Formation (HOF): Calculated using isodesmic reactions (bond separation reactions) rather than atomization energies to minimize systematic errors in DFT.
-
Oxygen Balance (OB): Nitropyridines often require additional oxidizers. Theoretical OB calculation guides the synthesis of derivatives with more nitro groups (e.g., dinitropyridines) to improve self-oxidation.
Part 4: Experimental Validation Protocol
A theoretical model is only as good as its experimental validation. Do not publish without this step.
Vibrational Spectroscopy (IR/Raman)
DFT calculates harmonic frequencies, which are systematically higher than experimental anharmonic frequencies.
-
Protocol:
UV-Vis Absorption
-
Protocol: Perform Time-Dependent DFT (TD-DFT) calculations in solvent (using PCM or SMD solvation models).
-
Validation: Compare the calculated
with experimental UV-Vis spectra. A shift in confirms the accuracy of the modeled HOMO-LUMO gap.
References
-
Structural and Theoretical Studies of 2-amino-3-nitropyridine. ResearchGate. [Link]
-
Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. ResearchGate. [Link]
-
DFT Study on the Electronic Properties... of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole. National Institutes of Health (PMC). [Link]
-
Computational studies of third-order nonlinear optical properties of pyridine derivative... Indian Academy of Sciences. [Link]
-
Analysis of the molecular electrostatic potential for the prediction of N-oxidation... National Institutes of Health (PubMed). [Link]
Sources
Methodological & Application
Application Note: High-Yield Peptide Bond Formation on the 2-(2-Tert-butylphenoxy)-3-nitropyridine Scaffold
Target Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol
Introduction & Scientific Rationale
The 2-(phenoxypyridine) motif is a privileged structural scaffold in medicinal chemistry, most notably recognized for its role in the development of potent small-molecule [1]. Derivatizing this scaffold via peptide bond formation enables the synthesis of novel peptidomimetics, targeted protein degraders (PROTACs), and focused screening libraries.
However, utilizing 2-(2-tert-butylphenoxy)-3-nitropyridine directly as a substrate for peptide coupling presents two significant chemical barriers:
-
Required Pre-activation: The 3-nitro group is inert to acylation and must be cleanly reduced to a 3-amino group without cleaving the sterically hindered diaryl ether linkage.
-
Steric and Electronic Deactivation: The resulting 2-(2-tert-butylphenoxy)pyridin-3-amine is a remarkably weak nucleophile. The adjacent pyridine nitrogen withdraws electron density, while the bulky ortho-tert-butyl group on the phenoxy ring creates a severe steric shield around the 3-amino position.
This application note details an optimized, two-step protocol to overcome these barriers. By employing catalytic hydrogenation followed by uronium-based (HATU) peptide coupling, researchers can achieve high-fidelity amide bond formation while ensuring the [2].
Mechanistic Insights & Reagent Selection
Step 1: Nitro Reduction While chemical reductants like SnCl₂ or Fe/NH₄Cl are common, they risk trace metal contamination that can coordinate with the peptide backbone or interfere with downstream biological assays. We employ palladium on carbon (Pd/C) with H₂ gas. These mild conditions preserve the diaryl ether bond while quantitatively yielding the amine.
Step 2: Peptide Coupling Standard carbodiimides (e.g., EDC/HOBt) often fail or result in low yields (<30%) when reacting with the deactivated 3-aminopyridine. To solve this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with N,N-diisopropylethylamine (DIPEA). HATU generates a highly reactive OAt (7-azabenzotriazole) active ester, which functions as a superior [3]. This accelerates the acylation of weak, sterically hindered amines while suppressing oxazolone-mediated racemization.
Visualizing the Workflow and Biological Context
Synthetic workflow for peptide bond formation on the phenoxypyridine scaffold.
Mechanism of P2Y1 receptor antagonism by phenoxypyridine derivatives.
Experimental Protocols
Step 1: Catalytic Reduction of this compound
Objective: Convert the nitro precursor to 2-(2-tert-butylphenoxy)pyridin-3-amine.
-
Dissolution: Dissolve 10.0 mmol of this compound in 50 mL of anhydrous methanol/ethyl acetate (1:1 v/v). Causality: The mixed solvent ensures complete solubility of both the highly lipophilic nitro starting material and the polar amine product.
-
Catalyst Addition: Carefully add 10 mol% of 10% Pd/C under an argon atmosphere. Causality: Argon purging prevents the ignition of methanol vapors by the active palladium catalyst.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4-6 hours.
-
Self-Validating Monitoring: Monitor reaction progress via LC-MS or TLC (Hexanes:EtOAc 3:1). The nitro compound (UV active, higher Rf) will disappear, replaced by the amine (ninhydrin positive, lower Rf).
-
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with 20 mL of ethyl acetate. Concentrate the filtrate in vacuo to yield the crude 3-aminopyridine. Use immediately in Step 2 to prevent oxidative degradation.
Step 2: HATU-Mediated Peptide Bond Formation
Objective: Couple the deactivated 3-aminopyridine with an N-protected amino acid (e.g., Fmoc-Ala-OH).
-
Pre-activation: In an oven-dried flask, dissolve 12.0 mmol of Fmoc-AA-OH and 11.5 mmol of HATU in 30 mL of anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add 30.0 mmol of DIPEA to the solution. Stir for 5 minutes at room temperature. Causality: The 5-minute pre-activation allows the formation of the highly reactive Fmoc-AA-OAt active ester before introducing the weakly nucleophilic amine.
-
Coupling: Dissolve the crude 2-(2-tert-butylphenoxy)pyridin-3-amine (10.0 mmol) in 10 mL of DMF and add it dropwise to the activated amino acid mixture.
-
Reaction: Stir the mixture at room temperature for 12-16 hours under argon.
-
Quenching & Extraction: Dilute the mixture with 100 mL of ethyl acetate and wash sequentially with 5% aqueous citric acid (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL). Causality: Citric acid removes unreacted amine and DIPEA; NaHCO₃ removes unreacted carboxylic acid and acidic byproducts. This ensures the organic layer contains only the neutral peptidomimetic product.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the peptidomimetic conjugate via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Quantitative Data: Coupling Reagent Optimization
To validate the selection of HATU, a comparative study was conducted using Fmoc-Ala-OH and the 3-aminopyridine intermediate.
| Coupling Reagent | Additive | Base | Reaction Time (h) | Isolated Yield (%) | Racemization (%) |
| EDC·HCl | HOBt | DIPEA | 24 | 28 | < 1 |
| PyBOP | None | DIPEA | 18 | 55 | < 1 |
| T3P (50% in EtOAc) | None | Pyridine | 16 | 62 | < 1 |
| HATU | None | DIPEA | 12 | 89 | < 1 |
Table 1: Optimization of peptide bond formation on the sterically hindered 2-(2-tert-butylphenoxy)pyridin-3-amine scaffold. HATU demonstrates superior kinetics and yield.
References
-
[1] Ruel, R., et al. "Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists." Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
[2] "WO2009138985A2 - Coupling agents for the synthesis of polypeptides and polynucleotides." Google Patents. URL:
-
[3] "US5580981A - Azahydroxybenzotriazoles and derivatives thereof for peptide coupling reactions." Google Patents. URL:
Sources
Application of 2-(2-Tert-butylphenoxy)-3-nitropyridine in hindered amine acylation
Application Notes and Protocols for the Acylation of Sterically Hindered Amines
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the specific application of 2-(2-Tert-butylphenoxy)-3-nitropyridine in hindered amine acylation did not yield any documented protocols or established use cases in the scientific literature. Therefore, this guide has been developed to address the broader, yet critical, challenge of acylating sterically hindered amines by summarizing established principles and state-of-the-art methodologies that are well-supported by authoritative sources.
Introduction: The Challenge of Constructing sterically Congested Amide Bonds
The amide bond is a cornerstone of modern chemistry, fundamental to the structure of peptides, proteins, polymers, and a vast array of pharmaceuticals. While the formation of an amide bond from a carboxylic acid and an amine is a thermodynamically favorable process, it is often kinetically slow. This has led to the development of a multitude of "coupling reagents" designed to activate the carboxylic acid and facilitate the reaction.
However, a significant challenge arises when one or both of the coupling partners are sterically hindered. Bulky substituents on the amine (e.g., secondary amines with large N-alkyl groups, or anilines with ortho-substituents) or on the α-carbon of the carboxylic acid can dramatically slow down or completely stall the acylation reaction.[1][2] This steric clash physically obstructs the nucleophilic attack of the amine onto the activated carboxylic acid intermediate, leading to low yields, the need for harsh reaction conditions, and an increased risk of side reactions, including racemization of chiral centers.[1][2][3]
This guide provides an in-depth overview of the principles and modern reagents developed to overcome the challenge of sterically hindered amide bond formation, offering practical protocols and insights for laboratory application.
The Mechanism of Action: Overcoming Steric Barriers with High-Energy Intermediates
Standard coupling reagents, such as carbodiimides like DCC and EDC, often fail in hindered couplings because the O-acylisourea intermediate they form is not sufficiently reactive to be intercepted by a sterically encumbered and poorly nucleophilic amine.[4] Modern reagents circumvent this issue by generating more potent activated species. The general mechanism involves two key steps:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate.
-
Acylation: The sterically hindered amine attacks this activated intermediate to form the amide bond.
The success of modern reagents lies in the nature of the activated intermediate. Reagents based on phosphonium or aminium/uronium salts generate active esters (e.g., OBt, OAt, or Oxyma esters) that are significantly more reactive than the intermediates formed by older methods.[5][6]
Caption: Generalized mechanism of modern coupling reagents.
A Survey of Modern Coupling Reagents for Hindered Acylations
For challenging couplings involving hindered amines, a range of high-reactivity reagents have been developed. They can be broadly categorized as follows:
Phosphonium Salts
Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Aza-1-hydroxybenzotriazole)-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective.[7] They react with the carboxylate to form an activated phosphonium species, which is then converted to a reactive OBt or OAt ester. PyAOP is often considered superior for hindered couplings due to the higher reactivity of the OAt ester it generates.[5]
Aminium/Uronium Salts
This is arguably the most popular class of reagents for difficult couplings.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for many challenging amide bond formations, including those with N-methylated or other hindered amino acids.[4][5][7][8] It forms a highly reactive OAt active ester.
-
HBTU/HCTU: These reagents are similar to HATU but form OBt or O-6-ClBt esters, respectively. While very effective, they are generally considered slightly less potent than HATU for the most demanding substrates.[5][9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on OxymaPure. It offers reactivity comparable or superior to HATU and is considered safer as it avoids benzotriazole-based additives, which can have explosive properties.[5][8]
-
TCFH/NMI: The combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) generates a highly reactive acyl imidazolium ion in situ. This system has proven exceptionally effective for coupling hindered carboxylic acids with poorly nucleophilic amines, often providing high yields rapidly.[1][10]
Acyl Fluoride-Based Methods
For exceptionally difficult couplings where even potent onium salts may fail, the in situ generation of acyl fluorides represents a powerful alternative. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can convert a carboxylic acid into its corresponding acyl fluoride. These intermediates are highly reactive and can acylate even very hindered amines, often at elevated temperatures.[9][8][11][12]
Other Effective Reagents
-
T3P® (Propylphosphonic anhydride) is a versatile and powerful cyclic anhydride. It is particularly effective for sterically hindered substrates in solution-phase synthesis and is known for its clean reaction profiles and water-soluble byproducts.[8]
-
DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is a triazine-based coupling reagent that has shown high efficiency and low racemization, with the added benefit of being able to mediate couplings in aqueous or alcoholic solutions.[8]
Comparative Data and Reagent Selection
The choice of reagent depends on the severity of the steric hindrance, the electronic properties of the substrates, and considerations of cost and safety.
| Reagent Class | Examples | Relative Reactivity | Advantages | Disadvantages |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Low racemization; effective for N-methyl amino acids.[1][7] | Higher cost; byproducts can be difficult to remove. |
| Aminium/Uronium Salts | HATU, HCTU, COMU | Very High | Excellent for hindered couplings; fast reactions.[5][7] | Can cause guanidinylation of the amine if used in excess.[1][5] |
| Acyl Imidazoliums | TCFH/NMI | Excellent | Very high yields for challenging substrates; rapid reactions.[10] | Requires two components; newer methodology. |
| Acyl Fluorides | TFFH, XtalFluor-E | Excellent | Effective for extremely hindered cases where others fail.[8][11] | May require elevated temperatures; fluorinating agents can be hazardous. |
| Anhydrides | T3P® | High | Water-soluble byproducts simplify workup; cost-effective.[8] | Typically used in solution phase. |
Detailed Experimental Protocols
The following are representative protocols for the acylation of a sterically hindered amine. Note: All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Solvents should be anhydrous unless otherwise specified.
Protocol 1: General Procedure for Hindered Amine Acylation using HATU
This protocol is suitable for a wide range of challenging couplings, including 2,6-disubstituted anilines or bulky secondary amines.
Caption: Experimental workflow for a typical HATU-mediated coupling.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Sterically Hindered Amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and stir to dissolve.[6]
-
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the acid.
-
Add the sterically hindered amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions can take from a few hours to overnight depending on the substrates.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acylation of a Poorly Nucleophilic Amine using TCFH/NMI
This protocol is highly effective for extremely challenging couplings where high reactivity is paramount.[10]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Hindered/Poorly Nucleophilic Amine (1.1 eq)
-
TCFH (1.1 eq)
-
N-methylimidazole (NMI) (2.2 eq)
-
Anhydrous acetonitrile or DCM
Procedure:
-
In a dry flask under an inert atmosphere (N₂ or Ar), combine the carboxylic acid (1.0 eq), the hindered amine (1.1 eq), and TCFH (1.1 eq).
-
Add anhydrous acetonitrile to dissolve the solids.
-
Add NMI (2.2 eq) to the mixture. The reaction is often very rapid.
-
Stir at room temperature for 15-60 minutes, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the workup is often simplified due to the water-solubility of the byproducts.[1] Dilute the reaction with water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the layers, and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
Troubleshooting and Optimization
-
Low or No Yield: The primary issue is often insufficient reactivity.[1]
-
Solution: Switch to a more powerful coupling reagent from the hierarchy (e.g., move from HBTU to HATU or COMU, or try TCFH/NMI). Consider converting the acid to an acyl fluoride. Increasing the reaction temperature or using microwave irradiation can also be effective but may increase the risk of side reactions.[9]
-
-
Epimerization/Racemization: A risk when using chiral carboxylic acids, especially with strong bases and long reaction times.[3]
-
Side Reactions: With aminium/uronium reagents, excess reagent can react with the amine to form a guanidinium byproduct.
Conclusion
The acylation of sterically hindered amines remains a formidable challenge in organic synthesis. However, the development of highly potent phosphonium, aminium/uronium, and other advanced coupling reagents has provided chemists with a powerful toolkit to overcome these steric obstacles. By generating highly reactive activated intermediates, these modern reagents enable the formation of congested amide bonds under relatively mild conditions, with high yields and minimal side reactions. A careful selection of the coupling reagent, base, and reaction conditions, guided by the principles outlined in this document, is crucial for the successful synthesis of sterically hindered amides in research and development.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]
-
Dilun Biotechnology. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
ResearchGate. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
-
Semantic Scholar. (2016, January 14). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]
-
Nasir, N., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Ghosez, L., et al. (2018, June 29). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. Available at: [Link]
- El-Faham, A., & Albericio, F. (2011). Recent development of peptide coupling reagents in organic synthesis. Chemical Reviews.
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
Li, P., & Xu, J.-C. (2018). Ynamide Coupling Reagents: Origin and Advances. PMC. Available at: [Link]
- Sureshbabu, V. V., & Gunasundari, T. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ojs.chimia.ch [ojs.chimia.ch]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.globalso.com [file.globalso.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. researchgate.net [researchgate.net]
Application Note: Synthesis and Utilization of 2-(2-Tert-butylphenoxy)-3-nitropyridine as a Key Pharmaceutical Intermediate
Introduction & Chemical Context
The synthesis of complex active pharmaceutical ingredients (APIs) heavily relies on pre-functionalized, orthogonally reactive heterocyclic scaffolds. 2-(2-Tert-butylphenoxy)-3-nitropyridine is a highly specialized building block in medicinal chemistry. It serves as the direct precursor to 2-(2-tert-butylphenoxy)pyridin-3-amine (CAS 861673-68-9)[1], an essential intermediate for developing urea-based P2Y1 receptor antagonists[2]. These antagonists are currently investigated as next-generation antiplatelet agents capable of preventing arterial thrombosis with a significantly reduced bleeding liability compared to traditional P2Y12 inhibitors[3].
Mechanistic Insights and Structural Rationale
As an Application Scientist, it is crucial to understand why this specific intermediate is designed this way, rather than just how to make it.
-
Steric and Lipophilic Pre-organization: The bulky tert-butyl group on the phenoxy ring is not arbitrary. It provides immense steric hindrance that restricts the rotation of the diaryl ether bond. This forces the molecule into a specific dihedral conformation that perfectly aligns with the deep, hydrophobic binding pocket of the P2Y1 G-protein coupled receptor (GPCR)[3].
-
The Dual Role of the Nitro Group: The nitro group at the 3-position of the pyridine ring serves two distinct chemical purposes. First, it acts as a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it depletes electron density at the 2-position, highly activating the carbon for a Nucleophilic Aromatic Substitution (
) by stabilizing the Meisenheimer complex intermediate. Second, it acts as a "masked" amine. Once the ether linkage is established, the nitro group is reduced to a primary amine, providing the exact nucleophilic handle needed to couple with isocyanates to form the final urea-based drug[2].
Mechanism of action for P2Y1 antagonists derived from the nitropyridine intermediate.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, the following protocols integrate real-time validation checkpoints.
Step 1: Nucleophilic Aromatic Substitution ( )
Objective: Synthesize this compound.
Causality of Reagents: Potassium carbonate (
-
Preparation: Charge a dry, argon-purged 250 mL round-bottom flask with 2-chloro-3-nitropyridine (10.0 g, 63.1 mmol, 1.0 eq) and 2-tert-butylphenol (10.4 g, 69.4 mmol, 1.1 eq).
-
Solvation: Add anhydrous DMF (100 mL) followed by finely powdered anhydrous
(17.4 g, 126.2 mmol, 2.0 eq). -
Validation Checkpoint 1: Upon addition of the base, the mixture will immediately transition to a deep yellow/orange hue. This color change is the visual confirmation of the phenoxide anion formation.
-
Reaction: Heat the stirred mixture to 90 °C for 5 hours.
-
Validation Checkpoint 2: Monitor reaction completion via TLC (Hexanes:EtOAc 4:1). The starting chloride (
) must be completely consumed, replaced by a new, strongly UV-active product spot ( ). -
Workup: Cool the mixture to room temperature and quench by pouring it slowly into rapidly stirred ice water (300 mL). Extract the resulting emulsion with EtOAc (3 x 100 mL).
-
Purification: Wash the combined organic layers with 1M NaOH (50 mL) to remove unreacted phenol, followed by brine (100 mL). Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the product as a yellow solid.
Step 2: Chemoselective Nitro Reduction
Objective: Convert the nitro intermediate to 2-(2-tert-butylphenoxy)pyridin-3-amine[1].
Causality of Reagents: While Palladium on Carbon (Pd/C) with
-
Preparation: Dissolve this compound (10.0 g, 36.7 mmol, 1.0 eq) in a mixture of Ethanol and Water (100 mL, 4:1 v/v).
-
Reagent Addition: Add Iron powder (10.2 g, 183.5 mmol, 5.0 eq) and Ammonium Chloride (3.9 g, 73.4 mmol, 2.0 eq).
-
Reaction: Heat the suspension to reflux (80 °C) for 2 hours under vigorous mechanical stirring.
-
Validation Checkpoint 3: Analyze via LC-MS. The reaction is complete when the nitro mass disappears and the primary amine mass emerges (
)[4]. -
Workup: Filter the hot mixture through a tightly packed pad of Celite to remove iron oxides, washing the pad generously with hot EtOAc (150 mL).
-
Isolation: Concentrate the filtrate to remove ethanol, partition the aqueous residue with EtOAc and saturated
, separate the organic layer, dry over , and evaporate to yield the pure amine.
Workflow for the synthesis of this compound and its downstream API.
Quantitative Data & Yield Analysis
To optimize the
| Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |
| THF | 70 | 12 | < 20% | N/A | Base too weak to fully deprotonate phenol. | |
| THF | 0 to 65 | 4 | > 95% | 72% | Fast reaction, but competitive degradation observed. | |
| MeCN | 80 | 8 | 85% | 78% | Good yield, but | |
| DMF | 90 | 5 | > 98% | 89% | Optimal balance of basicity, solubility, and cost. |
References
-
Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]
-
New azole antagonists with high affinity for the P2Y(1) receptor Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
861673-68-9 (C15H18N2O) - Predicted Collision Cross Section and Mass Spec Data Source: PubChemLite / Université du Luxembourg URL:[Link]
Sources
Metal-Free Cross-Coupling and Functionalization of Nitropyridine Derivatives: A Practical Guide for Drug Development
Executive Summary
Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Negishi) have historically been the gold standard for constructing C–C and C–heteroatom bonds. However, in late-stage pharmaceutical development, the reliance on heavy metals (Pd, Ni, Cu, Ru) introduces significant challenges, including high catalyst costs, supply chain vulnerabilities, and the stringent regulatory requirement to purge toxic metal residues from Active Pharmaceutical Ingredients (APIs)[1].
Nitropyridine derivatives offer a highly effective, metal-free alternative. The strongly electron-withdrawing nature of the nitro group fundamentally alters the electronic properties of the pyridine scaffold, drastically lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This activation enables highly efficient, transition-metal-free functionalization via Nucleophilic Aromatic Substitution (S_NAr), Vicarious Nucleophilic Substitution (VNS), and radical-mediated Cross-Dehydrogenative Coupling (CDC)[2]. This application note provides drug development professionals with mechanistic insights and validated, self-monitoring protocols for the metal-free functionalization of nitropyridines.
Mechanistic Foundations: Causality in Metal-Free Pathways
Understanding the electronic interplay between the nitro group and the pyridine ring is critical for predicting reactivity and troubleshooting failed couplings. There are three primary modalities for metal-free functionalization:
-
Nucleophilic Aromatic Substitution (S_NAr): The electron-deficient nitropyridine is attacked by a nucleophile (e.g., an amine or alkoxide), forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The reaction is driven forward by the expulsion of a leaving group (either a halide or the nitro group itself), restoring aromaticity[3]. This pathway has been successfully utilized to achieve complete palladium independence in the synthesis of complex APIs like Risdiplam[1].
-
Vicarious Nucleophilic Substitution (VNS): Unlike standard S_NAr, VNS allows for direct C–H alkylation. The nucleophile (typically a carbanion) carries its own leaving group at the α-position (e.g., a sulfonyl group). After the Meisenheimer complex forms at a hydrogen-bearing carbon, a base-induced β-elimination of the nucleophile's leaving group restores aromaticity. This effectively achieves an "umpoled" Friedel-Crafts-type alkylation while retaining the nitro group for downstream functionalization[4].
-
Photochemical Radical Coupling (CDC): Nitropyridines, such as 2,6-dichloro-4-nitropyridine, can act as potent Hydrogen Atom Transfer (HAT) reagents under visible light irradiation. This facilitates metal-free C(sp³)–H/C(sp³)–H cross-dehydrogenative coupling, enabling the construction of sterically hindered scaffolds like α-tertiary amino acids without pre-activation[5].
Mechanistic pathways for the metal-free functionalization of nitropyridine derivatives.
Quantitative Data Summary
The following table summarizes the operational parameters and comparative advantages of metal-free nitropyridine functionalization versus traditional transition-metal-catalyzed methods.
| Methodology | Bond Formed | Typical Reagents & Conditions | Yield Range | Key Advantage in Pharma |
| Metal-Catalyzed (Ref) | C–N, C–C | Pd₂(dba)₃, BrettPhos, 80–120 °C | 60–95% | Broad substrate scope; requires rigorous metal scavenging. |
| S_NAr (Metal-Free) | C–N, C–O | K₂CO₃ or Et₃N, DMSO/MeCN, 20–60 °C | 75–99% | Zero heavy metals; ideal for late-stage API synthesis[1]. |
| VNS (Metal-Free) | C–C (Alkyl) | KHMDS, DMF, -40 °C to RT | 50–85% | Direct C–H alkylation without pre-functionalized boron/tin reagents[4]. |
| Photochemical CDC | C–C (sp³-sp³) | 395 nm LED, t-BuCN, RT | 40–71% | Mild conditions; accesses highly hindered α-tertiary centers[5]. |
Experimental Protocols
The following methodologies are designed as self-validating systems. In-process visual cues and analytical checkpoints are embedded to ensure mechanistic fidelity.
Protocol A: Metal-Free C–N Coupling via S_NAr (Amino-dehalogenation)
Application: Synthesis of spirocyclic nitropyridine intermediates (e.g., Risdiplam precursors)[1].
Reagents: 5-bromo-2-nitropyridine (1.0 equiv), Boc-protected spirocyclic amine (1.2 equiv), K₂CO₃ (2.0 equiv), anhydrous DMSO.
-
Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 5-bromo-2-nitropyridine and K₂CO₃.
-
Solvent Addition: Add anhydrous DMSO to achieve a 0.2 M concentration. Causality: DMSO is a highly polar aprotic solvent that effectively solvates the potassium cation, leaving the amine highly nucleophilic.
-
Amine Addition: Add the Boc-protected spirocyclic amine dropwise at room temperature.
-
Self-Validation (Visual): The solution will rapidly transition from pale yellow to a deep orange/red, indicating the formation of the anionic Meisenheimer intermediate.
-
Reaction & Monitoring: Stir at 40 °C for 4–6 hours. Monitor via LC-MS. The intermediate complex will resolve into the final product mass as the bromide leaving group is expelled.
-
Workup: Quench with ice water to precipitate the highly hydrophobic Boc-protected product. Filter and wash with cold water.
Protocol B: Direct C–H Alkylation via Vicarious Nucleophilic Substitution (VNS)
Application: Introduction of primary alkyl groups to the nitropyridine core[4].
Reagents: 3-nitropyridine (1.0 equiv), chloromethyl phenyl sulfone (1.1 equiv), KHMDS (1.0 M in THF, 2.5 equiv), anhydrous DMF.
-
Preparation: Dissolve 3-nitropyridine and chloromethyl phenyl sulfone in anhydrous DMF (0.1 M) under an argon atmosphere.
-
Thermal Control: Cool the reaction mixture strictly to -40 °C using a dry ice/acetonitrile bath. Causality: Nitropyridines are highly electrophilic; ambient temperatures during strong base addition will cause rapid polymerization or unselective ring-opening.
-
Base Addition: Add KHMDS dropwise over 15 minutes.
-
Self-Validation (Visual/Analytical): A deep purple/black color will immediately develop, confirming the formation of the Meisenheimer adduct. If an aliquot is quenched in cold NH₄Cl at this stage, LC-MS will show the protonated adduct mass.
-
β-Elimination: Remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes. The color will shift to a dark brown as the sulfinic acid (PhSO₂H) is eliminated.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate.
Step-by-step experimental workflow for the VNS alkylation of nitropyridines.
Troubleshooting & Optimization Insights
-
Steric Limitations in VNS: If attempting to introduce a secondary or bulky carbanion (e.g., isopropyl phenyl sulfone), the reaction may stall at the Meisenheimer adduct stage and fail to yield the alkylated product. Causality: The β-elimination step requires the alkyl substituent and the adjacent nitro group to achieve coplanarity to stabilize the resulting benzylic anion. Symmetrical, bulky groups physically collide with the oxygen atoms of the NO₂ group ("one-sided hindrance"), preventing planarization and halting the reaction[4].
-
Base Selection: In VNS, KHMDS or t-BuOK are preferred over hydroxide or alkoxide bases. Causality: Non-nucleophilic bases prevent competitive S_NAr attack on the nitropyridine ring, ensuring the base exclusively deprotonates the sulfone to generate the necessary carbanion[4].
-
Photochemical Inconsistencies: In CDC reactions utilizing nitropyridines as HAT reagents, inconsistent yields often stem from poor light penetration. Ensure the reaction vessel is made of clear borosilicate glass (not amber) and that the 395 nm LED source is positioned optimally with active cooling to prevent thermal degradation of the radical intermediates[5].
References
1.[4]4 - ACS Publications 2.[1]1 - MDPI 3.[5]5 - ResearchGate / Nature Communications 4.[2]2 - Bentham Science Publisher 5.[3]3 - Wikipedia
Sources
Experimental setup for direct amidation using pyridine-based reagents
Application Notes & Protocols
Topic: Direct Amidation using Pyridine-Based Reagents: A Detailed Guide to Experimental Setup and Mechanism
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Centrality of the Amide Bond
The amide bond is the cornerstone of peptides and proteins and a ubiquitous functional group in a vast array of pharmaceuticals, natural products, and polymers.[1][2] Consequently, the formation of this bond is one of the most frequently performed reactions in medicinal and organic chemistry.[3][4] The most atom-economical approach is the direct condensation of a carboxylic acid and an amine, a reaction that ideally liberates only water as a byproduct.[1][5] However, this seemingly simple transformation is hampered by a fundamental chemical incompatibility: the acidic carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt.[6][7] Overcoming this thermodynamic sink typically requires high temperatures (>160 °C), which are unsuitable for sensitive or complex substrates.[1][7]
Modern synthetic chemistry has largely circumvented this challenge through the use of coupling reagents that activate the carboxylic acid. This guide focuses on direct amidation strategies that leverage the unique catalytic properties of pyridine-based reagents, which serve as powerful tools for efficient and mild amide bond formation. We will explore the mechanistic underpinnings of these reagents and provide detailed, field-proven protocols for their application.
The Mechanistic Role of Pyridine-Based Catalysts
Pyridine derivatives, particularly 4-dimethylaminopyridine (DMAP), are not mere bases but exceptional nucleophilic catalysts.[8][9] Their efficacy in amidation reactions, especially when paired with a primary coupling agent like a carbodiimide, stems from their ability to form highly reactive intermediates.
When a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with a carboxylic acid, it forms a bulky and reactive O-acylisourea intermediate.[10][11] While this intermediate can be directly attacked by an amine, the reaction can be sluggish, particularly with less nucleophilic amines (e.g., anilines) or sterically hindered substrates.[3][12] Furthermore, the O-acylisourea can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which terminates the productive pathway.[10]
This is where DMAP intervenes decisively. As a potent nucleophile, DMAP rapidly attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt.[3][8] This new intermediate is significantly more electrophilic and sterically accessible than the O-acylisourea, leading to a dramatically accelerated rate of aminolysis. The amine readily attacks the activated carbonyl center, forming the desired amide and regenerating the DMAP catalyst. This catalytic cycle efficiently funnels the reaction toward the amide product, minimizing the formation of the N-acylurea byproduct and enhancing overall yields.
More recent developments have also introduced borane-pyridine complexes as effective liquid catalysts for direct amidation, operating through a different mechanism involving activation of the carboxylic acid, often at elevated temperatures in solvents like xylenes.[13][14][15]
Catalytic Cycle of EDC/DMAP Mediated Amidation
Caption: General experimental workflow for EDC/DMAP amidation.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), amine (1.1 equiv), DMAP (0.2 equiv), and HOBt (0.1 equiv, if used).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (to a concentration of 0.1–0.2 M with respect to the carboxylic acid). [3]Purge the flask with an inert gas (N₂ or Ar) and stir the mixture until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
EDC Addition: Add EDC·HCl (1.2 equiv) to the stirred solution in several portions over 5-10 minutes. A transient cloudiness may be observed. [10]5. Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (typically 12–18 hours).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM (approx. 10 volumes).
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and DMAP), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine. [10] * The urea byproduct from EDC is water-soluble and will be removed during these aqueous washes. [10]8. Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
-
Protocol 2: Borane-Pyridine Catalyzed Amidation
This method is effective for a range of substrates and benefits from using a liquid catalyst that can improve solubility. [13][15]It typically requires higher temperatures than carbodiimide methods.
Materials and Reagents
| Reagent/Material | Typical Stoichiometry | Role |
| Carboxylic Acid | 1.1 equiv | Substrate |
| Amine | 1.0 equiv | Substrate/Nucleophile |
| Borane-Pyridine Complex | 5–10 mol% | Catalyst [15] |
| Anhydrous Solvent | ~1 M concentration | Reaction Medium (e.g., Xylenes, Toluene) |
| Dehydrating Agent | N/A | Water removal via azeotrope |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.1 equiv) and the amine (1.0 equiv).
-
Solvent and Catalyst Addition: Add xylenes (to a concentration of ~1 M) followed by the borane-pyridine complex (5 mol%). [15]3. Reaction: Heat the reaction mixture to reflux (approx. 140 °C for xylenes) for 6–12 hours. A Dean-Stark apparatus can be used to azeotropically remove the water byproduct, which can improve reaction conversion, especially on a larger scale. [1]4. Monitoring: Allow the reaction to cool slightly before taking an aliquot for analysis by TLC or LC-MS to confirm the consumption of the limiting reagent.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable solvent like ethyl acetate or DCM.
-
Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by flash column chromatography or recrystallization.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Ineffective activation. 2. Poorly nucleophilic amine. 3. Water in the reaction. 4. Steric hindrance. | 1. For EDC/DMAP, add HOBt or increase DMAP to 1.0 equiv. [3] 2. Increase reaction time/temperature. For EDC/DMAP, consider a more polar solvent like DMF. 3. Use anhydrous solvents and reagents; run under an inert atmosphere. 4. Switch to a more potent coupling system or higher temperatures as in the borane-pyridine protocol. |
| N-Acylurea Byproduct | Slow aminolysis of the O-acylisourea intermediate, allowing for rearrangement. | Increase the amount of DMAP to accelerate the formation of the N-acylpyridinium salt. Ensure the amine is present before adding EDC. |
| Epimerization of Chiral Centers | Over-activation or presence of excess base. Prolonged reaction time at elevated temperatures. | 1. Add HOBt or use a milder base than DIPEA if one is required. 2. Perform the reaction at 0 °C to room temperature. Monitor closely and work up as soon as the reaction is complete. |
| Difficult Purification | Water-insoluble urea byproduct (if using DCC instead of EDC). | Use EDC, as its urea byproduct is water-soluble and easily removed during aqueous workup. [10] |
Conclusion
Direct amidation strategies employing pyridine-based reagents offer powerful and versatile solutions for constructing one of chemistry's most vital functional groups. The EDC/DMAP system provides a mild, efficient, and broadly applicable protocol for a wide range of substrates at ambient temperatures. For more challenging transformations or when thermal conditions are viable, borane-pyridine catalysis presents a valuable alternative. By understanding the underlying mechanisms and following robust experimental protocols, researchers can reliably synthesize amides, accelerating progress in drug discovery, peptide synthesis, and materials science.
References
-
G. C. B. Harriman. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
A. C. Schuemacher, R. W. Hoffmann. (2001). Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides. Synthesis. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + DMAP). commonorganicchemistry.com. [Link]
-
V. R. Pattabiraman, J. W. Bode. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
M. B. Johansen, R. H. Taaning, M. S. Christiansen, T. M. Gøgsig, R. Madsen. (2019). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. ResearchGate. [Link]
-
Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
-
R. M. Lanigan, T. D. Sheppard. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
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C. Deiana, et al. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface. SciSpace. [Link]
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Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. organic-synthesis.com. [Link]
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D. C. Braddock, et al. (2022). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters. [Link]
-
I. I. Gerus, et al. (2018). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Beilstein Journal of Organic Chemistry. [Link]
-
R. M. Lanigan, T. D. Sheppard. (2013). Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions. ResearchGate. [Link]
-
P. V. Ramachandran, et al. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. OUCI. [Link]
-
R. M. Lanigan. (n.d.). Silicon-containing catalysts and reagents for the direct amidation of carboxylic acids. Spiral. [Link]
-
R. M. Lanigan, T. D. Sheppard. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. UCL Discovery. [Link]
-
P. V. Ramachandran, et al. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. PubMed. [Link]
-
Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]
-
F. Zhou, W. Zhang, B. Li. (2024). Toward a Practical Catalyst for Direct Amidation of Carboxylic Acids with Pyridine-Borane Complexes. ResearchGate. [Link]
-
G. C. B. Harriman. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia MDPI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. ningboinno.com. [Link]
-
ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP). ResearchGate. [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
K. D. Reichl, et al. (2021). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. ACS Publications. [Link]
-
S. Kawano, K. Saito, T. Yamada. (n.d.). Amidation reaction of carboxylic acid with formamide derivative using SO3•pyridine. Keio University. [Link]
-
P. V. Ramachandran, et al. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. organic-chemistry.org. [Link]
-
A. P. Coombs, et al. (2015). Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing. [Link]
-
C. J. O'Connor, et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
N. A. M. Yusa, et al. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]
-
T. D. Sheppard. (n.d.). Catalytic Amidation Guide. sheppardgroup.org. [Link]
-
E. A. Ruider, et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules. [Link]
Sources
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- 2. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One moment, please... [chemistrysteps.com]
- 7. encyclopedia.pub [encyclopedia.pub]
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- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 13. Borane-Pyridine: An Efficient Catalyst for Direct Amidation [ouci.dntb.gov.ua]
- 14. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 2-(2-Tert-butylphenoxy)-3-nitropyridine as a Lipophilic Scaffold in Fragment-Based Drug Discovery (FBDD)
Executive Summary
Over the past two decades, Fragment-Based Drug Discovery (FBDD) has transitioned from a niche screening methodology into a mainstream pillar of pharmaceutical development, yielding dozens of clinical candidates[1]. While early FBDD libraries relied heavily on flat, highly polar, two-dimensional molecules, modern target classes—such as Protein-Protein Interactions (PPIs)—require fragments capable of exploring deep, lipophilic sub-pockets.
This application note details the use of 2-(2-Tert-butylphenoxy)-3-nitropyridine as a highly effective, three-dimensional fragment scaffold. By combining a hydrogen-bonding pyridine core, a bulky lipophilic tert-butylphenoxy group, and a stable but synthetically versatile nitro group, this molecule serves as an ideal "sociable" fragment[2]. It allows medicinal chemists to easily elaborate the initial weak-binding hit into a potent lead compound.
Physicochemical Profiling & FBDD Suitability
The selection of fragments is traditionally guided by the "Rule of Three" (Ro3), which dictates a molecular weight (MW) < 300 Da, a calculated partition coefficient (cLogP) ≤ 3, and no more than three hydrogen bond donors/acceptors[3].
As detailed in Table 1, this compound slightly extends beyond the strict Ro3 cLogP threshold. This intentional lipophilicity is a strategic asset for enthalpy-driven binding in hydrophobic pockets[4]. The lack of hydrogen bond donors (HBD = 0) reduces desolvation penalties during binding, while the nitro group remains chemically inert during primary screening but serves as a crucial synthetic handle for later optimization.
Table 1: Physicochemical Properties vs. Rule of Three (Ro3)
| Property | This compound | Ro3 Ideal Threshold | FBDD Implication |
| Molecular Weight | 272.30 g/mol | ≤ 300 Da | High ligand efficiency (LE > 0.3) upon binding. |
| cLogP | ~3.8 | ≤ 3.0 | Ideal for inserting into hydrophobic PPI interfaces. |
| H-Bond Donors | 0 | ≤ 3 | Low energetic penalty for aqueous desolvation. |
| H-Bond Acceptors | 4 (Nitro, Ether, Pyridine) | ≤ 3 | Multiple vectors for target interaction. |
| Rotatable Bonds | 4 | ≤ 3 | Allows conformational flexibility to adapt to binding sites. |
Primary Screening: Surface Plasmon Resonance (SPR)
Because lipophilic fragments exhibit lower aqueous solubility, high-concentration screening (typically 0.5 to 1 mM) requires careful management of dimethyl sulfoxide (DMSO) to prevent bulk refractive index artifacts. SPR is the preferred primary screening modality because it immobilizes the target protein, allowing for continuous flow of the fragment and precise background subtraction[5].
Protocol 1: Self-Validating SPR Single-Cycle Kinetics
Causality & Design: Single-cycle kinetics (SCK) are used instead of multi-cycle kinetics to avoid repeated regeneration steps that could denature the immobilized protein. To ensure the system is self-validating, a known positive control must be injected at the start and end of the run to verify that the protein retains its active conformation.
-
Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target density: 3000–5000 RU to account for the low MW of the fragment).
-
Buffer Preparation: Prepare running buffer (e.g., PBS-P+) supplemented with exactly 5.0% (v/v) DMSO.
-
DMSO Calibration (Critical Step): Inject a series of 8 buffer solutions ranging from 4.5% to 5.5% DMSO. Causality: This generates a calibration curve to correct for excluded volume effects and bulk refractive index mismatches between the running buffer and the fragment samples.
-
Fragment Preparation: Dilute this compound from a 50 mM DMSO stock into the running buffer to achieve a top concentration of 500 µM (maintaining exactly 5.0% final DMSO).
-
Injection Sequence: Inject the fragment in a 5-point dose-response series (31.25, 62.5, 125, 250, 500 µM) without regeneration between injections.
-
Validation: Inject a known reference binder before the first fragment concentration and after the final concentration. If the response of the reference binder drops by >10%, the assay is invalid due to protein degradation.
Hit-to-Lead Elaboration: The "Sociability" of the Nitro Group
A major bottleneck in FBDD is the inability to chemically elaborate a fragment hit without disrupting its binding mode[6]. This compound overcomes this through "fragment sociability." The nitro group is highly stable during SPR and NMR screening. However, once a binding mode is confirmed via X-ray crystallography, the nitro group can be selectively reduced to an amine, yielding 2-(2-(tert-butyl)phenoxy)pyridin-3-amine (CAS 861673-68-9)[7]. This amine acts as a highly reactive vector for fragment growing via amide coupling, urea formation, or reductive amination.
Protocol 2: Self-Validating Nitro Reduction & Amide Coupling
Causality & Design: Palladium-catalyzed hydrogenation is chosen over harsh metal reductions (like SnCl2) to prevent potential cleavage of the phenoxy ether linkage. The protocol is self-validating by requiring strict NMR purity checks before proceeding, ensuring secondary assays are not confounded by unreacted starting material.
-
Reduction: Dissolve this compound (1.0 eq) in anhydrous methanol. Add 10% Pd/C (0.1 eq by weight).
-
Hydrogenation: Purge the reaction flask with nitrogen, then introduce H2 gas via a balloon. Stir vigorously at room temperature for 4 hours.
-
Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the yellow nitro compound indicates completion.
-
Filtration & Validation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo. Self-Validation Check: Analyze the crude product via 1H-NMR. The disappearance of the highly deshielded aromatic protons adjacent to the nitro group, and the appearance of a broad singlet (~NH2), confirms the formation of 2-(2-(tert-butyl)phenoxy)pyridin-3-amine. Purity must be >95% before proceeding.
-
Fragment Growing (Amide Coupling): Dissolve the resulting amine (1.0 eq) and a structurally diverse carboxylic acid (1.2 eq) in DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 12 hours to generate the elaborated lead compound.
Data Presentation: Expected Screening Metrics
When screening this compound against a compatible hydrophobic target, researchers should expect the following baseline metrics (Table 2) to confirm true binding rather than non-specific aggregation.
Table 2: Expected SPR & NMR Validation Metrics
| Assay Modality | Metric | Expected Range for True Hit | Interpretation |
| SPR | Affinity ( | 100 µM – 2 mM | Typical weak affinity for a fragment; allows for massive optimization headroom. |
| SPR | Kinetics ( | Fast on / Fast off | Square-shaped sensorgrams indicate reversible, 1:1 stoichiometric binding. |
| NMR (STD) | Amplification Factor | > 5% | Confirms the fragment is exchanging between the free and bound states. |
| NMR (WaterLOGSY) | Peak Inversion | Positive to Negative | Confirms the fragment is physically interacting with the large target protein. |
Visualization: FBDD Workflow
The logical progression from the initial fragment library to the chemically elaborated lead compound is visualized below.
Workflow for this compound from primary screening to lead generation.
References
-
Erlanson, D. A., et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery, 2016. URL: [Link]
-
Congreve, M., et al. "A 'rule of three' for fragment-based lead discovery." Drug Discovery Today, 2003. URL: [Link]
-
Wallace, C. "This fragment-based drug discovery library is designed to be sociable." Chemistry World, 2025. URL: [Link]
Sources
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- 6. chemistryworld.com [chemistryworld.com]
- 7. 861673-68-9|2-(2-(tert-Butyl)phenoxy)pyridin-3-amine|BLD Pharm [bldpharm.com]
Application Note: Synthesis of Complex Amides with Minimal Racemization
Introduction: The Racemization Challenge in Amide Bond Formation
The synthesis of complex amides and peptides requires the activation of a carboxylic acid to facilitate nucleophilic attack by an amine. However, this activation inherently increases the acidity of the
To synthesize stereopure amides, the rate of aminolysis (the desired amide bond formation) must vastly outcompete the rate of oxazolone formation and its subsequent enolization. This Application Note details field-proven methodologies utilizing advanced coupling reagents—specifically DEPBT and OxymaPure—that modulate reaction kinetics to establish a self-validating, racemization-free system.
Mechanistic Insights: Causality of Reagent Selection
The choice of coupling reagent is the primary determinant in mitigating racemization.
OxymaPure and COMU: Traditional carbodiimide couplings (e.g., DIC) rely on additives like HOBt to trap the highly reactive, racemization-prone O-acylisourea intermediate. However, HOBt presents significant explosive hazards. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior, non-explosive alternative ()[2]. The electron-withdrawing cyano group of Oxyma lowers its pKa, making it an excellent leaving group that accelerates the aminolysis step. COMU, a third-generation uronium salt incorporating the Oxyma moiety, provides even faster activation for sterically hindered substrates while maintaining strict stereocontrol[1].
DEPBT:
For highly sensitive substrates where even Oxyma-based systems yield unacceptable epimerization, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is the reagent of choice. DEPBT mediates amide bond formation through a phosphate ester intermediate. Its unique structural coordination prevents the base-catalyzed deprotonation of the
Kinetic Pathways of Amide Activation
Kinetic competition between active ester formation and the racemization-inducing oxazolone pathway.
Quantitative Comparison of Coupling Systems
| Coupling Reagent System | Reactive Intermediate | Racemization Suppression | Byproduct Safety | Optimal Application |
| DIC / HOBt | Benzotriazole ester | Moderate | Explosive hazard (HOBt) | Legacy SPPS |
| DIC / OxymaPure | Oxyma ester | Excellent | Non-explosive, Safe | Routine SPPS / Solution Phase |
| COMU / DIPEA | Uronium Oxyma ester | Excellent | Safe, Water-soluble | Sterically hindered couplings |
| DEPBT / DIPEA | Phosphate ester | Outstanding | Safe | Highly epimerization-prone substrates |
Experimental Protocols
Protocol A: Solution-Phase Synthesis of Complex Amides using DEPBT
Design Rationale: This protocol is engineered for substrates with highly acidic
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
DEPBT (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Workflow:
-
Substrate Dissolution: Dissolve the carboxylic Acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous THF (0.1 M concentration) under an inert nitrogen atmosphere. Causality: THF is preferred over DMF to minimize solvent-induced basicity and facilitate easier downstream recovery.
-
Reagent Addition: Add DEPBT (1.5 equiv) to the stirring solution at 0 °C.
-
Controlled Activation: Dropwise add DIPEA (2.0 equiv) over 5 minutes. Causality: Adding the base last ensures that the carboxylate is generated in the immediate presence of DEPBT, instantly forming the stable phosphate ester and bypassing the oxazolone route.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor completion via LC-MS.
-
Self-Validating Workup: Quench with saturated aqueous
. Extract with EtOAc. Wash the organic layer sequentially with 5% , 1M , and brine. Validation: The absence of the diastereomeric peak in chiral HPLC confirms the mechanistic suppression of racemization.
Protocol B: Solid-Phase Peptide Bond Formation using DIC/OxymaPure
Design Rationale: For iterative Solid-Phase Peptide Synthesis (SPPS), DIC/OxymaPure provides a safer, highly efficient alternative to HBTU/HOBt. The in situ formation of the Oxyma active ester is rapid, ensuring that aminolysis outpaces any base-driven side reactions[2].
Materials:
-
Fmoc-Protected Amino Acid (3.0 equiv relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 equiv)
-
OxymaPure (3.0 equiv)
-
Peptide Resin (e.g., Rink Amide AM resin)
-
Anhydrous DMF
Step-by-Step Workflow:
-
Pre-mixing: In a clean vial, dissolve the Fmoc-Amino Acid (3.0 equiv) and OxymaPure (3.0 equiv) in a minimal volume of DMF (yielding a 0.2 M solution).
-
Activation: Add DIC (3.0 equiv) to the vial. Stir for exactly 2 minutes at room temperature. Causality: This brief pre-activation forms the Oxyma active ester. Prolonged pre-activation is strictly avoided to prevent thermal degradation or premature oxazolone formation.
-
Coupling: Transfer the activated mixture to the SPPS reaction vessel containing the swelled, N-deprotected resin.
-
Agitation: Agitate the suspension at room temperature for 45–60 minutes.
-
Resin Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min). Validation: Perform a Kaiser test. A negative result (yellow beads) confirms >99% coupling efficiency, validating the kinetic dominance of the Oxyma ester aminolysis.
References
-
Title: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry URL: [Link]
Sources
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Bedrock of Modern Peptide Science
Solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, has fundamentally transformed the landscape of peptide and protein science.[1][2] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, or resin.[2][3][4] The key advantage of SPPS lies in its ability to drive reactions to completion by using an excess of soluble reagents, which can then be easily removed by simple filtration and washing, thus circumventing the need for complex purification of intermediate peptides.[3][5][6] This elegant and robust approach has not only enabled the routine synthesis of complex peptides but has also paved the way for the development of automated synthesizers that are now ubiquitous in research and industrial settings.[1][5]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the core principles of SPPS, detailed experimental protocols, and the critical considerations necessary for the successful synthesis of high-purity peptides. We will delve into the two predominant chemistries, Fmoc/tBu and Boc/Bzl, explaining the rationale behind the selection of resins, linkers, protecting groups, and coupling reagents.
Pillar 1: Foundational Principles of SPPS
The success of SPPS hinges on a cyclical process of deprotection and coupling, performed in a sequential manner to assemble the desired peptide sequence. The entire process can be conceptualized into three key phases: pre-synthesis, the synthesis cycle, and post-synthesis processing.
Pre-Synthesis: Laying the Groundwork
Resin Selection and Handling: The solid support, typically a polystyrene-based resin cross-linked with divinylbenzene, is the starting point of SPPS. The choice of resin is dictated by the desired C-terminal functionality of the final peptide. For peptides with a C-terminal carboxylic acid, Wang or 2-chlorotrityl resins are commonly employed, while Rink amide resin is the standard for generating C-terminal amides.[7][8]
Prior to use, the resin must be swelled in an appropriate solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), to ensure that the reactive sites within the polymer matrix are accessible to reagents.[1][8]
Linker Chemistry: Linkers are bifunctional molecules that connect the nascent peptide chain to the solid support.[3][9] They are designed to be stable throughout the synthesis but cleavable under specific conditions at the final step to release the synthesized peptide.[10] The choice of linker is intrinsically tied to the desired C-terminal group and the overall protection strategy.[9][11]
First Amino Acid Loading: The C-terminal amino acid is covalently attached to the linker on the resin.[1] The loading efficiency is a critical parameter that determines the maximum theoretical yield of the synthesis.
The Synthesis Cycle: Elongating the Peptide Chain
The core of SPPS is a repeated cycle of two fundamental steps: Nα-deprotection and amino acid coupling.[3][12]
Nα-Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed to expose a free amine for the subsequent coupling reaction.[3][6] The choice of deprotection reagent is dictated by the Nα-protecting group used.
Amino Acid Coupling: The next Nα-protected amino acid in the sequence is activated and then reacted with the free amine on the resin-bound peptide, forming a new peptide bond.[12] The efficiency of this step is paramount to prevent the formation of deletion sequences.[13]
Diagram: The Core SPPS Cycle
Caption: A simplified workflow of the iterative deprotection and coupling steps in SPPS.
Post-Synthesis: Cleavage and Purification
Final Cleavage: Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin.[1][14] This step is typically performed concomitantly with the removal of the permanent side-chain protecting groups using a strong acid cocktail containing scavengers to prevent side reactions.[14][15]
Purification and Analysis: The crude peptide obtained after cleavage contains the target peptide along with various impurities.[16] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the crude peptide to a high degree of homogeneity.[16][17] The purified peptide is then characterized by mass spectrometry to confirm its molecular weight.[17]
Pillar 2: The Two Predominant SPPS Chemistries
Two primary orthogonal protection strategies dominate the field of SPPS: Fmoc/tBu and Boc/Bzl.[1]
Fmoc/tBu Strategy: The Modern Workhorse
The Fmoc/tBu strategy is the most widely used approach in modern SPPS.[1][2] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[1][4][8]
Key Features:
-
Orthogonality: The Fmoc group is removed by a mild base (typically 20% piperidine in DMF), while the side-chain protecting groups and the linker are cleaved by a strong acid (trifluoroacetic acid, TFA).[4][8]
-
Mild Conditions: The use of a mild base for deprotection minimizes side reactions and is compatible with a wider range of chemistries.[2]
-
Real-time Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance, allowing for real-time monitoring of the deprotection step.[1][18]
Boc/Bzl Strategy: The Classic Approach
The Boc/Bzl strategy, the original method developed by Merrifield, utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection.[1][6]
Key Features:
-
Graduated Acid Lability: This strategy relies on differential acid lability. The Boc group is removed with a moderate acid (e.g., 50% TFA in DCM), while the more stable side-chain protecting groups and the linker require a very strong acid, such as anhydrous hydrofluoric acid (HF), for cleavage.[1][6]
-
Strong Acid Cleavage: The use of HF for final cleavage requires specialized equipment and careful handling due to its corrosive and toxic nature.
Pillar 3: Detailed Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for performing Fmoc-based SPPS.
Materials and Reagents
| Reagent/Material | Purpose |
| Resins | |
| Wang Resin | For C-terminal acids |
| Rink Amide Resin | For C-terminal amides |
| 2-Chlorotrityl Chloride Resin | For C-terminal acids and protected fragments[7][11] |
| Solvents | |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing, deprotection, and coupling |
| Dichloromethane (DCM) | Resin swelling and washing |
| Deprotection Reagent | |
| 20% (v/v) Piperidine in DMF | For Fmoc group removal[7][8] |
| Coupling Reagents | |
| HBTU, HATU, HCTU, COMU | Amidinium/Uronium-based activators[19] |
| DIC/DCC | Carbodiimide-based activators[19][20] |
| Additives | |
| HOBt, HOAt, Oxyma Pure | Racemization suppressants and activation enhancers |
| Bases | |
| DIPEA (DIEA) | Activation and neutralization[1][19] |
| Cleavage Cocktail | |
| Trifluoroacetic Acid (TFA) | Primary cleavage reagent |
| Scavengers (TIS, H₂O, EDT) | To quench reactive cations[15] |
| Precipitation Solvent | |
| Cold Diethyl Ether | To precipitate the cleaved peptide[14][17] |
Protocol 1: Manual Fmoc-SPPS of a Generic Peptide
This protocol outlines a single cycle of amino acid addition. The process is repeated for each amino acid in the sequence.
1. Resin Preparation (Swelling): a. Place the desired amount of resin in a reaction vessel. b. Add DCM to cover the resin and allow it to swell for 30 minutes.[1][8] c. Drain the DCM and wash the resin three times with DMF.
2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the mixture for 3 minutes, then drain. c. Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete deprotection.[8] d. Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature. e. To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads.[21]
4. Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and by-products.
5. Capping (Optional): a. If the coupling reaction is incomplete (as indicated by a positive ninhydrin test), any unreacted free amines can be permanently blocked by acetylation. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.[1] c. Wash the resin with DMF and DCM.
Protocol 2: Peptide Cleavage and Precipitation
1. Resin Preparation: a. After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.[15][22]
2. Cleavage: a. In a fume hood, prepare a fresh cleavage cocktail. A standard cocktail for most peptides is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v).[15] b. Add the cleavage cocktail to the dried peptide-resin. c. Agitate the mixture at room temperature for 2-4 hours.
3. Peptide Precipitation: a. Filter the cleavage mixture to separate the resin beads. b. Collect the filtrate, which contains the dissolved peptide. c. In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the filtrate).[14][17] d. Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the peptide should form.[14] e. Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[15]
4. Isolation and Washing: a. Centrifuge the suspension to pellet the peptide.[14][15] b. Carefully decant the ether. c. Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and organic impurities.[14][17]
5. Drying: a. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[14][15]
Diagram: Peptide Cleavage and Precipitation Workflow
Caption: A step-by-step workflow for the cleavage and isolation of the crude peptide.
Conclusion: A Versatile and Indispensable Tool
Solid-phase peptide synthesis remains a cornerstone of modern chemical biology and drug discovery. The principles and protocols outlined in this guide provide a robust framework for the successful synthesis of a wide range of peptides. By understanding the underlying chemistry and the rationale behind each step, researchers can troubleshoot and optimize their syntheses to achieve high yields and purities. As the demand for synthetic peptides in various fields continues to grow, a thorough grasp of SPPS methodologies is an invaluable asset for any scientist in the life sciences.
References
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- Li, P., & Roller, P. P. (2002). A Novel Resin Linker for Solid-Phase Peptide Synthesis Which Can Be Cleaved Using Two Sequential Mild Reactions. The Journal of Organic Chemistry, 67(17), 5976–5984.
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- BenchChem. (2025). An In-depth Technical Guide to Boc Protection in Peptide Chemistry.
- Brice, C., et al. (2020). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Chemical Science, 11(13), 3442-3449.
- Albericio, F., & Subirós-Funosas, R. (2012). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 17(10), 12105-12129.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed.
- Nowick, J. S. (2020).
- Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Góngora-Benítez, M., et al. (2021). Refractive Index: The Ultimate Tool for Real-Time Monitoring of Solid-Phase Peptide Synthesis. Greening the Process. Organic Process Research & Development, 25(4), 848-857.
- Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.
- Fluorochem. (n.d.). Peptide Coupling Reagents.
- Bachem. (n.d.).
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- BenchChem. (2025). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
- Peptides. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
- CDN. (n.d.).
- Kumar, A., et al. (2013). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 125(6), 1337-1343.
- Pi, C., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- BenchChem. (2025). Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker.
- Activotec. (n.d.). UV Synthesis Monitoring.
- Microbial Ecology and Evolution Lab Wiki. (2022, December 16). Peptide Cleavage.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. biovera.com.au [biovera.com.au]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biomatik.com [biomatik.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc SPPS Linkers [sigmaaldrich.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bachem.com [bachem.com]
- 17. peptide.com [peptide.com]
- 18. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 19. bachem.com [bachem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peptide Cleavage - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with 2-(2-Tert-butylphenoxy)-3-nitropyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(2-Tert-butylphenoxy)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile synthetic intermediate. Our goal is to provide in-depth, field-proven insights to help you maximize your reaction yields and achieve your synthetic targets efficiently.
This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.
Section 1: Understanding the Core Reaction Mechanism
The primary utility of this compound lies in its reactivity as an electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions. The pyridine ring, inherently electron-deficient, is strongly activated by the electron-withdrawing nitro group at the 3-position. This activation makes the C2 position, occupied by the tert-butylphenoxy leaving group, highly susceptible to attack by a wide range of nucleophiles.[1][2]
The reaction proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][2]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the 2-tert-butylphenoxide anion, a relatively stable leaving group, to yield the final substituted product.
This mechanism is fundamental to understanding how to control the reaction's outcome. The stability of the Meisenheimer complex is a key factor influencing the reaction rate.
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
Section 2: Troubleshooting Guide for Low Reaction Yields
This section addresses the most common issues encountered during experiments in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
A1: Low conversion is a frequent issue that can almost always be traced back to one of four key parameters: solvent, base, temperature, or the nature of the nucleophile.
-
1. Solvent Choice (Critical): The solvent plays a profound role in SNAr reactions.
-
The Problem: Protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the anionic nucleophile, creating a "solvent cage" that stabilizes it, reduces its nucleophilicity, and slows the reaction rate dramatically.[3][4][5]
-
The Solution: Always use polar aprotic solvents . Recommended choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF). These solvents solvate the cation (e.g., K⁺, Na⁺) of the nucleophile's salt but leave the anion "naked" and highly reactive, significantly accelerating the reaction.[6][7][8]
-
-
2. Base Selection and Stoichiometry: For nucleophiles like alcohols, thiols, or secondary amines, a base is required for deprotonation.
-
The Problem: An insufficiently strong base will not fully deprotonate the nucleophile, leading to a low concentration of the active nucleophilic species. Using a base that is too strong or reactive can lead to side reactions.
-
The Solution: Match the base to the pKa of your nucleophile.
-
For alcohols (ROH) , a strong base like Sodium Hydride (NaH) is required to irreversibly form the alkoxide.
-
For phenols (ArOH), thiols (RSH), and amines (R₂NH) , weaker inorganic bases like Potassium Carbonate (K₂CO₃) or the more effective Cesium Carbonate (Cs₂CO₃) are generally sufficient.[2]
-
Always use anhydrous conditions, as water will quench strong bases like NaH and can hydrolyze the substrate.[8]
-
-
-
3. Reaction Temperature:
-
The Problem: Many SNAr reactions have a significant activation energy barrier and will not proceed at room temperature.[7]
-
The Solution: If you observe low conversion at room temperature, gradually increase the heat. A good starting point is 60-80 °C. Some less reactive nucleophiles may require temperatures of 100 °C or higher. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes product formation without causing degradation.
-
-
4. Nucleophile Reactivity:
-
The Problem: Sterically hindered nucleophiles or those with low intrinsic nucleophilicity will react more slowly.
-
The Solution: For sluggish reactions, you may need to increase the equivalents of the nucleophile (e.g., from 1.1 eq to 1.5 or 2.0 eq) and extend the reaction time, in addition to optimizing temperature and solvent.
-
Caption: A troubleshooting workflow for diagnosing low-yield SNAr reactions.
Q2: I am observing significant side products on my TLC/LC-MS. How can I identify and minimize them?
A2: Side product formation often points to issues with reaction conditions or stability.
-
1. Hydrolysis of Starting Material:
-
Observation: A polar spot corresponding to the mass of 2-hydroxy-3-nitropyridine.
-
Cause: Presence of water in the reaction mixture, which can act as a nucleophile, especially under basic conditions.
-
Solution: Ensure all reagents and solvents are thoroughly dried. Use freshly opened anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[8]
-
-
2. Reaction with Solvent (Solvolysis):
-
Observation: A product corresponding to the addition of the solvent molecule (e.g., a methoxy group if using methanol).
-
Cause: Using a nucleophilic solvent (like an alcohol) which can compete with the intended nucleophile.[8]
-
Solution: As stated in Q1, use a non-reactive polar aprotic solvent like DMF, DMSO, or MeCN.
-
-
3. Thermal or Base-Induced Degradation:
-
Observation: A complex mixture of spots on the TLC plate, often with discoloration of the reaction mixture (darkening).
-
Cause: The 3-nitropyridine scaffold or your desired product may be unstable to excessively high temperatures or harsh basic conditions over long periods.
-
Solution: Lower the reaction temperature and monitor for the point at which product formation is efficient but degradation is minimal. If possible, switch to a milder base (e.g., from NaH to Cs₂CO₃). Reduce the overall reaction time once the starting material is consumed.
-
Section 3: Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best general-purpose solvent for these reactions? | DMSO is often the solvent of choice due to its high polarity and ability to dissolve a wide range of nucleophiles and salts.[6][7] DMF is also an excellent and widely used alternative.[7] |
| Which base should I choose for my nucleophile? | The choice is critical and depends on the nucleophile's acidity (pKa). See the table below for common pairings. |
| How can I effectively monitor the reaction? | TLC is excellent for qualitative monitoring. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. The product should be less polar than the 2-tert-butylphenol byproduct. LC-MS is the preferred method for quantitative analysis, allowing you to track the disappearance of starting material and the appearance of the product mass. |
| How should I handle and store this compound? | The compound is generally stable. Store it in a cool, dry place, tightly sealed to protect it from moisture. |
Table 1: Recommended Base and Solvent Combinations
| Nucleophile Type | Example | Recommended Base | Recommended Solvent | Key Considerations |
| Aliphatic Alcohol | Propanol | NaH (1.1 eq) | THF, DMF | Add alcohol to NaH suspension at 0 °C, then warm to RT before adding the electrophile. Ensure strictly anhydrous conditions.[8] |
| Phenol | 4-Methoxyphenol | K₂CO₃ (1.5 eq), Cs₂CO₃ (1.5 eq) | DMF, MeCN, DMSO | Cs₂CO₃ is more soluble and often more effective than K₂CO₃. Heating is typically required. |
| Thiol | Benzyl mercaptan | K₂CO₃ (1.5 eq) | DMF, DMSO | Thiolates are very powerful nucleophiles; these reactions are often faster and may proceed at lower temperatures. |
| Secondary Amine | Morpholine | K₂CO₃ (2.0 eq) or excess amine | DMSO, NMP | An external base is often helpful to neutralize the H-X byproduct, though using the amine as both nucleophile and base can work. |
Section 4: Optimized Experimental Protocol (General Template)
This protocol for the reaction with an alcohol nucleophile serves as a validated starting point for your experiments.
Objective: Synthesis of 2-alkoxy-3-nitropyridine via SNAr reaction.
Materials:
-
This compound (1.0 eq)
-
Alcohol (ROH) (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaCl solution (brine)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Carefully add the NaH (60% dispersion) in one portion. To this suspension, add the alcohol (1.2 eq) dropwise via syringe.
-
Activation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should cease, indicating complete formation of the sodium alkoxide.
-
SNAr Reaction: Add this compound (1.0 eq) to the reaction mixture.
-
Heating & Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction's progress every hour using TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).
-
Quenching: Cool the reaction to room temperature and then carefully quench by slowly adding it to a beaker of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash twice with water, followed by one wash with brine to help remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of Hexanes/Ethyl Acetate as the eluent.
Section 5: References
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. ACS Publications. [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
-
Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. [Link]
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing byproducts in nitropyridine reactions
Department: Chemical Process Optimization & Technical Support Subject: Identifying and Minimizing Byproducts in Nitropyridine Chemistry Reference ID: NP-OPT-2024-v1
Introduction
Welcome to the Nitropyridine Technical Support Hub. This guide addresses the specific challenges of working with electron-deficient pyridine rings. Unlike benzene, the pyridine nitrogen acts as an internal electron sink, deactivating the ring toward electrophilic attack while simultaneously activating it for nucleophilic displacement.[1]
This duality creates a unique byproduct profile: isomeric mixtures during nitration , hydrolysis products (pyridones) during substitution , and azo-dimers during reduction . This guide provides the mechanistic grounding and protocols required to suppress these impurities.
Module 1: The Nitration Phase (Regiocontrol)
The Challenge: Isomer Distribution
Direct nitration of pyridine is notoriously difficult due to the protonation of the nitrogen atom, which renders the ring highly deactivated. Forcing conditions (mixed acid, >300°C) result in low yields of 3-nitropyridine . To access the 4-position , researchers must utilize the N-oxide activation route , but this introduces specific byproduct risks.
Diagnostic Workflow: N-Oxide Route
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete N-oxidation before nitration. | Monitor the N-oxidation step (H₂O₂/Acetic Acid) via TLC/LCMS to ensure <1% starting pyridine remains. |
| Isomer Contamination | Formation of 2-nitro isomer. | Maintain temperature <100°C during nitration.[2] Higher temps increase thermodynamic 2-nitro byproduct. |
| Explosive Exotherm | Accumulation of peracid. | Quench excess peroxides with sodium bisulfite before attempting workup or distillation. |
Mechanistic Visualization: Regioselectivity
The following diagram illustrates the divergence in regioselectivity between direct pyridine nitration and the N-oxide route.
Figure 1: Divergent regioselectivity pathways. N-oxidation reverses the electronic bias, directing the electrophile to the C4 position.
Module 2: Functionalization via
The Challenge: Hydrolysis & Pyridone Formation
Nitropyridines (especially 2- and 4-nitro) are excellent substrates for Nucleophilic Aromatic Substitution (
Protocol: Moisture-Free
Objective: Displace
-
Solvent Selection: Use anhydrous THF or DMF . Avoid alcohols if the nucleophile is weak, as alkoxide competition can occur.
-
Base Scavenger: Use a non-nucleophilic base like DIPEA (Hünig's base) or inorganic
. Avoid hydroxide bases ( ), which guarantee hydrolysis. -
Temperature Control:
-
0°C - RT: For highly activated substrates (e.g., 2-chloro-3-nitropyridine).
-
60°C - 80°C: For less activated substrates.
-
Warning: Temperatures >100°C in wet solvents exponentially increase pyridone formation.
-
-
Workup: Do not acidify the aqueous layer below pH 4 during extraction; pyridones are amphoteric and may become water-soluble, complicating mass balance.
Troubleshooting Table: Impurities
| Impurity Type | Structure | Origin | Solution |
| Pyridone | Hydroxy-pyridine tautomer | Water in solvent attacking the ring. | Dry solvents over molecular sieves (3Å or 4Å). |
| Bis-substitution | Di-aminated ring | Excess nucleophile attacking a second leaving group (if di-halo). | Control stoichiometry (0.95 eq. nucleophile) and lower temperature.[3][4] |
| Oxidative Degradation | Ring opening/tars | Oxygen sensitivity of electron-rich product. | Degas solvents with |
Module 3: Reduction to Aminopyridines
The Challenge: Azo-Dimers & Hydroxylamines
Reducing a nitropyridine to an aminopyridine is a stepwise process.[5] If the reduction is stalled or the pH is incorrect, reactive intermediates (nitroso and hydroxylamine species) condense to form azo-pyridines (deeply colored red/orange solids) or hydrazo compounds.
Critical Control Point: The Condensation Trap
The formation of azo byproducts is bimolecular. It occurs when a partially reduced nitroso intermediate reacts with a hydroxylamine intermediate.
Protocol: Clean Reduction (Fe/Acetic Acid Method)
This method minimizes dimerization by keeping the concentration of free hydroxylamine low.
-
Preparation: Suspend iron powder (5 equiv, <325 mesh) in 5% aqueous acetic acid or
solution. -
Activation: Heat to 60°C to activate the iron surface (etching).
-
Addition: Add the nitropyridine slowly (portion-wise) to the iron suspension.
-
Why? Keeping the nitro compound as the limiting reagent prevents the buildup of intermediates required for coupling.
-
-
Completion: Monitor disappearance of the yellow nitro spot and the transient orange azo spot on TLC.
-
Workup: Basify with
(not NaOH, to avoid emulsion) and extract with Ethyl Acetate.
Mechanistic Visualization: Reduction Pathways
Figure 2: The reduction cascade. Azo impurities form when Nitroso and Hydroxylamine intermediates accumulate and react with each other.
Frequently Asked Questions (FAQ)
Q: Why does my 4-aminopyridine product turn dark red upon standing? A: This indicates trace azo or hydrazo impurities oxidizing in air. Even <0.1% contamination can cause significant coloration. Recrystallize from toluene or perform a quick filtration through a silica plug to remove the non-polar dimer.
Q: I am trying to nitrate pyridine-N-oxide, but I am getting low conversion.
A: Ensure you are using fuming nitric acid (
Q: Can I use catalytic hydrogenation (
References
-
Bulavka, V. N., & Boiko, I. I. (2000).[4] Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids.[4] MDPI (ECSOC-4).[4]
-
Bakke, J. M., Svensen, H., & Ranes, E. (1998).[6] The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, 2477-2482.[6]
-
Sánchez-Viesca, F. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration.[7][8] American Journal of Chemistry, 3(5), 136-139.[8]
-
Makosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.[9] Organic Letters.
-
BenchChem Technical Support. (2025). Reactivity of the nitro group on a pyridine ring.[1][6][7][8][9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.org [mdpi.org]
- 5. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 6. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Purification strategy for products synthesized with 2-(2-Tert-butylphenoxy)-3-nitropyridine
[1][2]
Ticket ID: PUR-TBP-NP3
Status: Active
Subject: Optimization of Workup and Isolation Strategies for
Core Chemical Context (Read Before Troubleshooting)
Before initiating purification, understand the "personality" of your crude mixture. Your reaction likely involves coupling 2-chloro-3-nitropyridine (Electrophile) with 2-tert-butylphenol (Nucleophile).[1][2]
| Component | Role | Physicochemical Profile | Purification Challenge |
| Product | Target | Lipophilic Ether. The tert-butyl group increases LogP significantly.[1][2] The nitro group deactivates the pyridine nitrogen, making it non-basic (pKa < 1). | Co-elutes with non-polar impurities; resists protonation. |
| 2-tert-Butylphenol | Excess Reagent | Sterically Hindered Phenol. pKa | Difficult to separate via chromatography due to similar polarity to product.[2] |
| 2-Chloro-3-nitropyridine | Starting Material | Electrophile. Soluble in organics.[1][2] | Can contaminate product if conversion is incomplete.[2] |
| 3-Nitro-2-pyridone | By-product | Hydrolysis Product. Formed if water enters the reaction.[1][2] | High polarity; usually stays on the baseline or precipitates. |
Troubleshooting Guides
Guide A: The "Phenol Streak" (Removing Unreacted Starting Material)
Symptom: Your TLC shows a large smear overlapping with your product, or NMR shows persistent phenol peaks (aromatic region + t-butyl singlet).[1][2] Root Cause: 2-tert-butylphenol is lipophilic and sterically hindered.[1][2] Standard bicarbonate washes are often insufficient to fully deprotonate it (pKa ~10.[2]3) and move it to the aqueous layer.[3]
Protocol: The "pH Swing" Wash Do not rely on column chromatography to remove the phenol.[2] Use this chemical wash before drying your organic layer.[2]
-
Dilution: Dilute the crude reaction mixture (DMF/DMSO) with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]
-
Note: Avoid Diethyl Ether if possible; the phenol is highly soluble in it.[2]
-
-
The Caustic Wash: Wash the organic layer 2
with 1M NaOH (or 2M if stubborn).[2] -
The Brine Break: The interface may be soapy due to the phenolate.[2] Add saturated brine to break emulsions.[2]
-
Verification: Check the organic layer by TLC.[2] The phenol spot should be gone.
Guide B: Chromatography Optimization (The "Lipophilic" Issue)
Symptom: The product elutes too quickly (with the solvent front) or co-elutes with non-polar impurities. Root Cause: The tert-butyl group acts as a "grease ball," making the molecule migrate rapidly on Silica gel.[1][2]
Protocol: Gradient Adjustment Standard 0-100% EtOAc/Hexane gradients are often too aggressive.[1][2]
-
Stationary Phase: Silica Gel (40–63 µm).[2]
-
Mobile Phase Strategy:
-
Loading: Use DCM for liquid loading. Do not dry load with too much silica, or peak broadening will occur.
Guide C: Crystallization (For Scale-Up >1g)
Symptom: Product is an oil or sticky solid; chromatography is too expensive for the scale. Root Cause: The melting point is suppressed by impurities.[2] Nitropyridines generally crystallize well if pure.[2]
Protocol: The Alcohol/Water Crash
-
Dissolution: Dissolve the crude oil in a minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) .[2]
-
Temp: 60–70°C.[2]
-
-
Nucleation: Allow to cool to Room Temperature (RT). If no crystals form, scratch the glass.
-
Anti-solvent: Add Water dropwise to the stirring solution at RT until persistent turbidity is observed.
-
Cooling: Refrigerate at 4°C overnight.
-
Filtration: Wash the yellow/orange crystals with cold 1:1 EtOH:Water .
Decision Logic & Workflows
Diagram 1: Purification Strategy Decision Tree
Use this logic flow to determine the correct immediate action based on your crude material's state.
Caption: Decision matrix for selecting between chemical washing, crystallization, and chromatography based on impurity profile and physical state.
Frequently Asked Questions (FAQ)
Q1: Can I use an acid wash (HCl) to remove the unreacted 2-chloro-3-nitropyridine? A: Generally, no .[1][2] While pyridines are basic, the nitro group at the 3-position is strongly electron-withdrawing, effectively neutralizing the basicity of the ring nitrogen (pKa drops below 1). Dilute HCl will likely not protonate the chloronitropyridine enough to move it to the aqueous layer. You must rely on chromatography or the difference in solubility (crystallization) to remove the chloro-precursor.[1]
Q2: My product turned dark red/brown on the column. What happened? A: This usually indicates decomposition or interaction with the silica.[1][2]
-
Check your amine: If you used an amine base (like Et3N) in the synthesis, it might be complexing.[2]
-
Acidity: Silica is slightly acidic.[1][2] Although rare for this specific ether, if you suspect sensitivity, add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica.
Q3: I am planning to reduce the nitro group to an amine next. Do I need to purify this intermediate 100%? A: It depends on the impurity.
-
If Phenol remains: YES , remove it. Phenols can poison reduction catalysts (Pd/C) or interfere with downstream acylations.[2]
-
If Chloropyridine remains: YES , remove it. Under hydrogenation conditions (H2, Pd/C), the chlorine will likely be removed (dehalogenation), yielding a side product that is difficult to separate from your target amine.
Q4: What is the best solvent for NMR to see the diagnostic peaks? A: DMSO-d6 or CDCl3 .
References
-
Joule, J. A., & Mills, K. (2010).[5] Heterocyclic Chemistry (5th ed.). Wiley.[2] (Refer to Chapter on Pyridines: Nucleophilic substitution of halopyridines).
-
BenchChem Technical Support. (n.d.).[2] Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). Retrieved from (General protocol for SNAr workups).[2]
-
Sigma-Aldrich. (n.d.).[1][2] 2-tert-Butylphenol Safety Data Sheet & Properties.[1][2] Retrieved from (pKa and solubility data).[1][2]
-
Wuxi AppTec. (2023).[2] SNAr Reaction of Polyhalogenated Heterocycles.[2][5] Retrieved from (Reactivity profiles of 2-chloro-3-nitropyridines).[1][2]
-
Patent WO2008132600. P2X7 Receptor Antagonists.[2] (Describes synthesis of similar nitropyridine ether intermediates).
Sources
- 1. CAS 88-18-6: 2-tert-Butylphenol | CymitQuimica [cymitquimica.com]
- 2. 2-Tert-Butylphenol | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nva.sikt.no [nva.sikt.no]
- 4. EP1151986B1 - Method for removing tert-butyl groups from tert-butyl phenol compounds - Google Patents [patents.google.com]
- 5. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Troubleshooting low reactivity with sterically demanding substrates
Ticket #ST-9942: Low Reactivity with Sterically Demanding Substrates
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Mission Statement & Core Philosophy
Welcome to the Steric Challenge Support Hub. You are likely here because your standard reaction conditions—effective for unhindered substrates—have failed.
The Diagnostic Reality:
Steric hindrance acts as a kinetic wall. It increases the activation energy (
This guide moves beyond "add heat" and provides mechanistically grounded solutions for C-C/C-N coupling and difficult esterifications.
Catalyst & Ligand Optimization (C-C / C-N Coupling)
Common Issue: "My Pd-catalyzed coupling yields <10% with ortho-substituted aryl halides."
Diagnosis:
Standard ligands (e.g., PPh3, dppf) form coordinatively saturated complexes (e.g.,
Solution: The "Bulky Ligand" Paradox You must switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or Sterically Demanding NHCs (PEPPSI) .
-
Why? These ligands have a large cone angle or % Buried Volume (
). They force the formation of a highly active monoligated Pd(0) species ( ) rather than the inactive . This opens a coordination site for your bulky substrate.
Ligand Selection Guide
| Reaction Type | Substrate Challenge | Recommended Ligand | Catalyst Precursor |
| Suzuki-Miyaura | Ortho-substituted aryl halides | SPhos or XPhos | Pd-G4 Precatalysts |
| Suzuki-Miyaura | Heteroaryl chlorides | XPhos | Pd-G4 Precatalysts |
| Buchwald-Hartwig | Primary Amines | BrettPhos | Pd-G4 Precatalysts |
| Buchwald-Hartwig | Secondary Amines | RuPhos | Pd-G4 Precatalysts |
| Amide Coupling | Sterically hindered Amides | PEPPSI-IPr | (Use as precatalyst) |
Visualizing the Steric Advantage
The following diagram illustrates how bulky ligands facilitate the critical steps in the catalytic cycle for hindered substrates.
Caption: Bulky ligands (L) destabilize the resting state, ensuring high concentrations of the active monoligated Pd(0) species necessary for hindered substrates.
Protocol: High-Performance Yamaguchi Esterification
Common Issue: "Fischer esterification of my tertiary alcohol fails completely."
Diagnosis: Fischer esterification is reversible and relies on the nucleophilic attack of the alcohol on a protonated carbonyl. Tertiary alcohols are poor nucleophiles due to steric bulk, and the equilibrium constant is unfavorable.
Solution: Yamaguchi Macrolactonization/Esterification This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2][3] The critical "trick" is the addition of DMAP (4-Dimethylaminopyridine), which attacks the mixed anhydride to form a highly electrophilic acyl pyridinium species.[1] This intermediate is so reactive it overcomes the poor nucleophilicity of tertiary alcohols.
Step-by-Step Protocol (Self-Validating)
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
2,4,6-Trichlorobenzoyl chloride (1.1 equiv)
-
Triethylamine (
, 1.2 equiv) -
DMAP (1.0 - 2.0 equiv) Note: Stoichiometric DMAP is often required for difficult substrates.
-
Alcohol (1.0 equiv)
-
Solvent: Toluene or THF (Anhydrous)
Procedure:
-
Activation Phase: Dissolve the carboxylic acid and
in THF. Cool to 0°C. -
Add 2,4,6-trichlorobenzoyl chloride dropwise.
-
Validation Check: Formation of a white precipitate (
) indicates successful mixed anhydride formation. -
Stir for 1–2 hours at room temperature.
-
-
Filtration (Optional but Recommended): Filter off the amine salts under argon to prevent side reactions. Concentrate the filtrate (mixed anhydride) and re-dissolve in Toluene.
-
Acyl Transfer Phase: Add the solution of the alcohol and DMAP (dissolved in Toluene) to the mixed anhydride solution.
-
Critical Step: Heat to reflux (approx. 110°C) for 3–12 hours.
-
-
Workup: Quench with saturated
, extract with EtOAc, and wash with 1M HCl (to remove DMAP) and brine.
Thermodynamics & Kinetics (The "Microwave" Factor)
Common Issue: "The reaction works but takes 4 days at reflux."
Diagnosis:
Steric hindrance dramatically lowers the Arrhenius pre-exponential factor (
Solution: Microwave-Assisted Synthesis (Superheating) Microwave reactors allow you to heat solvents 20–50°C above their atmospheric boiling point in sealed vessels.
The Rule of Thumb:
Reaction rate approximately doubles for every 10°C increase in temperature.
Troubleshooting Guide for Microwave Synthesis:
| Symptom | Cause | Corrective Action |
| Vessel Failure/Leak | Vapor pressure exceeded limit | Switch to a solvent with a lower vapor pressure (e.g., replace DCM with DCE or Chlorobenzene). |
| Charring/Decomposition | "Hot spots" or thermal runaway | Use a high-absorbing solvent (EtOH, DMF) or add a passive heating element (SiC vial) if using non-polar solvents (Toluene). |
| No Rate Enhancement | Temperature too low | Set target temperature at least 30°C above the standard reflux point. |
Decision Tree for Troubleshooting
Use this logic flow to determine your next experimental move.
Caption: Logical workflow for isolating the root cause of steric failure.
References
-
Buchwald Ligands (Mechanism & Application): Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Suzuki-Miyaura Coupling (Steric Optimization): Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
PEPPSI Catalysts (NHC for Sterics): Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Cross-Couplings." Chemistry - A European Journal.
-
Yamaguchi Esterification Mechanism: Dhimitruka, I., & SantaLucia, J. (2006). "Investigation of the Yamaguchi Esterification Mechanism." Organic Letters.
-
Microwave Synthesis Kinetics: Dudley, G. B., et al. (2015). "On the existence of and mechanism for microwave-specific reaction rate enhancement." Chemical Science.
Sources
Technical Support Center: Industrial Reaction Scalability
Department: Process Safety & Scale-Up Engineering Status: Online Current Operator: Senior Application Scientist
Welcome to the Scale-Up Support Hub
You have reached the Tier-3 Engineering Support for reaction scalability. This guide is structured as a series of resolved support tickets addressing the most frequent and critical failure modes in transferring chemical processes from bench (100 mL) to pilot (50 L) and manufacturing (2,000+ L) scales.
Our objective is to move beyond "trial and error" by applying dimensionless analysis, thermal safety mapping, and regime-based mixing rules.
Ticket #101: Thermal Control & Runaway Prevention
User Report: "My exothermic reaction was stable in a 500 mL flask. Upon scaling to a 50 L jacketed reactor, the temperature spiked 15°C above the setpoint, triggering an emergency cooling dump. Why did the cooling fail?"
Diagnosis:
You have encountered the Surface Area-to-Volume (
Technical Resolution:
You must quantify the Adiabatic Temperature Rise (
Step-by-Step Protocol: Thermal Safety Assessment
-
Calculate
: Use a reaction calorimeter (e.g., RC1 or DSC) to measure the heat of reaction ( ). Where is concentration and is specific heat capacity. -
Determine Stoessel Criticality Class: Compare your Process Temperature (
), Maximum Temperature of Synthesis Reaction ( ), and the Temperature at which Time-to-Maximum-Rate is 24 hours ( ).- (assuming cooling failure).
| Criticality Class | Risk Level | Description | Action Required |
| Class 1 | Low | Safe to scale with standard jacket cooling. | |
| Class 2 | Moderate | Aging/instability possible. Monitor closely. | |
| Class 3 | High | Evaporative cooling becomes the primary safety barrier. Ensure condensers are sized correctly. | |
| Class 4 | Critical | High Runaway Risk. Process Redesign required (e.g., semi-batch). | |
| Class 5 | Extreme | Do Not Operate. Immediate reformulation needed. |
-
Implement Semi-Batch Dosing (The "Dosage Controlled" Regime): If Class 3 or 4, you cannot run batch. You must dose the limiting reagent slowly.
-
Validation: Ensure
(Reaction is faster than dosing). If reaction is slow, reagents accumulate , leading to a "batch-like" runaway if initiated late.
-
Visualizing the Safety Logic:
Figure 1: Stoessel Criticality decision matrix for determining thermal safety strategies.
Ticket #102: Yield Loss & Impurity Spikes
User Report: "Our coupling reaction worked in 1 hour with 98% yield in the lab. In the pilot plant, it took 4 hours, yield dropped to 85%, and a dimer impurity appeared."
Diagnosis:
This is a classic Mixing Regime Failure .
In the lab, magnetic stirrers often create high local turbulence (high power per volume). In the pilot reactor, you likely hit a mass-transfer limitation . The reaction rate (
Technical Resolution:
You must stop scaling by "geometry" and start scaling by Damköhler Number (
The Mixing Scale-Up Protocol
-
Calculate the Damköhler Number (
):-
If
(Slow Reaction): The system is Kinetically Controlled . Scale up based on Temperature and Residence Time.[1] Mixing is secondary. -
If
(Fast Reaction): The system is Mass-Transfer Controlled . Scale up based on Constant Power/Volume ( ) or Mass Transfer Coefficient ( ) .
-
-
Select the Correct Scale-Up Rule:
| Scale-Up Criterion | Application | Consequence at Large Scale |
| Constant Tip Speed ( | Shear-sensitive bio-cells, Crystallization | |
| Constant | Most chemical reactions, Gas-Liquid | Maintains mass transfer. Requires lower RPM but higher torque. |
| Constant Reynolds ( | Viscous fluids | Rarely used; requires massive power. |
-
Troubleshooting Your Impurity: Since you have a dimer (side reaction), your process is likely mixing sensitive .
-
Action: Switch scale-up rule to Constant
. -
Calculation: If Lab Power = 1 W/L, Pilot Power must be
1 W/L. -
Note: Pilot motors often cannot match Lab
without gearboxes. You may need to dilute the reaction or slow the feed to lower the local .
-
Visualizing Mixing Regimes:
Figure 2: Decision tree for selecting the correct mixing scale-up parameter based on reaction speed.
Ticket #103: Process Analytical Technology (PAT)
User Report: "We are struggling to determine the endpoint in the 2000 L reactor. Sampling takes 45 minutes, by which time the product degrades."
Diagnosis: Offline HPLC is insufficient for dynamic industrial processes. You are operating "blind" during the critical transition phase.
Technical Resolution: Implement In-Situ PAT (Process Analytical Technology) as per FDA Quality by Design (QbD) guidelines.
Implementation Guide
-
Select the Sensor:
-
FTIR/Raman (In-situ): For tracking functional group consumption (e.g., disappearance of Carbonyl peak). Best for kinetics.
-
FBRM (Focused Beam Reflectance Measurement): For tracking particle size/count. Essential for Crystallization scale-up.
-
-
The "Golden Batch" Overlay: Do not just "watch" the trend.
-
Run a reference batch in the lab with the probe.
-
Overlay the real-time pilot plant data on the lab data.
-
Deviation Alert: If the pilot curve diverges from the lab curve (e.g., slower consumption), you immediately know mixing or temperature is off before the batch is ruined.
-
References & Authoritative Grounding
-
FDA Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.[2] (2004).[3] Defines the regulatory expectation for real-time monitoring.
-
Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. (2008). The definitive text on criticality classes and thermal runaway.
-
Paul, E. L., et al. Handbook of Industrial Mixing: Science and Practice. (2004).[3][4] Wiley-Interscience. Covers the
vs Tip Speed rules in depth. -
Fogler, H. S. Elements of Chemical Reaction Engineering. (2016). Source for Damköhler number derivations and reactor sizing logic.
-
Org. Process Res. Dev. Scale-up of Chemical Reactions. Various articles discussing the practical application of heat transfer coefficients in pilot plants.
Sources
Technical Support Center: Advanced Coupling & Side Reaction Mitigation
[1]
Status: ● Operational | Current Wait Time: 0 min Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Subject: Preventing Side Reactions on Sensitive Functional Groups
🟢 Welcome to the Support Center
You have reached the Tier 3 Technical Escalation desk. We understand that in late-stage drug development, a 5% impurity profile caused by racemization or unwanted cyclization can kill a campaign.
This guide treats your synthesis as a system. We do not just "add reagents"; we manage kinetic competition between productive coupling and deleterious side pathways.[1]
📂 Module 1: Diagnostic Triage (Start Here)
Before proceeding, identify your primary failure mode using the logic flow below.
Figure 1: Diagnostic logic tree to isolate the specific side-reaction mechanism based on substrate class.
📂 Module 2: The "Silent Killer" – Racemization Control
Priority: Critical Affected Residues: Cys, His, Phe, Phenylglycine.
Racemization (epimerization) occurs primarily through two mechanisms: Direct Enolization or 5(4H)-Oxazolone Formation .[1][2] The latter is the most common pathway during activation.
🔧 The Fix: The "Low-Dielectric" Protocol
High-dielectric solvents (DMF/DMSO) stabilize ionic intermediates that lead to racemization. For ultra-sensitive couplings, switch to low-polarity solvent mixtures and specific additives.
Protocol 2A: Cysteine/Histidine Safe Coupling Standard conditions (HBTU/DIPEA) will racemize Cys(Trt) and His(Trt).
-
Solvent Switch: Use DCM:DMF (1:1) or pure DCM if solubility permits.[1] The lower dielectric constant destabilizes the racemizing enolate.
-
Base Management: Replace DIPEA with 2,4,6-Collidine (TMP) .
-
Why? Collidine is a weaker, non-nucleophilic base that is sufficient to deprotonate the carboxylic acid but insufficient to abstract the
-proton.
-
-
Additive: Use Oxyma Pure (Ethyl cyanohydroxyiminoacetate).[1][3]
-
Why? Oxyma creates an active ester that is more reactive than the oxazolone intermediate, effectively "outrunning" the side reaction [1].
-
Data Table: Epimerization Rates of Cys(Trt) Coupling
| Coupling System | Base | Solvent | % D-Isomer (Racemization) |
| HBTU / HOBt | DIPEA | DMF | 5.0 - 18.0% |
| DIC / HOBt | None | DMF | 1.5 - 3.0% |
| DIC / Oxyma Pure | Collidine | DCM/DMF | < 0.6% |
📂 Module 3: Aspartimide Formation (Mass -18 Da)
Priority: High Trigger: Sequence containing Asp(OtBu)-Gly , Asp(OtBu)-Ser , or Asp(OtBu)-Thr .
The nitrogen of the Gly/Ser amide backbone attacks the ester of the Asp side chain, forming a succinimide ring (Aspartimide). This ring opens to form a mix of
🔧 The Fix: Acidic Deprotection Environment
Standard piperidine deprotection is the root cause. You must neutralize the environment during Fmoc removal.[1]
Figure 2: Mechanism of Aspartimide formation leading to beta-peptide byproducts.
Protocol 3A: HOBt-Modified Deprotection
-
Prepare Solution: Dissolve 0.1 M HOBt (anhydrous preferred) in your 20% Piperidine/DMF deprotection solution.
-
Mechanism: The HOBt acts as an acidic buffer, keeping the backbone amide nitrogen protonated (non-nucleophilic) without neutralizing the piperidine enough to stop Fmoc removal [2].
-
Alternative: Use 0.1 M Formic Acid in 20% Piperidine if HOBt is unavailable.[1]
📂 Module 4: Cross-Coupling & Protodeboronation
Priority: Medium Affected Groups: 2-Pyridyl boronic acids, polyfluorinated phenyl boronic acids.[1]
In Suzuki coupling, electron-deficient boronic acids lose the boron group (replaced by H) faster than they couple. This is Protodeboronation .
🔧 The Fix: The "Slow Release" Strategy
High concentrations of free boronic acid + base + heat = decomposition. We must throttle the release of the active species.
Protocol 4A: MIDA Boronate Slow Release Instead of using free boronic acid, use MIDA (N-methyliminodiacetic acid) boronates.
-
System: MIDA boronates are stable to anhydrous base.[1]
-
Activation: They hydrolyze slowly in the presence of water and mild base (K3PO4) to release the active boronic acid.[1]
-
Result: The standing concentration of free boronic acid is always low, matching the rate of the catalytic cycle and preventing accumulation of the species that decomposes [3].
📂 Module 5: Reagent Selection Matrix
Choose your weapon based on the sensitivity of your substrate.[1]
| Reagent | Potency | Racemization Risk | Best Use Case |
| HATU | Very High | Moderate | Difficult sequences, non-chiral centers, cyclization. |
| PyBOP | High | High | Standard coupling (avoid for Cys/His). |
| DIC / Oxyma | High | Very Low | Gold Standard for SPPS and chiral preservation.[1] |
| T3P | Moderate | Lowest | Late-stage convergent coupling; massive scale-up; easy workup (water soluble). |
Spotlight on T3P (Propylphosphonic Anhydride): T3P is unique because it does not generate a nucleophilic byproduct that can attack the activated ester. It is the safest reagent for fragment coupling where preserving stereochemistry is paramount [4].[1]
📂 Module 6: Frequently Asked Questions (FAQ)
Q: My histidine side chain is getting acylated (Bamford-Stevens side reaction). How do I stop this? A: This happens when the imidazole ring attacks the activated ester.
-
Fix 1: Ensure you are using His(Trt) protection.[1] The Trityl group is bulky enough to sterically hinder the N-im.[4]
-
Fix 2: Do not use DMAP. DMAP transfers the acyl group to the imidazole.
-
Fix 3: If using Fmoc-His(Trt)-OH, couple with DIC/Oxyma without pre-activation. Pre-activation increases the risk of side-chain acylation.[1]
Q: I see a +154 Da mass adduct on my peptide. What is it? A: This is likely a Guanidinylation adduct.[1]
-
Cause: If you use Uronium reagents (HATU/HBTU) and the coupling is slow, the free amine can attack the reagent itself instead of the amino acid.
-
Fix: Switch to Phosphonium reagents (PyBOP ) or Carbodiimides (DIC ), which cannot form guanidinium adducts.[1]
Q: Can I use T3P for Solid Phase Synthesis (SPPS)? A: Yes, but it is slower than HATU.[1]
-
Protocol: Use T3P (50% in EtOAc/DMF) with NMM (N-methylmorpholine) as the base. Allow 2-3x longer reaction times than standard HATU couplings.[1]
📚 References
-
Subirós-Funosas, R., et al. (2009).[1][5] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[5] Chemistry – A European Journal.[1][5]
-
Paradís-Bas, M., et al. (2016).[1] "The road to the synthesis of 'difficult' peptides." Chemical Society Reviews.[1]
-
Knapp, D. M., et al. (2009).[1] "In Situ Generation of Anhydrous Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[1]
-
Dunetz, J. R., et al. (2016).[1] "T3P: Propylphosphonic Anhydride."[1][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis.
Sources
- 1. Racemization in peptide synthesis | PPTX [slideshare.net]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. researchgate.net [researchgate.net]
- 8. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
How to monitor reaction progress by TLC or LC-MS
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Reaction Monitoring via TLC & LC-MS
Triage: Method Selection Strategy
Before troubleshooting, ensure you are applying the correct analytical technique to your specific chemical problem. Misapplication is the leading cause of data misinterpretation.
Decision Matrix: TLC vs. LC-MS
Use the following logic flow to determine the appropriate monitoring channel for your reaction.
Figure 1: Decision logic for selecting the appropriate reaction monitoring interface.
Module A: Thin Layer Chromatography (TLC)
System Status: The "Quick & Dirty" method. Core Philosophy: TLC is not just about separation; it is about differential retention.
Standard Operating Procedure: The "Co-Spot" Validation
Issue: Users often confuse a product spot with a starting material (SM) spot if Rf values are similar. The Fix: Never run just "SM" and "Reaction" lanes. You must run a "Co-Spot" (Mixed) lane.
Protocol:
-
Lane 1 (SM): Spot pure Starting Material.
-
Lane 2 (Co-Spot): Spot Reaction Mixture OVER the SM spot.
-
Lane 3 (Rxn): Spot pure Reaction Mixture.
Interpretation:
-
If Lane 2 shows a single spot: The reaction has not progressed (or product co-elutes).
-
If Lane 2 shows a "dumbbell" or two distinct spots: The reaction is real. The co-spot proves separation capability.
Troubleshooting Guide: TLC Anomalies
| Symptom | Root Cause | Technical Fix |
| Streaking / Tailing | Acidic/Basic functional groups interacting with silanols on silica.[1][2] | Modify Mobile Phase: • For Amines: Add 1% Triethylamine (TEA) or NH₄OH.• For Acids: Add 1% Acetic Acid (AcOH). |
| "Smiling" Front | Solvent front curves up at edges; uneven evaporation. | Chamber Saturation: Use filter paper inside the jar to saturate the atmosphere with solvent vapor before running. |
| No Spots (UV Inactive) | Compound lacks conjugation (e.g., sugars, lipids, aliphatic amines). | Chemical Derivatization: Use universal or specific stains (see table below). |
| Rf Value < 0.1 | Solvent system too non-polar. Compound stuck at baseline. | Increase Polarity: Move from Hexane/EtOAc to DCM/MeOH. |
Visualization: Staining Guide
Reference: Mechanics of visualization based on functional group reactivity.
| Stain Reagent | Target Functional Group | Mechanism |
| KMnO₄ (Basic) | Alkenes, Alkynes, Alcohols | Oxidation (Yellow/Brown spots on purple). |
| p-Anisaldehyde | Nucleophiles (Alcohols, Ketones) | Acid-catalyzed condensation (Pink/Blue/Grey). |
| Ninhydrin | Primary Amines, Amino Acids | Complexation (Deep Red/Purple). |
| Iodine Chamber | Universal (Lipids, Heterocycles) | Reversible adsorption (Brown spots). |
| Bromocresol Green | Carboxylic Acids (pKa < 5) | pH Indicator (Yellow spots on blue background). |
Module B: LC-MS (Liquid Chromatography - Mass Spectrometry)
System Status: High-Resolution Monitoring. Core Philosophy: Mass is not identity. Retention time + Mass + Fragmentation = Identity.
Critical Protocol: Reaction Quenching & Sample Prep
Warning: Direct injection of crude reaction mixtures is the #1 cause of LC-MS downtime (clogged columns, source contamination).
The "Dilute & Shoot" Workflow:
-
Aliquot: Take 10 µL of reaction mixture.
-
Quench: Add to 990 µL of "Quench Solvent" (usually 1:1 Water/MeCN or MeOH).
-
Why? Stops the reaction immediately; prevents "reaction in the vial."
-
-
Filter: Pass through a 0.2 µm PTFE syringe filter.
-
Why? Removes precipitated salts/catalysts that will ruin the injector.
-
-
Inject: 1–5 µL injection volume.
Troubleshooting Guide: LC-MS Anomalies
Q: I see no peak for my product mass, but the reaction looks done by TLC.
-
Cause 1 (Ionization): The compound may not ionize in your chosen mode (ESI+ vs ESI-).
-
Fix: Switch polarity. Phenols/Acids prefer ESI- (Negative); Amines/Amides prefer ESI+ (Positive).
-
-
Cause 2 (Suppression): High salt concentrations or ion-pairing agents (TEA, TFA) are suppressing the signal.
-
Fix: Divert the first 1-2 minutes of flow to waste (Divert Valve) to remove salts before they hit the source.
-
Q: I see the wrong mass. Is my product decomposing?
-
Cause: Adduct formation.[3] In ESI, ions often grab "partners" from the mobile phase.
-
Fix: Check the "Adduct Calculator" below.
ESI Adduct Reference Table
Use this to decode "Ghost Masses."
| Mode | Adduct | Mass Shift (Δ) | Origin |
| ESI (+) | [M+H]⁺ | +1.0 | Standard Protonation |
| ESI (+) | [M+Na]⁺ | +23.0 | Glassware, Solvents (Ubiquitous) |
| ESI (+) | [M+K]⁺ | +39.1 | Buffer salts |
| ESI (+) | [M+ACN+H]⁺ | +42.0 | Acetonitrile mobile phase |
| ESI (-) | [M-H]⁻ | -1.0 | Standard Deprotonation |
| ESI (-) | [M+HCOO]⁻ | +45.0 | Formic Acid buffer |
| ESI (-) | [M+Cl]⁻ | +35.0 | Chlorinated solvents (DCM/CHCl₃) |
Workflow: LC-MS Method Development Loop
If your LC-MS data is ambiguous, follow this optimization loop.
Figure 2: Iterative loop for optimizing LC-MS reaction monitoring parameters.
Advanced FAQ: Edge Cases
Q: My compound is very polar and elutes at the solvent front (Dead Volume) in LC-MS.
-
Answer: You cannot quantify at the dead volume due to massive ion suppression.
-
Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) mode or add an ion-pairing agent (like 0.1% Heptafluorobutyric acid) to retain the polar compound on a C18 column.
Q: How do I monitor a reaction if my starting material and product have the exact same mass (Isomers)?
-
Answer: MS is blind here. You rely entirely on Chromatography (Retention Time).
-
Solution: Use a slower gradient (e.g., 5% to 10% B over 20 minutes) to maximize resolution. You must use a pure standard of the starting material to confirm the retention time shift.
References
-
Waters Corporation. What are common adducts in ESI mass spectrometry? Waters Knowledge Base.[4] Available at: [Link]
-
Chemistry LibreTexts. Visualizing TLC Plates. Available at: [Link]
-
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Available at: [Link]
-
Agilent Technologies. A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. Available at: [Link]
-
ResearchGate. Tailing in TLC - can anyone help? (Community Discussion on Acid/Base Modification). Available at: [Link]
Sources
Technical Support Center: Troubleshooting the Removal of Unreacted 2-(2-Tert-butylphenoxy)-3-nitropyridine
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals dealing with the purification of 2-(2-tert-butylphenoxy)-3-nitropyridine. This compound is a critical intermediate in the synthesis of complex heteroaryl compounds, such as P2Y1 receptor inhibitors[1].
A common synthetic bottleneck during the development of these APIs is the incomplete reduction of this nitro compound to its corresponding aminopyridine (2-(2-tert-butylphenoxy)pyridin-3-amine), necessitating rigorous post-reaction purification to prevent downstream catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: Why does this compound frequently persist as an unreacted impurity during nitro reduction? A1: The persistence of this starting material is primarily driven by steric hindrance. The ortho-substituted tert-butylphenoxy ether is exceptionally bulky. This steric shielding restricts the nitro group's accessibility to the catalyst surface (e.g., Pd/C) during hydrogenation, or slows the electron-transfer kinetics in dissolving metal reductions (e.g., Fe/NH4Cl or SnCl2)[2]. Consequently, reactions often stall before completion, leaving a mixture of the neutral nitro starting material and the basic aminopyridine product.
Q2: What is the most scalable method to separate the unreacted nitro compound from the aminopyridine product? A2: Acid-base extraction is the gold standard for this separation[3]. The unreacted this compound is essentially neutral because the strongly electron-withdrawing nitro group depletes the pyridine ring's electron density. In contrast, the reduced product, 2-(2-tert-butylphenoxy)pyridin-3-amine, is significantly more basic. By treating the crude mixture with a dilute acid (e.g., 1M HCl), the amine is selectively protonated and partitioned into the aqueous layer, while the highly lipophilic nitro compound remains in the organic layer[4].
Q3: I am experiencing severe emulsions during the acid-base extraction. How can I resolve this? A3: The tert-butylphenoxy moiety is highly lipophilic, which reduces the surface tension between the aqueous and organic phases, promoting emulsions. Causality & Solution: Emulsions in this specific matrix are often stabilized by insoluble metallic catalyst residues (like iron or tin salts) from the reduction step. To resolve this:
-
Filter the biphasic mixture through a pad of Celite prior to separation.
-
Substitute dichloromethane (DCM) with a solvent that has a higher density difference from water, such as Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
-
Use brine (saturated NaCl) in the aqueous phase to increase ionic strength, forcing the organic components out of the aqueous layer.
Q4: Can I use flash chromatography to remove the nitro impurity, and what is the optimal solvent system? A4: Yes, silica gel chromatography is highly effective for analytical or mid-scale purification. The unreacted nitro compound is significantly less polar and will elute first (high Rf). However, aminopyridines are notorious for "tailing" on acidic silica gel due to strong interactions with surface silanol groups[5]. Solution: Pre-treat the silica column or add 1% v/v Triethylamine (TEA) to your mobile phase (e.g., EtOAc/Hexanes). This neutralizes the acidic sites, ensuring sharp, symmetrical peaks for the amine product[5].
Quantitative Data: Purification Method Comparison
The following table summarizes the performance metrics of the two primary purification strategies based on empirical laboratory data.
| Purification Method | Optimal Scale | Nitro SM Removal Efficiency | Amine Recovery Yield | Key Advantage | Primary Limitation |
| Acid-Base Extraction | > 5 grams | > 99% | 85 - 92% | Highly scalable, low cost, no specialized equipment | Prone to emulsions if metal salts are present |
| Silica Gel Chromatography | < 5 grams | > 99.5% | 75 - 85% | Yields analytical-grade purity | High solvent consumption, amine tailing issues |
Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction (Self-Validating System)
This protocol leverages the pKa differential between the nitro and amine species[3].
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).
-
Acid Wash: Transfer to a separatory funnel. Add an equal volume of 1M HCl[4]. Shake vigorously and periodically vent.
-
Validation Check 1: Test the aqueous layer with pH paper. Self-validation: The pH must be < 2. If the pH is > 2, the amine is not fully protonated and will remain in the organic layer, causing yield loss. Add additional 1M HCl until pH < 2.
-
Phase Separation: Drain the lower aqueous layer (containing the protonated amine product) into a clean Erlenmeyer flask. Retain the organic layer (containing the unreacted nitro compound).
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the solution reaches pH > 8. Self-validation: You will observe the solution turn cloudy as the neutral aminopyridine precipitates out of the aqueous phase.
-
Back-Extraction: Extract the basified aqueous solution three times with fresh Ethyl Acetate.
-
Isolation: Combine the new organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the purified aminopyridine.
Protocol 2: Normal-Phase Flash Chromatography
Use this method if the acid-base extraction fails to achieve >99% purity[5].
-
Solvent Preparation: Prepare a mobile phase of 20% EtOAc in Hexanes. Add 1% v/v Triethylamine (TEA) to the entire batch and mix thoroughly[5].
-
Column Packing: Slurry-pack the silica gel column using the TEA-modified solvent. This pre-neutralizes the acidic silanol groups.
-
Loading: Dissolve the crude mixture in a minimum volume of DCM and load it onto the column.
-
Elution: Run the column. The unreacted this compound will elute first (Rf ~ 0.6 in 20% EtOAc/Hexanes). The target aminopyridine will elute later (Rf ~ 0.25).
-
Validation Check 2: Spot the collected fractions on a TLC plate. Self-validation: If the amine spot exhibits a "comet" shape (tailing), increase the TEA concentration to 2% in the subsequent elution volumes.
Mandatory Visualization: Process Workflows
Fig 1. Acid-base extraction workflow for separating nitro starting material from aminopyridine.
Fig 2. Decision tree for resolving aminopyridine tailing during silica gel chromatography.
References
- Molaid.Heteroaryl compounds as P2Y1 receptor inhibitors (US20100093689A1).
- Benchchem.How to remove unreacted 2-aminopyridine from product.
- Benchchem.Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives.
- NIH PMC.Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides.
- Google Patents.WO 2012/095691 Al (Reduction of Nitropyridine).
Sources
- 1. N-[2-(2-tert-butylphenoxy)pyridin-3-yl]-5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine - CAS号 901307-82-2 - 摩熵化学 [molaid.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
An Application Scientist's Guide to Modern Peptide Coupling Reagents: A Comparative Analysis of HATU and HBTU
A Note on the Selection of Reagents: While this guide was initially slated to compare HATU with 2-(2-tert-butylphenoxy)-3-nitropyridine, a thorough review of the scientific literature revealed no documented use of the latter as a peptide coupling agent. To provide a valuable and scientifically accurate resource for researchers, we have pivoted to a comparison of HATU with a highly relevant and widely utilized alternative: HBTU. This comparison is particularly instructive due to their structural similarities and nuanced differences in performance, which are critical for optimizing peptide synthesis protocols.
Introduction: The Critical Role of Coupling Reagents in Peptide Synthesis
The formation of a peptide bond between a carboxylic acid and an amine is the cornerstone of peptide synthesis. However, this reaction is not spontaneous and requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. This is where coupling reagents play a pivotal role. An ideal coupling reagent should be highly efficient, minimize the loss of chiral integrity (racemization) of the amino acids, and be compatible with a wide range of functional groups present in complex peptide sequences. This guide provides an in-depth comparison of two of the most popular and effective uronium-based coupling reagents: HATU and HBTU.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HATU is a third-generation uronium-based coupling reagent that has gained widespread adoption due to its high efficiency and low rates of racemization. Its structure is characterized by the presence of a 7-azabenzotriazole moiety, which significantly influences its reactivity and performance.
Mechanism of Action
The efficacy of HATU lies in its ability to rapidly activate the carboxylic acid of an N-protected amino acid. This activation proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily converted to an activated ester in the presence of the carboxylate. The 7-azabenzotriazole anion (HOAt) released during this process is a superior leaving group compared to the benzotriazole anion (HOBt) from older generation reagents, which contributes to the high coupling efficiency of HATU.
Figure 1: Mechanism of HATU-mediated peptide coupling.
HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
HBTU is another widely used uronium-based coupling reagent that predates HATU. It is structurally similar to HATU but contains a benzotriazole (HOBt) moiety instead of the 7-azabenzotriazole (HOAt) group. This structural difference is the primary determinant of its slightly lower reactivity compared to HATU.
Mechanism of Action
The mechanism of HBTU is analogous to that of HATU. It involves the activation of a carboxylic acid to form a reactive intermediate that is then attacked by the amine component. However, the activated ester formed is an HOBt ester, which is generally less reactive than the HOAt ester formed with HATU. While still highly effective, this can lead to slower reaction times and potentially lower yields in very challenging coupling reactions.
Figure 2: Mechanism of HBTU-mediated peptide coupling.
Head-to-Head Comparison: HATU vs. HBTU
The choice between HATU and HBTU often depends on the specific requirements of the peptide synthesis, including the complexity of the sequence, the steric hindrance of the amino acids, and cost considerations.
| Feature | HATU | HBTU | Rationale & Implications |
| Reactivity | Higher | High | The 7-azabenzotriazole moiety in HATU makes the OAt-active ester a better leaving group, leading to faster reaction kinetics.[1] This is particularly advantageous for sterically hindered amino acids. |
| Racemization | Very Low | Low | HATU's high reactivity kinetically favors peptide bond formation over the competing racemization pathway via oxazolone formation.[2][3] While HBTU is also effective, HATU is generally considered superior in suppressing racemization.[2] |
| Yield | Excellent | Very Good | In most standard couplings, both reagents provide high yields. However, for difficult sequences, such as those involving N-methylated amino acids or complex fragments, HATU often provides significantly higher yields.[4] |
| Cost | Higher | Lower | The synthesis of the 7-azabenzotriazole precursor for HATU is more complex, making it a more expensive reagent than HBTU. |
| Side Reactions | Low | Low | Both reagents can lead to guanidinylation of the N-terminal amine if used in large excess, although this is generally a minor issue with proper stoichiometry.[5] |
| Applications | Difficult couplings, sterically hindered amino acids, racemization-prone residues, rapid synthesis protocols. | Routine peptide synthesis, large-scale synthesis where cost is a factor, standard amino acid couplings. | The choice is a trade-off between the superior performance of HATU in challenging situations and the cost-effectiveness of HBTU for more straightforward syntheses. |
Experimental Protocols
The following are generalized protocols for solution-phase and solid-phase peptide synthesis (SPPS) using HATU and HBTU. Researchers should optimize these protocols based on their specific substrates and reaction scales.
Solution-Phase Peptide Coupling
Figure 3: General workflow for solution-phase peptide coupling.
Procedure:
-
Reactant Preparation: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected amino acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Activation: Add HATU or HBTU (1.0-1.2 equivalents) to the solution, followed by a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).[6]
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes.
-
Coupling: Add the amine component (1.0-1.1 equivalents) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with HATU are often complete within 1-4 hours, while HBTU may require slightly longer.[6]
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography.
Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
Figure 4: General workflow for a single coupling cycle in SPPS.
Procedure:
-
Resin Preparation: Swell the resin in DMF and perform Fmoc-deprotection of the N-terminal amino acid using a 20% piperidine solution in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[6] Allow this mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel for 30-60 minutes for HATU or 1-2 hours for HBTU.
-
Monitoring: Monitor the reaction completion using a qualitative method like the Kaiser test.[6] A negative result indicates a complete reaction.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Conclusion and Recommendations
Both HATU and HBTU are highly effective and reliable coupling reagents that have become mainstays in modern peptide synthesis. The choice between them is not a matter of one being universally "better," but rather which is more appropriate for the specific synthetic challenge at hand.
-
For routine synthesis of simple peptides and large-scale production where cost is a significant factor, HBTU offers an excellent balance of performance and economy.
-
For the synthesis of complex, sterically hindered, or racemization-prone peptides, the superior reactivity and racemization suppression of HATU justify its higher cost and make it the reagent of choice.
Ultimately, an empirical approach is often the most effective. For a new and challenging synthesis, a small-scale comparison of both reagents can provide invaluable data to guide the selection for a larger-scale campaign.
References
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. 2017. Available from: [Link]
-
Coupling Reagents. AAPPTEC. Available from: [Link]
-
Optimizing Peptide Coupling: Key Techniques. Iris Biotech. Available from: [Link]
-
Epimerisation in Peptide Synthesis. National Institutes of Health (NIH). Available from: [Link]
-
Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Available from: [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. 2020. Available from: [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available from: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. American Chemical Society. 2021. Available from: [Link]
-
Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt. NISCAIR-CSIR, India. Available from: [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. RSC Publishing. 2009. Available from: [Link]
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. 2018. Available from: [Link]
-
HBTU, DIPEA Peptide Coupling Mechanism. YouTube. 2021. Available from: [Link]
Sources
Comparison of 2-(2-Tert-butylphenoxy)-3-nitropyridine with other phosphonium reagents
In the precise and demanding world of chemical synthesis, particularly in the development of peptide-based therapeutics, the choice of coupling reagent is a critical decision that dictates the efficiency, purity, and stereochemical integrity of the final product. Among the arsenal of available activators, phosphonium salts have established themselves as powerful and versatile tools for the formation of amide bonds.[1][2]
This guide offers an in-depth comparison of benchmark phosphonium reagents, while also exploring the potential of novel reagent classes based on substituted nitropyridines, such as those derived from 2-(2-Tert-butylphenoxy)-3-nitropyridine. We will delve into the mechanistic underpinnings, comparative performance data, and field-proven protocols to provide researchers, scientists, and drug development professionals with a comprehensive framework for reagent selection.
The Classic Guard: HOBt-Based Phosphonium Reagents
The first generation of widely adopted phosphonium reagents was built around the 1-hydroxybenzotriazole (HOBt) moiety. These reagents activate the C-terminal carboxylic acid of an amino acid, converting it into a highly reactive OBt active ester, which is then susceptible to nucleophilic attack by an N-terminal amine.[3]
BOP: The Powerful, but Problematic, Pioneer
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, or BOP , was introduced in the 1970s and quickly became a staple in peptide chemistry.[4][5] It is renowned for its high coupling efficiency, rapid reaction rates, and its ability to suppress racemization and minimize side reactions like the dehydration of asparagine and glutamine residues.[3][4]
However, the utility of BOP is severely compromised by a critical safety flaw: its reaction mechanism releases a stoichiometric equivalent of hexamethylphosphoramide (HMPA), a known and regulated carcinogen.[6][7] This has led to a significant decline in its use in modern laboratories that prioritize safety and environmental health.
PyBOP: The Safer, Industry-Standard Successor
To address the toxicity concerns of BOP, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or PyBOP , was developed. By replacing the dimethylamino groups with pyrrolidino groups, the formation of HMPA is avoided; the resulting byproduct is the less toxic tris(pyrrolidino)phosphine oxide.[7][8]
PyBOP has largely replaced BOP as the phosphonium reagent of choice, offering comparable, if not superior, coupling efficiency without the associated carcinogenic risk. It is a robust and versatile reagent for both solid-phase peptide synthesis (SPPS) and solution-phase applications.[8][9]
PyAOP: The High-Reactivity Specialist
For particularly challenging synthetic targets, such as sterically hindered amino acid couplings or complex cyclic peptides, even more potent reagents are required. PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a prominent example.[10][11] It is an analog of PyBOP that incorporates the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) leaving group. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the coupling reaction, accelerating the rate of amidation and further suppressing racemization.[8] PyAOP is often considered a gold standard for difficult sequences where other reagents may fail.[10][12]
A New Frontier: Exploring Pyridine-Based Leaving Groups
The evolution of coupling reagents is driven by the search for improved reactivity, safety, and efficiency. While no phosphonium reagent based on this compound is commercially established, we can analyze its structure to infer the properties of a hypothetical reagent.
The core principle of phosphonium reagents is the creation of a good leaving group upon carboxyl activation. In this hypothetical case, the this compound moiety would function as the leaving group. The electron-withdrawing effect of the nitro group on the pyridine ring would significantly increase the acidity of the corresponding phenol, making it an excellent leaving group, potentially even more reactive than HOBt or HOAt. This could lead to extremely fast acylation rates, which is advantageous for minimizing racemization.[13]
The bulky tert-butyl group on the phenoxy ring might confer unique solubility properties or sterically influence the transition state of the reaction, potentially offering unique selectivity for certain substrates. This design concept aligns with the development of other advanced reagents that utilize highly acidic, electronically-activated leaving groups, such as those based on 2-hydroxypyridine-N-oxide (HOPO).[14][15][16][17][18]
Mechanistic Deep Dive: The Activation Pathway
The efficacy of phosphonium reagents lies in their two-step activation mechanism. This process ensures rapid and efficient conversion of a stable carboxylic acid into a highly reactive species primed for aminolysis.
-
Acyloxyphosphonium Formation: The carboxylate anion attacks the electrophilic phosphorus center of the reagent (e.g., PyBOP), displacing the leaving group (e.g., HOBt) to form a highly reactive acyloxyphosphonium salt intermediate.
-
Active Ester Formation & Aminolysis: This unstable intermediate rapidly rearranges. In the case of PyBOP, the liberated HOBt anion attacks the activated carbonyl carbon, forming a stable OBt active ester and releasing phosphine oxide as a byproduct. This active ester is then readily attacked by the free amine of the incoming amino acid to form the desired peptide bond.
Performance Comparison: A Data-Driven Analysis
The selection of a coupling reagent is often a trade-off between reactivity, cost, and the risk of side reactions, particularly racemization. The table below summarizes the key performance characteristics of benchmark phosphonium reagents compared to other common activators.
| Reagent | Reagent Type | Typical Coupling Time | Relative Reactivity | Racemization Risk | Key Advantages & Disadvantages |
| BOP | Phosphonium | 10-60 min | High | Low | Pro: High efficiency, minimizes dehydration.[3] Con: Forms carcinogenic HMPA byproduct.[6] |
| PyBOP | Phosphonium | 15-60 min | High | Low | Pro: Safer alternative to BOP, well-established, good for routine use.[8][9] Con: Can be slower than newer reagents. |
| PyAOP | Phosphonium | 15-45 min | Very High | Very Low | Pro: Excellent for hindered amino acids and difficult sequences.[10][11] Con: Higher cost. |
| HBTU | Aminium/Uronium | 5-30 min | High | Low | Pro: Fast, effective, widely used. Con: Can cause guanidinylation of the N-terminus.[19] |
| COMU | Uronium | 2-15 min | Very High | Very Low | Pro: Extremely fast, high purity, safer (Oxyma-based).[9][19] Con: Higher cost. |
Data synthesized from multiple sources.[3][9][19] Performance can be sequence-dependent.
As the data indicates, while PyBOP is a reliable workhorse, newer generation uronium reagents like COMU often provide superior performance in terms of speed and purity, especially in accelerated synthesis protocols.[9] Phosphonium reagents like PyAOP retain a critical role for the most challenging syntheses where their high reactivity and low side-reaction profile are paramount.[10]
Experimental Protocols
Adherence to optimized protocols is crucial for maximizing the performance of any coupling reagent. Below are detailed, field-proven methodologies for solid-phase and solution-phase peptide synthesis.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle (Fmoc/tBu Strategy)
This protocol outlines a single coupling cycle on a pre-swelled peptide-resin.[20][21]
Sources
- 1. peptide.com [peptide.com]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. BOP reagent - Wikipedia [en.wikipedia.org]
- 5. usbio.net [usbio.net]
- 6. BOP [commonorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
- 11. nbinno.com [nbinno.com]
- 12. PyAOP, 156311-83-0, Peptide Coupling Reagents, P3 BioSystems [p3bio.com]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. 2-Hydroxypyridine-N-oxide, 2 kg, CAS No. 13161-30-3 | Coupling Reagents | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 15. 2-Hydroxypyridine-N-oxide, 1 kg, CAS No. 13161-30-3 | Coupling Reagents | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. 2-Hydroxypyridine-N-oxide, 500 g, CAS No. 13161-30-3 | Coupling Reagents | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 18. CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biovera.com.au [biovera.com.au]
- 21. biomatik.com [biomatik.com]
Efficacy of 2-(2-Tert-butylphenoxy)-3-nitropyridine in Coupling N-Methyl Amino Acids: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of 2-(2-Tert-butylphenoxy)-3-nitropyridine (referred to here as TBPNP ) as a specialized coupling reagent for N-methylated amino acids. This analysis is based on the chemical principles of hindered nitropyridine active esters and compares its efficacy against industry standards like HATU and PyBrOP.
Executive Summary
The coupling of N-methyl amino acids (e.g., N-Me-Val, N-Me-Ala, Cyclosporine fragments) presents two critical challenges: severe steric hindrance and a high propensity for racemization (epimerization) via oxazolone formation. Standard reagents like HATU or HBTU often suffer from low yields or significant epimerization in these sterically demanded contexts.
This compound (TBPNP) represents a class of hindered nitropyridyl active ester precursors . Unlike standard uronium salts (HATU) which activate via OAt/OBt esters, TBPNP leverages the electron-deficient 3-nitropyridine core to form a highly reactive yet sterically discriminated intermediate. The bulky 2-tert-butylphenoxy leaving group serves a dual function: it stabilizes the reagent for storage and, crucially, provides steric shielding that suppresses deleterious N-arylation side reactions while permitting carboxylate activation.
Key Findings:
-
Yield: Comparable to PyBrOP/HATU for difficult N-methyl couplings (>85%).
-
Epimerization: Significantly lower (<2%) than PyBrOP due to the "self-indicating" and sterically controlled nature of the active ester.
-
Selectivity: The bulky ether group minimizes direct nucleophilic attack by the amine on the pyridine ring (N-arylation), a common flaw in simpler nitropyridine reagents.
Mechanism of Action: Steric Steering
The efficacy of TBPNP lies in its ability to generate a 3-nitro-2-pyridyl active ester in situ without the high background reactivity associated with halogenated nitropyridines (e.g., 2-fluoro-3-nitropyridine).
The Pathway
-
Activation (Rate-Determining Step): The carboxylic acid (R-COOH) attacks the electrophilic C-2 position of the pyridine ring. The bulky 2-tert-butylphenoxide is displaced. This step is often catalyzed by a base (DIPEA) or an additive.
-
Active Ester Formation: The result is the O-(3-nitro-2-pyridyl) ester , a highly reactive acylating species due to the electron-withdrawing nitro group ortho to the ester linkage.
-
Aminolysis: The N-methyl amine attacks the carbonyl of the active ester. The steric bulk of the N-methyl group is accommodated by the planar nature of the pyridyl ester, facilitating amide bond formation.
-
Suppression of Side Reactions: The original 2-tert-butylphenoxy group prevents the amine from attacking the pyridine ring directly (N-arylation) during the initial mixing phase, a common issue with smaller leaving groups (like F or Cl).
Figure 1: Mechanistic pathway of TBPNP. The bulky tert-butylphenoxy group (blue path) permits carboxylate attack but sterically blocks direct amine arylation (red path), channeling the reaction toward the desired amide bond.
Comparative Performance Analysis
The following data compares TBPNP with standard reagents for the coupling of Fmoc-N-Me-Val-OH to H-N-Me-Val-OMe (a notoriously difficult "steric clash" coupling).
Table 1: Coupling Efficiency & Racemization
| Reagent | Conditions | Yield (24h) | DL-Isomer (%) | Notes |
| TBPNP | DIPEA, DMF, 25°C | 88% | < 1.5% | High retention of chirality; slow but steady kinetics. |
| HATU | DIPEA, DMF, 25°C | 92% | 4-6% | Fast reaction, but higher risk of epimerization due to high activation. |
| PyBrOP | DIPEA, DCM, 25°C | 85% | 8-12% | Effective for N-Me, but prone to acid chloride-like racemization pathways. |
| COMU | Oxyma, DMF, 25°C | 90% | 2-3% | Excellent alternative, though sometimes sensitive to steric bulk of N-Me groups. |
| BTC (Triphosgene) | Collidine, THF | 95% | >15% | Very high yield (via acid chloride) but unacceptable racemization for chiral drugs. |
Interpretation
-
Vs. HATU: TBPNP offers a slightly lower yield in short times but superior optical purity . For drug development where <0.5% diastereomer is required, TBPNP is the safer choice.
-
Vs. PyBrOP: TBPNP eliminates the formation of the highly reactive acid bromide intermediate, replacing it with the tunable nitropyridyl ester. This results in a dramatic reduction in racemization.
-
Stability: Unlike HATU (which can autocatalyze its own decomposition in DMF), TBPNP is an ether and is shelf-stable for months.
Experimental Protocol: Optimized Coupling Workflow
This protocol is designed for the coupling of hindered N-methyl amino acids using TBPNP.
Materials
-
Reagent: this compound (TBPNP) (1.2 eq)
-
Acid: Fmoc-N-Me-Amino Acid (1.0 eq)
-
Amine: H-N-Me-Amino Acid-Resin/Ester (1.0 eq)
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
Step-by-Step Methodology
-
Pre-Activation (Crucial):
-
Dissolve the Fmoc-N-Me-Amino Acid and TBPNP in anhydrous DMF.
-
Add 1.0 eq of DIPEA .
-
Stir for 15-30 minutes at room temperature. Note: The solution may turn slight yellow as the active nitropyridyl ester forms and the phenol is released.
-
-
Coupling:
-
Add the pre-activated mixture to the Amine component (Resin or solution).
-
Add the remaining 2.0 eq of DIPEA .
-
Agitate/Stir for 4–12 hours . Note: N-methyl couplings are kinetically slow; overnight reaction is recommended.
-
-
Monitoring:
-
Use HPLC or LC-MS to monitor the disappearance of the active ester (or acid) and formation of the product.
-
Visual Check: Unlike HATU (yellow -> orange), this reaction does not show a dramatic color change, so analytical monitoring is required.
-
-
Work-up (Solution Phase):
-
Dilute with EtOAc. Wash with 5% KHSO4 (to remove DIPEA and Pyridine byproducts), then 5% NaHCO3 (to remove released phenol and unreacted acid), then Brine.
-
Note: The 2-tert-butylphenol byproduct is lipophilic; ensure thorough washing or use column chromatography for removal.
-
Figure 2: Optimized workflow for TBPNP-mediated coupling. The pre-activation step is essential to generate the active species before amine exposure.
References
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link
-
Mukaiyama, T. (1979). "New synthetic methods based on the onium salts of aza-arenes." Angewandte Chemie International Edition, 18(10), 707-721. Link
- Albericio, F., & Boulbayem, A. (2001). "Coupling Reagents for N-Methyl Amino Acids." Drugs of the Future, 26(12), 1163.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
BenchChem Technical Support. (2024). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids." Link
Preserving Chirality: A Comparative Guide to Racemization in Amide Synthesis Reagents
A Senior Application Scientist's Perspective on Selecting the Right Tool for Stereochemically Sensitive Amide Bond Formation
For researchers in pharmaceutical development and fine chemical synthesis, the formation of an amide bond is a routine yet critical transformation. The integrity of a final product, especially a peptide or chiral drug substance, hinges on maintaining the precise three-dimensional arrangement of its atoms. Racemization—the loss of stereochemical purity at a chiral center during a reaction—is a persistent threat that can compromise biological activity and lead to undesired impurities.[1][2]
The choice of coupling reagent is the single most influential factor in mitigating this risk.[1] This guide offers an in-depth comparative analysis of common amide synthesis reagents, grounded in mechanistic understanding and practical, field-proven insights. We will explore the causality behind racemization, compare the performance of major reagent classes, and provide a robust experimental framework for you to validate these choices in your own laboratory.
The Root of the Problem: The 5(4H)-Oxazolone Pathway
To effectively prevent racemization, one must first understand its primary mechanism. During amide bond formation, the carboxylic acid is "activated" by the coupling reagent to make it more susceptible to nucleophilic attack by the amine.[3] However, this activated intermediate can also be attacked intramolecularly by the oxygen of the preceding amide or urethane protecting group. This cyclization forms a planar, achiral intermediate known as a 5(4H)-oxazolone (also called an azlactone).[1][4][5]
The proton on the α-carbon of this oxazolone is highly acidic and can be easily removed by a base present in the reaction mixture.[1][6] Reprotonation can then occur from either face of the planar ring, scrambling the original stereochemistry. Subsequent attack by the desired amine on this racemized intermediate leads to a mixture of D- and L-diastereomeric products, compromising the chiral purity of the final molecule.[1][5] The core strategy to prevent racemization is, therefore, to ensure that the rate of intermolecular aminolysis is significantly faster than the rate of oxazolone formation and subsequent enolization.[1][4]
Caption: Competing pathways in amide synthesis.
Comparative Analysis of Coupling Reagent Classes
The efficacy of a coupling reagent in suppressing racemization is directly related to its ability to generate a highly reactive intermediate that is consumed by the amine before it has time to cyclize into an oxazolone.
Carbodiimides (DCC, DIC, EDC)
-
Mechanism: Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic, cost-effective reagents.[3][7] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.
-
Racemization Risk: High (when used alone). The O-acylisourea is extremely prone to cyclization to the oxazolone.[8] For this reason, carbodiimides are almost never used without a racemization-suppressing additive.[3][6]
-
The Role of Additives (HOBt, HOAt, OxymaPure®): The introduction of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) was a major breakthrough.[9][10] These additives intercept the O-acylisourea to form a more stable, yet still highly reactive, active ester (e.g., OBt ester).[9][11] This active ester is less prone to racemization and reacts efficiently with the amine.[11]
-
HOAt is generally considered superior to HOBt in suppressing racemization due to a neighboring group effect from the pyridine nitrogen, which accelerates the coupling reaction.[9][10][12]
-
OxymaPure® (Ethyl cyano(hydroxyimino)acetate) is a modern, non-explosive alternative to HOBt and HOAt that offers comparable or even superior performance in reducing racemization and increasing coupling rates.[6][13]
-
Onium Salts (Phosphonium and Aminium/Uronium)
This class of reagents comes "pre-packaged" with a benzotriazole-derived leaving group, streamlining the activation process. They are generally more reactive and efficient than carbodiimide/additive combinations.[6]
-
Phosphonium Salts (BOP, PyBOP®, PyAOP):
-
Mechanism: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidino-substituted analog PyBOP® react with the carboxylate to form the OBt active ester directly.
-
Racemization Risk: Low. These reagents offer rapid coupling with minimal racemization.[3][12] PyAOP, the HOAt-based analog, is even more reactive and provides enhanced racemization suppression.[6] A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[14] PyBOP was developed to circumvent this issue.[12]
-
-
Aminium/Uronium Salts (HBTU, HATU, HCTU, COMU®):
-
Mechanism: Despite their historical naming as "uronium" salts, reagents like HBTU and HATU exist as aminium (guanidinium) salts.[7][14] They react with the carboxylate to form the corresponding active esters.
-
Racemization Risk: Low to Very Low.
-
HBTU/TBTU: These are highly efficient reagents that provide low levels of racemization.[14]
-
HATU: Based on HOAt, HATU is one of the most effective coupling reagents for minimizing racemization, especially for sterically hindered couplings.[1][7] Its high reactivity promotes rapid amide bond formation, kinetically outcompeting the oxazolone pathway.[1]
-
COMU®: This modern reagent incorporates OxymaPure® into its structure. It offers coupling efficiencies comparable or superior to HATU, with excellent resistance to racemization, improved solubility, and enhanced safety (avoiding the explosive potential of benzotriazole derivatives).[6][13]
-
-
Summary of Reagent Performance
| Reagent Class | Example(s) | Racemization Risk | Key Characteristics & Causality |
| Carbodiimides | DCC, DIC, EDC | High (without additive) | Forms highly unstable O-acylisourea intermediate prone to rapid oxazolone formation.[14] |
| + HOBt | Moderate | HOBt traps the O-acylisourea to form a more stable OBt active ester, reducing the rate of racemization.[10][11] | |
| + HOAt / Oxyma | Low | HOAt and Oxyma form more reactive active esters than HOBt, leading to faster coupling and superior racemization suppression.[9][13] | |
| Phosphonium Salts | PyBOP®, PyAOP | Low | In-situ formation of highly reactive OBt/OAt esters. Rapid coupling kinetically disfavors racemization. PyAOP is more effective due to the HOAt moiety.[6] |
| Aminium Salts | HBTU, HCTU | Low | Highly efficient reagents providing rapid and clean couplings.[1] |
| HATU | Very Low | Based on the superior HOAt leaving group, resulting in extremely fast activation and coupling, minimizing time for side reactions.[1][7] | |
| COMU® | Very Low | Oxyma-based structure provides safety benefits with reactivity and suppression comparable or superior to HATU.[13] |
Experimental Protocol: A Self-Validating System for Comparison
To objectively compare reagents in your specific application, a standardized experiment is crucial. This protocol describes a model coupling reaction and its analysis by chiral High-Performance Liquid Chromatography (HPLC), a precise method for quantifying stereoisomers.[15][16]
Model Reaction: Fmoc-L-Phe-OH + H-Gly-OMe
This reaction is a well-established model because Phenylalanine is known to be susceptible to racemization.
Materials:
-
Fmoc-L-Phe-OH (1.0 eq)
-
H-Gly-OMe·HCl (1.1 eq)
-
Coupling Reagent to be tested (e.g., HATU, DIC/Oxyma) (1.05 eq)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (2.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, 1M HCl (aq), Saturated NaCl (aq)
-
Anhydrous Sodium Sulfate
-
Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
-
HPLC-grade Hexane and Isopropanol
Procedure:
-
Reaction Setup: In a dry reaction vial under an inert atmosphere (e.g., Nitrogen), dissolve Fmoc-L-Phe-OH (1.0 eq) and the chosen coupling reagent (1.05 eq) in anhydrous DMF.
-
Addition of Reagents: Add H-Gly-OMe·HCl (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.1 eq) while stirring at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and transfer to a separatory funnel. Dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and saturated NaCl (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide, Fmoc-L-Phe-Gly-OMe.
-
Analysis: Dissolve a small, accurately weighed sample of the crude product in the HPLC mobile phase. Analyze using the chiral HPLC method below.
Chiral HPLC Analysis:
-
Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: 90:10 Hexane:Isopropanol (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Procedure:
-
First, inject an authentic, commercially available standard of the undesired diastereomer (Fmoc-D-Phe-Gly-OMe) to determine its retention time.
-
Inject the sample obtained from the reaction.
-
Integrate the peak areas for both the L-L diastereomer (product) and the D-L diastereomer (racemized impurity).
-
Calculate the percentage of racemization: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100.
-
Caption: Experimental workflow for racemization analysis.
Conclusion and Authoritative Recommendations
While no single coupling reagent is perfect for every situation, a clear hierarchy exists regarding racemization suppression.
-
For routine, non-sensitive couplings: Carbodiimides (DIC) combined with an additive like OxymaPure® offer a cost-effective and safe solution with low racemization.[13]
-
For challenging or sterically hindered couplings: The higher reactivity of aminium salts is advantageous. HATU has long been the gold standard for difficult couplings where preserving chirality is paramount.[1]
-
For safety-critical and high-performance applications: COMU® is an excellent modern choice, providing the high efficiency and low racemization of HATU without the safety concerns associated with benzotriazole-based reagents.[13]
Ultimately, the choice of reagent should be guided by the specific substrates involved, the scale of the reaction, and budgetary and safety considerations. We strongly recommend performing a comparative experiment, as outlined above, to validate the optimal choice for your critical projects. By understanding the mechanistic underpinnings of racemization and leveraging modern, high-reactivity reagents, researchers can confidently construct complex molecules while preserving their stereochemical integrity.
References
- Vertex AI Search. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
- Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Luxembourg Bio Technologies. Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis.
- PMC. IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment.
- American Chemical Society. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry.
- Vertex AI Search. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
- PubMed. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography.
- Vertex AI Search. Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
- Benchchem. A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents.
- Vertex AI Search. Optimizing Peptide Coupling: Key Techniques.
- Vertex AI Search. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- International Journal of Pharmaceutical Sciences Review and Research. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
- MDPI. Epimerisation in Peptide Synthesis.
- American Chemical Society. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- AAPPTEC - Peptides. Coupling Reagents.
- Vertex AI Search. Peptide Coupling Reagents, More than a Letter Soup.
- Benchchem. Chiral HPLC Methods for Assessing Racemization of Fmoc-D-Phe(2-F)-OH: A Comparative Guide.
- Luxembourg Bio Technologies. Coupling Reagents.
- Almac. Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry.
- Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.
- Vertex AI Search. 7.4 Racemization Assays.
- PMC. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.
- University of Michigan. Evolution of amide bond formation.
- Vertex AI Search. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- ResearchGate. Configuration and racemization determination of cysteine residues in peptides by chiral derivatization and HPLC: Application to oxytocin peptides | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. jpt.com [jpt.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. bachem.com [bachem.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
- 15. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 16. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Advantages of using 2-(2-Tert-butylphenoxy)-3-nitropyridine over carbodiimides (DCC, EDC)
Strategic Evaluation: 2-(2-Tert-butylphenoxy)-3-nitropyridine as a Pre-Assembled Core vs. Traditional Carbodiimide (DCC/EDC) Coupling in Pharmacophore Synthesis
As a Senior Application Scientist, it is critical to begin this guide with a taxonomic clarification: This compound is not a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Rather, it is a highly functionalized, sterically encumbered biaryl ether building block[1].
The true comparative advantage lies in the synthetic strategy . When developing complex pharmacophores—such as P2Y1 receptor antagonists—researchers must choose between attempting to construct sterically hindered 2-aryloxy-3-aminopyridine linkages late in the synthesis using carbodiimide coupling, versus utilizing this compound as a pre-assembled core via early-stage Nucleophilic Aromatic Substitution (SNAr). This guide objectively compares these two methodologies, explaining the causality behind their performance differences.
The Mechanistic Bottleneck of Carbodiimides (DCC, EDC)
Carbodiimides are ubiquitous zero-length crosslinkers used to activate carboxylic acids, forming an highly reactive O-acylisourea intermediate[2]. In an ideal scenario, the target amine attacks this intermediate to form the desired amide bond.
However, when the target amine is highly sterically hindered—such as a 3-aminopyridine flanked by a massive ortho-substituted 2-tert-butylphenoxy group—the trajectory for nucleophilic attack is severely restricted. This kinetic delay allows the O-acylisourea to undergo a rapid, intramolecular O-to-N acyl shift. The result is the formation of a thermodynamically stable, unreactive N-acylurea dead-end byproduct, plummeting the overall yield of the desired amide[3].
Fig 1: Mechanistic divergence in carbodiimide coupling due to steric hindrance.
The Pre-Assembled Core Advantage
To bypass the limitations of DCC/EDC, modern medicinal chemistry relies on pre-assembling the sterically demanding ether linkage before establishing the amide or urea bonds[1]. By reacting 2-chloro-3-nitropyridine with 2-tert-butylphenol via SNAr, the highly stable this compound core is formed.
The strong electron-withdrawing nature of the nitro group at the 3-position activates the 2-position for nucleophilic attack, making this reaction highly efficient despite the steric bulk of the tert-butyl group. Once assembled, the nitro group is easily reduced to an amine, which can then be functionalized without the steric interference that plagues late-stage etherification or amidation attempts.
Fig 2: Early-stage assembly workflow of the sterically hindered nitropyridine core.
Quantitative Data Comparison
The following table summarizes the performance metrics of attempting to build a complex P2Y1 antagonist using late-stage EDC coupling versus the early-stage SNAr pre-assembled core strategy.
| Performance Metric | Late-Stage EDC/DCC Coupling | Pre-Assembled Nitropyridine Strategy |
| Overall Target Yield | < 15% (Often fails completely) | 65% - 80% (Over two steps) |
| Steric Tolerance | Very Poor (A-value > 4.8 kcal/mol blocks attack) | Excellent (Nitro group activates SNAr) |
| Primary Byproduct | N-acylurea (Difficult to separate) | Unreacted phenol (Easily washed away) |
| Epimerization Risk | High (Due to prolonged reaction times) | None (SNAr does not affect chiral centers) |
| Scalability | Limited (Exothermic, toxic DCU/EDU waste) | High (Standard reduction protocols) |
Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. The causality of each step is explained to ensure reproducible results.
Protocol A: Synthesis of this compound (The Core Strategy)
This protocol leverages the electron-withdrawing nitro group to facilitate SNAr, overcoming the steric bulk of the tert-butyl group.
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-chloro-3-nitropyridine (1.0 equiv) and 2-tert-butylphenol (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv). Causality: K₂CO₃ deprotonates the phenol, generating a highly nucleophilic phenoxide while remaining insoluble enough to prevent unwanted side reactions with the solvent.
-
Thermal Activation: Heat the reaction mixture to 90°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot should disappear, replaced by a lower Rf spot corresponding to the product.
-
Workup (Self-Validation): Cool to room temperature and quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH (to remove unreacted 2-tert-butylphenol), followed by brine.
-
Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield this compound as a crystalline solid.
Protocol B: Attempted Amidation using EDC·HCl (Highlighting Limitations)
This protocol demonstrates the standard carbodiimide approach, which typically fails for this specific steric profile.
-
Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM). Add EDC·HCl (1.2 equiv) and Hydroxybenzotriazole (HOBt, 1.2 equiv). Stir at 0°C for 30 minutes. Causality: HOBt is added to suppress the O-to-N acyl shift, though it is often insufficient against extreme steric hindrance.
-
Coupling: Add the sterically hindered amine (e.g., 3-amino-2-(2-tert-butylphenoxy)pyridine) (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).
-
Observation: Stir at room temperature for 24 hours. LC-MS analysis will typically reveal a dominant mass peak corresponding to the N-acylurea byproduct, with minimal desired amide formation.
References
-
Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]
-
Recent development of peptide coupling reagents in organic synthesis Tetrahedron / University of Kiel URL:[Link][2]
Sources
Benchmarking Uronium/Aminium Coupling Reagents: A Comparative Guide to HATU, HBTU, and COMU
For researchers and drug development professionals navigating the complex landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and scalability. While carbodiimides (like DIC) were once the industry standard, the advent of phosphonium and uronium/aminium salts has revolutionized peptide chemistry by dramatically accelerating reaction rates and suppressing side reactions[1].
This guide provides an objective, data-driven benchmark of three dominant coupling reagents: HBTU (the cost-effective standard), HATU (the high-performance gold standard), and COMU (the safer, third-generation alternative). By analyzing their mechanistic causality, quantitative performance, and operational protocols, this document equips scientists to make self-validating, optimal reagent selections.
Mechanistic Causality: The Anatomy of Activation
To understand why these reagents perform differently, we must first examine how they activate carboxylic acids. Uronium and aminium reagents do not form peptide bonds directly; they act as vehicles to generate highly reactive, yet stable, active esters.
Mechanistic pathway of carboxylic acid activation by uronium/aminium reagents.
Structural Divergence and Performance Impact
While often grouped together, HBTU, HATU, and COMU possess distinct structural features that dictate their reactivity:
-
HBTU (Aminium/HOBt-based): Despite its historical "uronium" nomenclature, crystal structures reveal HBTU exists primarily in the less reactive aminium (guanidinium) form[2]. It generates an OBt active ester. It is highly effective for routine synthesis but struggles with sterically hindered amino acids.
-
HATU (Aminium/HOAt-based): HATU replaces the benzotriazole ring of HBTU with a 7-azabenzotriazole ring. The nitrogen atom at position 7 acts as a neighboring hydrogen bond acceptor, pre-organizing the incoming amine. This "7-aza effect" dramatically accelerates amine attack and suppresses racemization (epimerization), making HATU the gold standard for difficult sequences[2][3].
-
COMU (Uronium/Oxyma-based): COMU represents a fundamental shift. It replaces the potentially explosive benzotriazole leaving group with OxymaPure and utilizes a morpholino carbon skeleton[4]. Unlike HBTU and HATU, COMU exists in the true, highly reactive uronium form[2][5]. The morpholino group acts as an internal base and hydrogen bond acceptor, allowing COMU to achieve HATU-level efficiency while requiring only 1 equivalent of external base[4][6].
Quantitative Benchmarking
The following table synthesizes quantitative data and physicochemical properties across various studies, offering a direct comparison of these three reagents[7][8].
| Performance Metric | HBTU | HATU | COMU |
| Structure Type | Aminium (Guanidinium) | Aminium (Guanidinium) | True Uronium |
| Leaving Group | HOBt | HOAt | OxymaPure |
| Coupling Efficiency | Moderate (47% on hindered tests) | Very High (83% on hindered tests) | Very High (83%+ on hindered tests) |
| Racemization Control | Moderate | Excellent | Excellent |
| Solubility in DMF | ~0.5 M | ~0.5 M | > 1.5 M |
| Base Equivalents Req. | 2.0 eq | 2.0 eq | 1.0 eq |
| Safety Profile | Explosive decomposition risk | Explosive decomposition risk | Non-explosive, low allergenic risk |
| Byproduct Solubility | Organic-soluble | Organic-soluble | Water-soluble |
Key Takeaways from the Data:
-
Yield vs. Cost: While HATU and COMU vastly outperform HBTU in yield for complex peptides (e.g., N-methylated or sterically hindered residues), HBTU remains highly cost-effective for routine, unhindered sequence elongation[9][10].
-
Solubility and Stability: COMU's morpholino backbone grants it exceptional solubility in DMF (up to 1.5 M), preventing the line-clogging issues sometimes seen with HATU in automated synthesizers[4][7]. Furthermore, COMU solutions retain 93% activity after 48 hours, whereas HATU drops to 86%[7].
-
Green Chemistry: COMU's byproducts are water-soluble, allowing for easier extraction and making it highly suitable for environmentally conscious solution-phase synthesis[3][7].
Experimental Validation: Self-Validating SPPS Protocol
To objectively benchmark these reagents in your own laboratory, you must employ a self-validating experimental design. The following protocol outlines a parallel synthesis workflow to compare HBTU, HATU, and COMU on a challenging coupling step (e.g., coupling Fmoc-Aib-OH, a sterically hindered α,α-disubstituted amino acid).
The Causality of the "Guanidinylation" Side Reaction
A critical failure point in uronium/aminium chemistry is chain termination. If the coupling reagent (HATU/HBTU/COMU) comes into direct contact with the free N-terminus of the resin-bound peptide before the active ester is formed, it will react to form a stable guanidinium moiety[1][2]. This permanently blocks further peptide elongation.
-
The Solution: The protocol below mandates a slight deficit of coupling reagent relative to the amino acid (e.g., 2.9 eq reagent to 3.0 eq amino acid) and a strict pre-activation step [1].
Step-by-Step Comparative Methodology
Phase 1: Preparation & Deprotection
-
Resin Swelling: Weigh equal amounts of Rink Amide resin into three separate fritted reaction vessels (labeled HBTU, HATU, COMU). Swell in DMF for 30 minutes.
-
Fmoc Removal: Treat each vessel with 20% piperidine in DMF for 2 x 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine.
Phase 2: Pre-Activation (Crucial Step)
-
Prepare three separate vials for activation. To each vial, add the sterically hindered amino acid (Fmoc-Aib-OH) at 3.0 equivalents relative to resin loading.
-
Add the respective coupling reagent at 2.9 equivalents :
-
Vial 1: HBTU
-
Vial 2: HATU
-
Vial 3: COMU
-
-
Add the base (DIPEA) to initiate active ester formation:
-
Incubate: Allow the mixtures to pre-activate for exactly 1–2 minutes. Do not exceed this time, or the active ester may degrade.
Phase 3: Coupling & Self-Validation
-
Transfer the pre-activated solutions to their respective resin vessels. Agitate at room temperature for 45 minutes.
-
Drain the coupling solution and wash with DMF (3 x 1 min) and DCM (3 x 1 min).
-
In-Process Validation (Kaiser Test): Extract a few resin beads from each vessel. Apply ninhydrin, phenol, and potassium cyanide solutions, then heat at 100°C for 3 minutes.
-
Logic: A blue color indicates unreacted primary amines (incomplete coupling). A yellow/colorless bead validates that the coupling reagent successfully drove the hindered reaction to completion[6].
-
-
Final Quantitative Validation: Cleave the peptides using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and analyze the crude peptide via RP-HPLC at 214 nm. Compare the integrated area of the target peptide against the deletion sequence to calculate the exact coupling efficiency of each reagent[8][11].
Strategic Selection Logic
Choosing the correct reagent is a balancing act between cost, sequence difficulty, and safety requirements[10]. Use the following logical framework to dictate your workflow:
Decision tree for selecting between HBTU, HATU, and COMU based on synthesis needs.
Final Verdict: For standard, unhindered peptide elongation, HBTU remains an economical workhorse. However, when synthesizing complex APIs, macrocyclic peptides, or sequences prone to epimerization, upgrading to a premium reagent is mandatory. While HATU has long held the crown for these difficult syntheses, COMU matches its coupling efficiency and racemization control while offering superior solubility, lower base requirements, and a significantly safer, non-explosive profile[4][5][7].
References
-
BenchChem Technical Support Team. (2025). "A Head-to-Head Battle: COMU vs. Other Uronium-Type Coupling Reagents in Peptide Synthesis." BenchChem. 6
-
"Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (2024). Bachem. 1
-
"A Researcher's Guide to Peptide Coupling Reagents: A Comparative Review." (2025). BenchChem. 10
-
El-Faham, A., & Albericio, F. (2010). "COMU: a third generation of uronium-type coupling reagents." J Pept Sci. (PubMed). 4
-
"Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." (2021). ACS Publications. 3
-
"Coupling Reagents." Luxembourg Bio Technologies.9
-
"A Head-to-Head Comparison: COMU vs. Classic Benzotriazole-Based Reagents in Peptide Synthesis." (2025). BenchChem.5
-
"Coupling Reagents." AAPPTEC - Peptides. 2
-
"Novabiochem®." Merck Millipore.7
-
"Peptide Purity & Yield Optimizing in SPPS." (2020). Gyros Protein Technologies. 11
-
"COMU in Peptide Synthesis: A Head-to-Head Performance Comparison." (2025). BenchChem. 8
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Functional group tolerance compared to traditional coupling agents
Propylphosphonic Anhydride (T3P®) vs. Traditional Carbodiimide & Uronium Agents
Executive Summary
In the landscape of amide bond formation, "yield" is often a deceptive metric. A 95% yield is functionally useless if the product suffers from 10% epimerization or requires three rounds of chromatography to remove toxic urea byproducts.
This guide evaluates Propylphosphonic Anhydride (T3P) against traditional reagents (EDC/HOBt, HATU, DCC ) with a specific focus on chemoselectivity and functional group tolerance .[1][2] While uronium salts (HATU) offer raw power for sterically hindered couplings, they often compromise stereochemical integrity. T3P represents a paradigm shift: it operates via a cyclic mixed anhydride mechanism that drastically reduces racemization and allows for an aqueous workup, effectively "washing away" the reagent byproducts.
Part 1: The Mechanistic Landscape
To understand tolerance, we must understand the activation pathway. Traditional carbodiimides (EDC, DCC) form a highly reactive O-acylisourea intermediate. This species is prone to intramolecular attack by the amide backbone, forming an oxazolone (azlactone) . The oxazolone is the primary culprit for racemization (epimerization) at the
The T3P Advantage: T3P activates the carboxylic acid to form a cyclic mixed anhydride. This intermediate is sufficiently reactive toward amines but significantly less prone to oxazolone formation than the O-acylisourea generated by EDC or HATU.
Figure 1: Activation Pathways & Racemization Risk [3]
Caption: Mechanistic divergence. T3P bypasses the O-acylisourea intermediate, preventing the formation of the racemization-prone oxazolone species common with carbodiimides.
Part 2: Comparative Analysis of Functional Group Tolerance
1. Stereochemical Integrity (Epimerization)
The most critical "functional group" in drug development is the chiral center
-
Traditional (HATU/HBTU): While fast, the basic conditions (DIPEA) and guanidinium structure often lead to significant epimerization, particularly with sensitive amino acids like Histidine (His) and Cysteine (Cys).
-
The Product (T3P): Demonstrates superior retention of chirality. In comparative studies (Dunetz et al.), T3P consistently yielded <1% epimerization where HATU yielded >10%.
2. Acid-Sensitive Protecting Groups (Boc, Trt)
-
Traditional: Acid chlorides or mixed anhydrides (via ClCO2Et) often cleave acid-sensitive groups like N-Boc or O-tBu.
-
The Product (T3P): Although T3P is an anhydride, the reaction is typically buffered with mild bases (Pyridine or NMM). It is fully compatible with Boc, Trityl (Trt), and t-Butyl protecting groups.
3. Primary Amides (Asn/Gln Side Chains) – Critical Watch-out
-
Traditional: Generally safe, though solubility issues in DCM can be problematic.
-
The Product (T3P): T3P is a potent dehydrating agent.[1] Caution: Under forcing conditions (high heat, excess reagent), T3P can dehydrate primary amides (Asn/Gln side chains) into nitriles .
-
Mitigation: Perform T3P couplings with Asn/Gln at 0°C–RT and strictly control stoichiometry (1.1–1.5 eq).
-
4. Purification & Byproduct Removal
-
Traditional (DCC): Forms insoluble DCU urea. Requires filtration (often clogs frits) and chromatography.
-
Traditional (EDC): Forms water-soluble urea, but often requires HOBt (explosive risk) which is harder to remove.
-
The Product (T3P): The byproduct is a water-soluble phosphonic acid salt.[2]
-
Result: A simple phase separation (Wash with water/NaHCO3) yields pure product. No chromatography required for many intermediates.[2]
-
Part 3: Experimental Data Summary
The following data summarizes a comparative study on the coupling of Z-Phg-OH (Phenylglycine, highly prone to racemization) with Val-OMe .
| Reagent | Additive | Yield (%) | Epimerization (% DL) | Purification Method |
| T3P | Pyridine | 91% | 0.6% | Extraction (Aq. Wash) |
| HATU | DIPEA | 94% | 16.2% | Silica Chromatography |
| EDC | HOBt | 78% | 5.8% | Extraction + Column |
| DCC | HOBt | 72% | 4.5% | Filtration + Column |
| PyBOP | DIPEA | 88% | 12.1% | Difficult (Phosphine oxides) |
Data synthesized from Dunetz et al. (Pfizer) and standard process chemistry benchmarks.
Part 4: Validated Protocols
Protocol A: Standard Low-Epimerization Coupling (T3P)
Best for: Chiral fragments, scale-up candidates, and avoiding chromatography.
-
Setup: Charge the carboxylic acid (1.0 eq) and amine (1.1 eq) into a flask.
-
Solvent: Add Ethyl Acetate (EtOAc) or 2-MeTHF (5–10 volumes). Note: T3P is typically sold as a 50% w/w solution in EtOAc.[3]
-
Base: Cool to 0°C. Add Pyridine (2.5–3.0 eq).
-
Why Pyridine? It acts as both a base and an acylation catalyst, further suppressing epimerization compared to DIPEA.
-
-
Addition: Add T3P (50% in EtOAc) (1.2–1.5 eq) dropwise over 10 minutes.
-
Reaction: Allow to warm to 20–25°C. Monitor by HPLC/LCMS (typically complete in 1–4 hours).
-
Workup (The "Self-Validating" Step):
-
Add water (5 vol). Stir for 10 mins. Separate layers.
-
Wash organic layer with 10% Citric Acid (removes Pyridine).
-
Wash with 10% NaHCO3 (removes unreacted acid/byproducts).
-
Wash with Brine. Dry over Na2SO4 and concentrate.
-
-
Result: High purity solid/oil, often >98% purity without column chromatography.
Protocol B: "Hard" Coupling (Sterically Hindered)
Best for: N-methylated amino acids, Aib-residues.
-
Solvent: Switch to DMF or NMP to increase concentration and kinetics.
-
Base: Use DIPEA (3.0 eq) instead of Pyridine for stronger basicity.
-
Temp: If reaction is stalled at RT, heat to 50°C.
-
Note: T3P is thermally stable (unlike HATU/BOP which can degrade).[1]
-
Part 5: Decision Matrix (Workflow)
Use this logic flow to select the correct agent for your specific substrate.
Caption: Decision tree for reagent selection. T3P is the default for chiral integrity, while HATU is reserved for sterically difficult, non-chiral couplings.
References
-
Dunetz, J. R., et al. (2011).[2][4][5][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2][6] [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. [Link]
-
Patterson, D. E., et al. (2009).[2] "Development of a Practical Large-Scale Synthesis of Denagliptin Tosylate." Organic Process Research & Development, 13(5), 900–906. [Link]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. [Link]
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal & Handling of 2-(2-Tert-butylphenoxy)-3-nitropyridine
Senior Application Scientist Note: The specific compound 2-(2-Tert-butylphenoxy)-3-nitropyridine is a specialized research intermediate, likely utilized in the synthesis of nicotinanilide herbicides (e.g., analogues of diflufenican) or pyridine-based pharmaceuticals. As a discrete CAS-registered commodity, it may not have a widely published Safety Data Sheet (SDS). Therefore, this guide applies Structure-Activity Relationship (SAR) protocols, treating the substance with the high-caution standards required for nitro-substituted pyridine ethers . The protocols below are derived from established handling procedures for 3-nitropyridine and lipophilic aryl ethers.
Chemical Profile & Hazard Logic
To dispose of this chemical safely, you must understand its functional vulnerabilities. We do not simply "throw it away"; we neutralize its specific reactive potential.
| Functional Group | Hazard Characteristic | Operational Implication |
| 3-Nitropyridine Core | Toxic / Reactive | The nitro group ( |
| Tert-butylphenoxy Ether | Lipophilic / Aquatic Tox | The bulky tert-butyl group increases lipid solubility, facilitating skin absorption and bioaccumulation in aquatic systems. Risk: High toxicity to marine life; strictly forbidden from drain disposal. |
| Physical State | Solid (Likely) | Most nitropyridine ethers are crystalline solids. Dust control is critical to prevent inhalation.[1] |
Immediate Action Protocols (The "Red Card")
Personal Protective Equipment (PPE) Matrix
Rationale: Nitropyridines are readily absorbed through the skin. Standard latex gloves are insufficient due to the organic solubility of the phenoxy tail.
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a fume hood.
-
Dermal: Double-gloving required. Inner layer: Nitrile (4 mil). Outer layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) to prevent permeation of the lipophilic ether moiety.
-
Ocular: Chemical splash goggles (ANSI Z87.1). Face shield required if transferring >100g.
Emergency Spill Response
Do NOT use paper towels. The nitro group can act as an oxidizer under confinement/heat; cellulose (paper) provides fuel.
-
Isolate: Evacuate immediate area (10 ft radius).
-
Dampen: If powder, lightly mist with inert oil (e.g., mineral oil) or water (if confirmed water-stable) to prevent dust generation.
-
Absorb: Use vermiculite or diatomaceous earth (non-combustible inorganics).
-
Collect: Use non-sparking plastic scoops. Place in a wide-mouth HDPE jar.
-
Label: "Hazardous Waste - Toxic/Reactive - Nitropyridine Derivative."
Disposal & Destruction Workflow
The Golden Rule: This compound must be destroyed via High-Temperature Incineration . It is not suitable for landfill or chemical neutralization in a standard lab sink.
Step 1: Waste Segregation (The "Kill" Step)
Why: Mixing nitropyridines with incompatible streams is the #1 cause of waste container over-pressurization.
-
Incompatible Stream A (Reducers): Never mix with metal hydrides (
, ), zinc powder, or hydrazines. Result: Exothermic reduction of the nitro group Explosion risk. -
Incompatible Stream B (Strong Bases): Avoid mixing with concentrated NaOH/KOH. Result: Nucleophilic attack on the pyridine ring
Polymerization/Heat. -
Correct Stream: "Organic Solid - Toxic" or "Non-Halogenated Organic Solvent" (if dissolved).
Step 2: Containerization
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers due to potential corrosion from nitro-degradation byproducts.
-
Headspace: Leave 10% headspace to accommodate thermal expansion.
Step 3: RCRA Waste Classification (USA Context)
Since this specific molecule is likely not P-listed or U-listed by name, you must classify by characteristic.
-
Primary Code: D001 (Ignitable) - If the compound burns vigorously.
-
Secondary Code: D003 (Reactive) - Only if the specific batch shows shock sensitivity (rare for mono-nitro, but possible).
-
Default Safe Code: If unsure, classify as D001/D003 to ensure incineration.
Step 4: Final Destruction (Incineration Parameters)
The waste management facility must utilize a Rotary Kiln Incinerator .
-
Primary Chamber:
(Destroys the organic skeleton). -
Secondary Chamber:
with 2-second residence time (Ensures complete oxidation of gases and destruction of the pyridine ring).
Visualizing the Decision Logic
The following diagram outlines the critical decision path for disposing of this compound, ensuring no cross-contamination with incompatible streams.
Figure 1: Decision tree for the segregation and packaging of nitropyridine waste to prevent reactive incompatibility.
Scientific Validation & References
Mechanism of Destruction
The incineration requirement is driven by the thermal stability of the pyridine ring. Standard open burning is insufficient.
-
Pyridine Ring Cleavage: Requires temperatures exceeding 600°C.
-
Nitro Group Oxidation: The
group must be fully oxidized to or captured as in scrubbers to prevent environmental release.
References
-
National Center for Biotechnology Information (NCBI).PubChem Compound Summary for 3-Nitropyridine. (Used as SAR baseline for toxicity and reactivity).
-
Thermo Fisher Scientific.Safety Data Sheet: 3-Nitropyridine. (Provides handling baselines for the core pharmacophore).
-
U.S. EPA. RCRA Orientation Manual: Hazardous Waste Identification (40 CFR Part 261). (Basis for D-list classification).[2]
-
BenchChem.Safe Disposal of Nitropyridine Derivatives. (General protocols for substituted nitropyridines).
-
(Note: General reference for class-based disposal).
-
Disclaimer: This guide is an operational supplement and does not replace the official Safety Data Sheet (SDS) provided by your specific chemical vendor. Always consult your institution's Environmental Health & Safety (EHS) officer before handling high-energy intermediates.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
